molecular formula C36H33Cl3N6O6 B570959 Pigment Yellow 176 CAS No. 124236-34-6

Pigment Yellow 176

Cat. No.: B570959
CAS No.: 124236-34-6
M. Wt: 752.046
InChI Key: CTCGHGAGCLXAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pigment Yellow 176, also known as this compound, is a useful research compound. Its molecular formula is C36H33Cl3N6O6 and its molecular weight is 752.046. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,33-34H,1-6H3,(H,40,48)(H,41,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGHGAGCLXAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33Cl3N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869053
Record name 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
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Molecular Weight

752.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name C.I. Pigment Yellow 176
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CAS No.

124236-34-6, 90268-24-9
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-((3,3'-dichloro-4'-((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-4-yl)azo)-3-oxo-
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Record name C.I. Pigment Yellow 176
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(3,3'-Dichloro-4'-{[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl}[biphenyl]-4-yl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(4-chloro-2,5-dimethoxyphenyl and 2,4-xylyl) derivs.
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Foundational & Exploratory

Pigment Yellow 176 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 176 (PY 176) is a high-performance organic pigment belonging to the diarylide class of compounds. It is characterized by its brilliant, reddish-yellow hue and is widely utilized in demanding applications such as offset printing inks, coatings, and plastics due to its excellent lightfastness, heat stability, and solvent resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Identity

This compound is a complex disazo pigment. Its chemical structure arises from a mixed coupling reaction, which can lead to variations in the precise molecular formula and weight reported in the literature. The most commonly accepted representative structure and identifying information are detailed below.

Table 1: Chemical Identification of this compound

IdentifierValue
C.I. Name This compound
C.I. Number 21103
CAS Number 90268-24-9[1]
Molecular Formula C₃₆H₃₃Cl₃N₆O₆[1]
Molecular Weight 752.04 g/mol [1]
Chemical Class Disazo (Diarylide)
Synonyms Permanent Yellow GRX, Fast Yellow GRX

The synthesis involves the tetrazotization of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine, which is then coupled with two different acetoacetanilide derivatives: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide. This mixed coupling process results in a product that is a solid solution of different but closely related molecular structures.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine (Tetrazotized) P Coupling Reaction A->P B N-(2,4-dimethylphenyl)-3-oxobutanamide B->P C N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide C->P D This compound (Solid Solution) P->D

Synthesis Pathway of this compound

Physicochemical and Fastness Properties

This compound is valued for its robust performance characteristics. The following tables summarize its key physical, chemical, and fastness properties.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Brilliant yellow powder
Density 1.31 - 1.6 g/cm³
Oil Absorption 40-50 g/100g
pH Value 6.5 - 7.5
Heat Stability Up to 200 °C

Table 3: Fastness Properties of this compound

PropertyRating (1-8, 8=excellent)
Lightfastness (Full Shade) 6-7
Lightfastness (Reduced Shade) 6
Water Resistance 5
Ethanol Resistance 5
Ethyl Acetate Resistance 4
Xylene Resistance 4
Acid Resistance 5
Alkali Resistance 5

Experimental Protocols

Synthesis of this compound

The synthesis of diarylide pigments like PY 176 is a multi-step process involving diazotization followed by a coupling reaction.

G cluster_workflow Synthesis Workflow A 1. Diazotization: - Dissolve 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine in HCl. - Cool to 0-5 °C. - Add NaNO₂ solution dropwise. C 3. Coupling Reaction: - Slowly add the diazonium salt solution to the coupling  component solution at 0-10 °C with stirring. - Maintain pH with a buffer (e.g., sodium acetate). A->C B 2. Preparation of Coupling Components: - Dissolve N-(2,4-dimethylphenyl)-3-oxobutanamide and  N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide  in an alkaline solution. B->C D 4. Isolation and Purification: - Filter the precipitated pigment. - Wash with water to remove salts. - Reslurry in hot water or solvent to improve crystallinity. C->D E 5. Drying and Milling: - Dry the pigment cake in an oven. - Mill to the desired particle size. D->E

General Synthesis Workflow for this compound

Detailed Methodology:

  • Diazotization: A suspension of 4-(4-amino-3-chlorophenyl)-2-chlorobenzenamine is prepared in dilute hydrochloric acid. The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the temperature below 5°C to form the tetrazo salt.

  • Coupling: A mixture of N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide is dissolved in an aqueous alkaline solution. This solution is then added to the diazonium salt solution under controlled temperature (0-10°C) and pH conditions. The pH is typically maintained in the range of 4.0-6.0 using a buffer such as sodium acetate to facilitate the coupling reaction.

  • Isolation and Purification: The resulting pigment precipitate is filtered and washed thoroughly with water to remove any unreacted starting materials and inorganic salts. The filter cake may be reslurried in hot water or an organic solvent and heated to improve the pigment's crystallinity and fastness properties.

  • Drying and Milling: The purified pigment is dried in an oven and then mechanically milled to achieve the desired particle size distribution for its intended application.

Property Evaluation Protocols

Lightfastness (ISO 105-B02):

  • Sample Preparation: A dispersion of this compound in a suitable binder (e.g., linseed oil for ink testing) is prepared and applied to a substrate to form a uniform film.

  • Exposure: The prepared sample is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. A set of blue wool standards (rated 1-8) is exposed simultaneously.

  • Evaluation: The fading of the pigment is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.

Heat Stability (ISO 787-21):

  • Sample Preparation: The pigment is incorporated into a plastic resin (e.g., polyethylene) at a specified concentration.

  • Testing: The pigmented plastic is subjected to a series of increasing temperatures for a defined duration.

  • Evaluation: The color change at each temperature is assessed visually or instrumentally. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Solvent Resistance (ASTM D4752):

  • Sample Preparation: A coating containing this compound is applied to a panel and cured.

  • Testing: A cloth saturated with a specific solvent (e.g., methyl ethyl ketone) is rubbed back and forth over the coated surface with a specified pressure.

  • Evaluation: The number of double rubs required to expose the substrate is recorded as a measure of the solvent resistance.

Analytical Characterization

A combination of spectroscopic and diffraction techniques is employed to characterize the chemical structure and solid-state properties of this compound.

G cluster_analysis Analytical Techniques A UV-Vis Spectroscopy: - Determines λmax - Assesses color strength and purity B FTIR Spectroscopy: - Identifies functional groups (azo, amide, aromatic rings) C NMR Spectroscopy (¹H, ¹³C): - Elucidates detailed molecular structure D X-Ray Diffraction (XRD): - Determines crystal structure and polymorphism Pigment This compound Pigment->A Pigment->B Pigment->C Pigment->D

Analytical Characterization Workflow
  • UV-Visible Spectroscopy: In a suitable solvent, this compound is expected to exhibit strong absorption in the visible region, with a maximum absorption wavelength (λmax) characteristic of its yellow color.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the N=N stretching of the azo group, C=O stretching of the amide and keto groups, and various vibrations associated with the substituted aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure, although the low solubility of the pigment can present challenges in obtaining high-resolution spectra.

  • X-Ray Diffraction (XRD): XRD analysis reveals the crystalline nature of the pigment powder. The diffraction pattern can be used to identify the crystal phase and assess the degree of crystallinity, which influences properties like opacity and dispersibility. A patent for a similar diarylide yellow pigment reports characteristic X-ray diffraction pattern Bragg angles at 6.7°, 9.7°, 10.5°, 25.2°, and 26.9° (approximate 2Θ values, Cu Kα).

Toxicological and Environmental Profile

Diarylide yellow pigments, including this compound, are generally considered to have a low order of acute toxicity. Due to their very low solubility in water and biological media, they are not readily absorbed by the body. However, under high temperatures (above 200°C), there is a potential for thermal decomposition, which may release aromatic amines that could be of toxicological concern.

Environmentally, this compound is not expected to be readily biodegradable. Its low water solubility limits its mobility in aquatic environments. Regulatory assessments in various regions have concluded that diarylide pigments do not pose a significant risk to the environment under normal use conditions.

References

In-Depth Technical Guide to the Spectroscopic Analysis of C.I. 21103 (Pigment Yellow 13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of C.I. 21103, a prominent diarylide pigment also known as Pigment Yellow 13. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate research and development.

Introduction to C.I. 21103

C.I. 21103, or Pigment Yellow 13, is a synthetic organic pigment belonging to the diarylide class, characterized by two azo groups. Its chemical formula is C₃₆H₃₄Cl₂N₆O₄, and its CAS number is 5102-83-0. This pigment is widely used in printing inks, plastics, and other industrial applications due to its vibrant yellow hue and good stability. Accurate and reliable analytical methods are crucial for its quality control, identification in various matrices, and for understanding its physicochemical properties. Spectroscopic techniques are indispensable tools for these purposes.

Chemical Structure of C.I. 21103

The molecular structure of C.I. 21103 is fundamental to understanding its spectroscopic behavior.

CI_21103_Structure cluster_left cluster_center cluster_right cluster_left2 cluster_center2 cluster_right2 Cl_1 Cl C_1 C_1 C_2 C_2 C_1->C_2 C_2->Cl_1 C_3 C_3 C_2->C_3 C_4 C_4 C_3->C_4 C_5 C_5 C_4->C_5 N_1 N C_4->N_1 C_6 C_6 C_5->C_6 C_1' C_1' C_6->C_1 C_6->C_1' N_2 N N_1->N_2 = C_7 C_7 N_2->C_7 C_8 C_8 C_7->C_8 C_9 C_9 C_8->C_9 C_10 O C_8->C_10 = N_3 N C_9->N_3 C_11 CH3 C_9->C_11 C_12 C_12 N_3->C_12 C_13 C_13 C_12->C_13 C_14 C_14 C_13->C_14 CH3_1 CH3_1 C_13->CH3_1 CH3 C_15 C_15 C_14->C_15 C_16 C_16 C_15->C_16 CH3_2 CH3_2 C_15->CH3_2 CH3 C_16->C_12 C_2' C_2' C_1'->C_2' Cl_2 Cl C_2'->Cl_2 C_3' C_3' C_2'->C_3' C_4' C_4' C_3'->C_4' C_5' C_5' C_4'->C_5' N_1' N C_4'->N_1' C_6' C_6' C_5'->C_6' C_6'->C_1' N_2' N N_1'->N_2' = C_7' C_7' N_2'->C_7' C_8' C_8' C_7'->C_8' C_9' C_9' C_8'->C_9' C_10' O C_8'->C_10' = N_3' N C_9'->N_3' C_11' CH3 C_9'->C_11' C_12' C_12' N_3'->C_12' C_13' C_13' C_12'->C_13' C_14' C_14' C_13'->C_14' CH3_1' CH3_1' C_13'->CH3_1' CH3 C_15' C_15' C_14'->C_15' C_16' C_16' C_15'->C_16' CH3_2' CH3_2' C_15'->CH3_2' CH3 C_16'->C_12'

Figure 1: Chemical Structure of C.I. 21103

Spectroscopic Analysis Techniques

A multi-spectroscopic approach is typically employed for the comprehensive characterization of C.I. 21103. This includes Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to determine the electronic absorption properties of C.I. 21103, which are responsible for its color. The absorption maximum (λmax) is a key parameter for identification and quantification. For a related diarylide pigment, Pigment Yellow 83, the absorption maximum is observed at approximately 450 nm, and a similar region is expected for C.I. 21103.[1]

Table 1: UV-Vis Spectroscopic Data for C.I. 21103 (Expected)

ParameterValueSolvent
λmax~450 nmTo be specified

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of C.I. 21103 in a suitable solvent (e.g., N,N-Dimethylformamide, Chloroform, or Toluene). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Fill the sample cuvette with the prepared pigment solution.

    • Scan the sample over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow A Prepare Dilute Pigment Solution B Select Appropriate Solvent (e.g., DMF) A->B C Calibrate Spectrophotometer with Solvent Blank B->C D Measure Absorbance Spectrum (200-800 nm) C->D E Determine λmax D->E

Figure 2: UV-Vis Spectroscopy Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the C.I. 21103 molecule. The resulting spectrum provides a molecular fingerprint that is unique to the compound.

Table 2: Characteristic FTIR Peaks for C.I. 21103 (Expected Functional Groups)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400N-HStretching (Amide)
~3100C-HAromatic Stretching
~2950C-HAliphatic Stretching
~1670C=OAmide I Stretching
~1600C=CAromatic Ring Stretching
~1550N-HBending (Amide II)
~1280C-NStretching
~820C-HAromatic Out-of-plane Bending
~750C-ClStretching

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove moisture.

    • Grind a small amount (1-2 mg) of C.I. 21103 with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

FTIR_Workflow A Dry KBr Powder B Grind Pigment with KBr (1:100 ratio) A->B C Press Mixture into a Transparent Pellet B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum (4000-400 cm⁻¹) D->E F Identify Characteristic Functional Group Peaks E->F

Figure 3: FTIR Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the C.I. 21103 molecule. ¹H and ¹³C NMR are essential for confirming the molecular structure.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for C.I. 21103

NucleusChemical Shift (ppm)Assignment
¹H10.0 - 11.0Amide (N-H)
¹H7.0 - 8.0Aromatic (Ar-H)
¹H2.0 - 2.5Methyl (CH₃)
¹³C160 - 170Carbonyl (C=O)
¹³C110 - 150Aromatic (Ar-C)
¹³C15 - 25Methyl (CH₃)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve an appropriate amount of C.I. 21103 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration will depend on the sensitivity of the instrument and the specific nucleus being observed.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow A Dissolve Pigment in Deuterated Solvent B Filter Solution into NMR Tube A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process and Analyze Data C->D E Assign Chemical Shifts D->E

Figure 4: NMR Spectroscopy Workflow
Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly useful for identifying the non-polar bonds and symmetric vibrations within the C.I. 21103 molecule.

Table 4: Expected Raman Shifts for C.I. 21103

Raman Shift (cm⁻¹)Functional GroupVibrational Mode
~1600C=CAromatic Ring Stretching
~1400N=NAzo Group Stretching
~1350Ar-NStretching
~1150C-NStretching

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: The pigment powder can typically be analyzed directly without any sample preparation.

  • Instrumentation: Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is critical to avoid fluorescence interference, which can be an issue with organic pigments.[2][3][4][5]

  • Measurement:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).

    • Optimize parameters such as laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

Raman_Workflow A Place Pigment Powder on Sample Holder B Select Appropriate Laser Wavelength A->B C Focus Laser and Optimize Parameters B->C D Acquire Raman Spectrum C->D E Identify Characteristic Raman Bands D->E

Figure 5: Raman Spectroscopy Workflow

Conclusion

The spectroscopic analysis of C.I. 21103 requires a combination of techniques to obtain a complete chemical and structural profile. UV-Vis spectroscopy provides information on the electronic transitions responsible for its color. FTIR and Raman spectroscopy offer detailed insights into the vibrational modes of its functional groups, serving as a molecular fingerprint. NMR spectroscopy is indispensable for elucidating the precise atomic connectivity and confirming the overall molecular structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of materials science, analytical chemistry, and drug development for the accurate and reliable characterization of this important diarylide yellow pigment.

References

An In-depth Technical Guide to the Synthesis of Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Yellow 176 (CAS No. 90268-24-9), a significant disazo pigment. This document details the synthetic pathway, experimental protocols, and key data points relevant to its preparation.

Introduction

This compound is a brilliant yellow diarylide pigment known for its good lightfastness, heat stability, and solvent resistance, making it suitable for applications such as printing inks and coatings.[1][2] Chemically, it is a complex disazo pigment produced through a mixed coupling reaction. This guide will elaborate on the essential chemical transformations and procedural details for its laboratory-scale synthesis.

Synthesis Pathway

The synthesis of this compound is a two-step process characteristic of azo pigment production:

  • Diazotization: The primary aromatic diamine, 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine, undergoes a diazotization reaction to form a tetrazo salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite.

  • Azo Coupling: The resulting tetrazo salt is then coupled with a mixture of two different coupling agents: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[3] This mixed coupling results in a solid solution of symmetrical and asymmetrical pigment molecules, which defines the final properties of this compound.[4]

The overall synthesis pathway is depicted in the following diagram:

Synthesis_Pathway_PY176 cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Final Product Diamine 4-(4-Amino-3-chlorophenyl)- 2-chlorobenzenamine Tetrazo Tetrazotized Diamine Diamine->Tetrazo Diazotization (NaNO2, HCl, 0-5 °C) Coupler1 N-(2,4-dimethylphenyl)- 3-oxobutanamide PY176 This compound Coupler1->PY176 Coupler2 N-(4-chloro-2,5-dimethoxyphenyl)- 3-oxobutanamide Coupler2->PY176 Tetrazo->PY176 Azo Coupling (Mixed Couplers, pH ~4.5) Experimental_Workflow_PY176 cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Product Isolation Start Start Diamine_Suspension Prepare Diamine Suspension in HCl Start->Diamine_Suspension Cooling1 Cool to 0-5 °C Diamine_Suspension->Cooling1 NaNO2_Addition Add NaNO2 Solution Cooling1->NaNO2_Addition Stirring1 Stir for 30-60 min at 0-5 °C NaNO2_Addition->Stirring1 Diazotization_Complete Diazotization Complete Stirring1->Diazotization_Complete Coupler_Suspension Prepare Mixed Coupler Suspension Diazotization_Complete->Coupler_Suspension Coupling_Reaction Combine Tetrazo and Coupler Suspensions at pH 4.5 Diazotization_Complete->Coupling_Reaction Coupler_Suspension->Coupling_Reaction Stirring2 Stir until Coupling is Complete Coupling_Reaction->Stirring2 Heating Heat Slurry to 85-95 °C Stirring2->Heating Filtration Filter Hot Slurry Heating->Filtration Washing Wash with Hot Water Filtration->Washing Drying Dry the Pigment Washing->Drying End This compound Drying->End

References

An In-depth Technical Guide to the Core Characteristics of CAS 90268-24-9 (Pigment Yellow 176)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of the substance identified by CAS number 90268-24-9, commonly known as Pigment Yellow 176. This document collates essential physicochemical data, toxicological information, and standardized experimental methodologies relevant to the assessment of this and similar chemical entities. Visualizations of key biological and experimental pathways are included to facilitate understanding.

Core Substance Identification and Physicochemical Properties

This compound is a high-performance organic pigment belonging to the disazo and benzimidazolone chemical classes.[1] Its primary industrial applications are in coloring inks, coatings, and plastics due to its excellent color strength and stability.[1][2]

Table 1: Physicochemical Properties of CAS 90268-24-9 (this compound)

PropertyValueReference(s)
Chemical Name C.I. This compound[3]
CAS Number 90268-24-9[1][3]
EINECS Number 290-824-9[1][3]
Molecular Formula C₃₆H₃₅ClN₆O₆[1][4]
Molecular Weight 683.15 g/mol [4][5]
Appearance Yellow powder with a reddish tint[1][6]
Density Approximately 1.4 - 1.6 g/cm³[1][5]
Boiling Point 838.6 ± 65.0 °C at 760 mmHg[1][3]
Oil Absorption 35 - 45 ml/100g[1][5]
Water Solubility Very low

Table 2: Performance and Fastness Characteristics of this compound

PropertyRating/ValueReference(s)
Light Fastness 6 - 7 (on a scale of 1-8)[1][5]
Heat Resistance 200 - 210 °C[1][5]
Water Resistance 4 - 5 (on a scale of 1-5)[1][5]
Oil Resistance 4 (on a scale of 1-5)[1][5]
Acid Resistance 5 (on a scale of 1-5)[1][5]
Alkali Resistance 5 (on a scale of 1-5)[1][5]

Toxicological Profile

This compound, like many organic pigments, is characterized by its low solubility and bioavailability, which generally leads to low acute toxicity. The primary toxicological concern for azo dyes is their potential metabolic cleavage into constituent aromatic amines, which may have their own toxicological profiles, including potential carcinogenicity.

Table 3: Summary of Toxicological Data for this compound and Related Azo Pigments

EndpointResult/ObservationReference(s)
Acute Oral Toxicity (LD50, Rat) > 8250 mg/kg[7]
Skin Sensitization Did not induce skin sensitization in a Guinea Pig test.[8]
Genotoxicity (Ames Test) Generally negative for benzimidazolone pigments.
Carcinogenicity No evidence of carcinogenicity for diarylide yellow in a 2-year chronic toxicity study.[9]
Environmental Fate Expected to be persistent in water, soil, and sediments with low bioaccumulation potential.

Experimental Protocols

Detailed toxicological assessment of substances like this compound follows standardized guidelines to ensure reproducibility and regulatory acceptance. Skin sensitization is a key endpoint for pigments. The following is a detailed methodology for the Guinea Pig Maximisation Test (GPMT), a common method for assessing skin sensitization potential, as described in OECD Guideline 406.

Detailed Methodology: Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406)

Objective: To determine the potential of a test substance to induce skin sensitization.

Principle: The test comprises an induction phase, where the immune system is exposed to the test substance, and a challenge phase, which elicits a response in sensitized animals. The GPMT uses Freund's Complete Adjuvant (FCA) to potentiate the immune response.

Materials:

  • Test substance: this compound

  • Vehicle: Appropriate solvent (e.g., acetone/olive oil)

  • Freund's Complete Adjuvant (FCA)

  • Young, healthy albino guinea pigs

  • Syringes, needles, patches, and dressings

Procedure:

  • Preliminary Screening (Dose Range-Finding):

    • Determine the concentrations for the main study.

    • Induction concentration: The highest concentration that causes mild-to-moderate skin irritation.

    • Challenge concentration: The highest non-irritating concentration.

  • Induction Phase (Day 0):

    • Use a treatment group of at least 10 animals and a control group of at least 5.

    • Shave the shoulder region of each animal.

    • Perform three pairs of intradermal injections (0.1 ml each) in the shaved area:

      • Injection 1: 1:1 mixture of FCA and water/saline.

      • Injection 2: Test substance in the selected vehicle.

      • Injection 3: Test substance emulsified in the 1:1 FCA/water mixture.

    • The control group receives the same injections but without the test substance.

  • Topical Induction (Day 7):

    • Shave the same shoulder region of the test animals.

    • Apply the test substance in a suitable vehicle to a 2x4 cm filter paper patch. The concentration should be the highest that does not cause excessive irritation.

    • Apply the patch to the shaved area and secure with an occlusive dressing for 48 hours.

  • Challenge Phase (Day 21):

    • Shave a fresh area on the flank of both test and control animals.

    • Apply the test substance at the highest non-irritating concentration to a patch.

    • Apply the patch to the shaved flank and secure with a dressing for 24 hours.

  • Observation and Scoring (24 and 48 hours after patch removal):

    • Remove the challenge patches and observe the skin reaction at the application site.

    • Grade the erythema and edema according to a standardized scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe).

    • The substance is considered a sensitizer if a significantly higher percentage of test animals show a positive reaction compared to the control group.

Biological and Experimental Pathways

Metabolic Activation of Azo Dyes

A critical aspect of the toxicology of azo dyes is their metabolism. Azoreductase enzymes, present in liver and gut microbiota, can cleave the azo bond (—N=N—). This reductive cleavage breaks the pigment into its constituent aromatic amines, which are often more biologically active and potentially toxic than the parent molecule.

Metabolic_Activation AzoDye Azo Dye / Pigment (e.g., this compound) Metabolism Reductive Cleavage (Azoreductases in Liver/Gut) AzoDye->Metabolism AromaticAmines Constituent Aromatic Amines Metabolism->AromaticAmines BiologicalEffects Potential Biological Effects (e.g., Genotoxicity, Interaction with Receptors) AromaticAmines->BiologicalEffects

Metabolic pathway of azo dyes.
Workflow for In Vitro Androgen Receptor Binding Assay

Given the potential for aromatic amines to interact with cellular signaling pathways, in vitro receptor binding assays are relevant screening tools. The following diagram illustrates a typical workflow for a competitive androgen receptor (AR) binding assay, used to determine if a substance can displace a natural or synthetic androgen from the receptor.

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Isolate Androgen Receptor (AR) (e.g., from rat prostate cytosol) Incubate Incubate AR, Radiolabeled Ligand, and Test Compound Together Receptor->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ³H-R1881) Radioligand->Incubate TestCompound Prepare Test Compound (Serial Dilutions) TestCompound->Incubate Separate Separate Bound from Unbound Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC₅₀ (Concentration of test compound that displaces 50% of radioligand) Measure->Analyze

References

Technical Guide: Pigment Yellow 176 (C36H33Cl3N6O6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive summary of publicly available data on C.I. Pigment Yellow 176. It is important to note that the vast majority of research and literature on this compound pertains to its industrial applications as a pigment. Data regarding its biological activity, signaling pathways, or potential therapeutic uses are not currently available in the public domain. This guide is intended to provide a thorough understanding of the compound's chemical and physical properties based on existing industrial data.

Chemical and Physical Properties

This compound is a benzimidazolone, double azo pigment known for its brilliant reddish-yellow shade.[1][2][3] Its chemical structure and properties make it suitable for a variety of applications, primarily in the manufacturing of inks and coatings.[1][4][5]

Table 1: General and Chemical Properties of this compound

PropertyValueReference
CI Name This compound[2]
CI Number 21103[1][2]
CAS Number 90268-24-9[1][2][6]
Molecular Formula C36H33Cl3N6O6[1][2][6]
Molecular Weight 752.04 g/mol [1][2][6]
Chemical Group Benzimidazolone[3]
Molecular Structure Double azo[2]
Appearance Yellow powder[1]
Density 1.4 ± 0.1 g/cm³[7]
Boiling Point 838.6 ± 65.0 °C at 760 mmHg[7]
Flash Point 461.0 ± 34.3 °C[7]
Refractive Index 1.630[7]
Storage Temperature 10°C - 25°C[8]

Table 2: Performance and Fastness Properties of this compound

PropertyRating/ValueReference
Light Fastness 3-4[1]
Heat Resistance 160 °C[1]
Water Resistance 5[1]
Oil Resistance 4[1]
Acid Resistance 4[1]
Alkali Resistance 5[1]
Alcohol Resistance 5[1]
Oil Absorption 40 ml/100g[9]
Water Soluble Matter ≤ 1.5%[3]
Water Content ≤ 2.0%[3]

Synthesis and Manufacturing

The manufacturing process for this compound involves a mixed coupling reaction.[2][4] The synthesis starts with the double nitrogenation of 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine. This intermediate is then coupled with two different components: N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[2][4] This mixed coupling process also results in the production of C.I. Pigment Yellow 13 and C.I. Pigment Yellow 83.[2][4]

Synthesis_Workflow A 4-(4-Amino-3-chlorophenyl)- 2-chlorobenzenamine B Double Nitrogenation A->B C Diazonium Intermediate B->C E Mixed Coupling Reaction C->E D1 N-(2,4-dimethylphenyl)- 3-oxobutanamide D1->E D2 N-(4-chloro-2,5-dimethoxyphenyl)- 3-oxobutanamide D2->E F1 C.I. This compound E->F1 F2 C.I. Pigment Yellow 13 E->F2 F3 C.I. Pigment Yellow 83 E->F3

Caption: Synthesis workflow for this compound.

Applications

The primary applications of this compound are in the formulation of various inks and coatings due to its high transparency, good light fastness, and thermal stability.[1][3]

  • Offset Inks: This is the main application area for this compound.[1][5]

  • Water-Based Inks: Suitable for use in water-based ink formulations.[1]

  • Solvent-Based Inks: Used in solvent-based ink systems.[1]

  • Paints & Coatings: Employed in the manufacturing of paints and coatings.[1][4]

  • Textile Printing: Has applications in textile printing processes.[1]

  • Plastics: Can be used as a colorant for plastics.[1]

Toxicology and Safety

There is a lack of specific toxicological data for this compound in the context of pharmaceutical or biomedical research. General toxicological profiles of organic pigments suggest they are often poorly soluble in water and biological media, leading to low absorption rates after ingestion or dermal contact.[10] For many pigments, the oral LD50 is greater than 2000 mg/kg body weight, indicating low acute toxicity.[10] However, it is crucial to note that the toxicological profile can be influenced by impurities, particularly residual aromatic amines from the synthesis process.[11]

For any research application outside of its established industrial uses, a thorough toxicological evaluation would be imperative.

Relevance to Drug Development

Currently, there is no published research to suggest that this compound has any application in drug development. Its chemical structure as a large, complex azo compound does not immediately suggest properties typically associated with therapeutic agents. The compound's poor solubility in aqueous media would also present significant challenges for formulation and bioavailability.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of this compound are proprietary to the manufacturers and not publicly available. For any novel research application, protocols for characterization (e.g., NMR, Mass Spectrometry, HPLC), solubility testing, and in vitro/in vivo toxicity assays would need to be developed and validated.

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding any interaction of this compound with biological signaling pathways or any defined mechanism of action in a biological system.

Conclusion

C.I. This compound is a well-characterized organic pigment with established applications in the ink and coatings industries. Its chemical and physical properties are well-documented from a materials science perspective. However, for the audience of researchers, scientists, and drug development professionals, it is essential to recognize the significant data gap regarding its biological properties. There is currently no evidence to support its use in any pharmaceutical or biomedical application. Any future investigation into such applications would require extensive and rigorous toxicological and pharmacological studies, starting from fundamental in vitro assessments.

References

A Comprehensive Technical Guide to the Physical Properties of Pigment Yellow 176 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Pigment Yellow 176 (PY 176), a high-performance organic pigment. The information compiled herein is intended to support research, development, and application-specific evaluations of this versatile yellow pigment.

Core Physical and Chemical Characteristics

This compound, identified by CAS Number 90268-24-9 and C.I. Number 21103, is a disazo pigment known for its brilliant reddish-yellow shade.[1][2][3] It is primarily utilized in printing inks, particularly offset inks, as well as in paints, coatings, and plastics due to its favorable performance characteristics.[4][5][6] The pigment's chemical formula is generally cited as C₃₆H₃₃Cl₃N₆O₆, with a corresponding molecular weight of approximately 752.04 g/mol .[1] However, variations in the reported molecular formula and weight exist across different suppliers.[2][7]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound powder, compiled from various technical data sheets. These values provide a baseline for comparing PY 176 with other pigments and for predicting its behavior in various formulations.

PropertyValue
Appearance Yellow Powder
C.I. Name This compound
C.I. Number 21103
CAS Number 90268-24-9
Molecular Formula C₃₆H₃₃Cl₃N₆O₆ (most common)
Molecular Weight ~752.04 g/mol
Density 1.31 - 1.6 g/cm³
Oil Absorption 35 - 50 ml/100g
Heat Resistance 160 - 250 °C
Lightfastness (Full Shade) 6 - 7 (on a scale of 1-8)
pH Value 7.0 - 8.0

Resistance and Fastness Properties

The resistance of this compound to various environmental and chemical factors is critical for its performance and longevity in different applications. The following table outlines its fastness properties, typically rated on a scale of 1 to 5 (unless otherwise specified), where 5 indicates excellent resistance and 1 indicates poor resistance.

Resistance PropertyRating (1-5 Scale)
Water Resistance 5
Acid Resistance 4 - 5
Alkali Resistance 4 - 5
Ethanol Resistance 4 - 5
Ester Resistance 4
Benzene Resistance 4
Ketone Resistance 4
Soap Resistance 4
Migration Resistance 5

Interrelation of Physical Properties and Applications

The physical properties of this compound are directly linked to its suitability for various applications. The following diagram illustrates these relationships.

G Logical Relationships of this compound Properties A Physical Properties High Heat Stability Good Lightfastness Chemical Resistance Low Oil Absorption Fine Particle Size B Application Suitability A:f1->B enables use in A:f2->B critical for A:f3->B determines suitability for A:f4->B impacts A:f5->B influences C Plastics & High-Temp Coatings B->C D Outdoor & Automotive Coatings B->D E Industrial & Chemical-Resistant Coatings B->E F Printing Inks (Offset, Gravure) B->F

Relationship between PY 176 properties and applications.

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Density

Principle: This method determines the mass of a unit volume of the pigment powder using a gas pycnometer, which measures the displacement of a known volume of gas by the solid sample.

Apparatus:

  • Gas pycnometer (e.g., Helium pycnometer)

  • Analytical balance, accurate to 0.1 mg

  • Sample cell of appropriate volume

  • Spatula

Procedure:

  • Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

  • Sample Preparation: Dry the this compound powder in an oven at 105°C for 2 hours to remove any adsorbed moisture. Allow the sample to cool to ambient temperature in a desiccator.

  • Measurement: a. Weigh the empty sample cell and record the mass (m_cell). b. Add a suitable amount of the dried pigment powder to the sample cell, ensuring it is approximately two-thirds full. c. Weigh the sample cell containing the pigment and record the mass (m_sample_cell). d. Calculate the mass of the pigment sample (m_pigment = m_sample_cell - m_cell). e. Place the sample cell in the gas pycnometer and perform the volume measurement according to the instrument's operating procedure. The instrument will typically perform a series of gas expansions and pressure measurements to determine the sample volume (V_pigment).

  • Calculation: The density (ρ) of the pigment is calculated using the following formula: ρ = m_pigment / V_pigment

Oil Absorption Test

Principle: This method, based on ASTM D281, determines the quantity of linseed oil required to form a stiff, putty-like paste with a known weight of pigment. This value is indicative of the pigment's vehicle demand in a formulation.

Apparatus:

  • Flat, smooth glass plate or marble slab

  • Spatula with a stiff blade

  • Burette or graduated pipette for dispensing oil

  • Analytical balance

  • Raw linseed oil

Procedure:

  • Sample Preparation: Weigh out 1 gram of the dry this compound powder and place it on the glass plate.

  • Titration with Oil: a. Carefully add raw linseed oil drop by drop from the burette onto the pigment powder. b. After the addition of each few drops, thoroughly incorporate the oil into the pigment using the spatula. c. Continue adding oil and mixing until a single, coherent paste is formed that has a stiff, putty-like consistency. The endpoint is reached when the paste just begins to stick to the glass plate.

  • Measurement: Record the volume of linseed oil used (in ml).

  • Calculation: The oil absorption is expressed as the number of milliliters of oil required per 100 grams of pigment. Oil Absorption = (Volume of oil used in ml / Weight of pigment in g) * 100

Heat Stability Assessment

Principle: This protocol evaluates the change in color of the pigment when exposed to elevated temperatures, simulating processing conditions in applications like plastics and coatings.

Apparatus:

  • Laboratory oven with precise temperature control

  • Heat-resistant sample holders (e.g., aluminum dishes)

  • Colorimeter or spectrophotometer for color measurement

  • Control sample of the pigment powder

Procedure:

  • Sample Preparation: Place a small, uniform layer of this compound powder in two separate sample holders. One will serve as the control, and the other as the test sample.

  • Exposure: a. Place the test sample in the oven preheated to the desired test temperature (e.g., 160°C, 180°C, 200°C, etc.). b. Maintain the sample at this temperature for a specified duration (e.g., 30 minutes).

  • Color Measurement: a. After the exposure time, remove the test sample from the oven and allow it to cool to room temperature. b. Using a colorimeter, measure the CIELAB color coordinates (L, a, b*) of both the control and the heat-treated sample.

  • Evaluation: Calculate the total color difference (ΔE) between the control and the test sample using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] A higher ΔE value indicates a greater color change and lower heat stability at that temperature. The heat stability is often reported as the maximum temperature at which the ΔE* remains below a certain threshold (e.g., 3).

This guide provides a foundational understanding of the physical properties of this compound. For specific applications, it is recommended to conduct further testing and evaluation within the intended formulation and processing conditions.

References

An In-depth Technical Guide to the Solubility Profile of Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Description and Properties

Pigment Yellow 176 is a high-performance organic pigment known for its bright, reddish-yellow shade, high color strength, and good transparency.[1] Its primary applications are in the ink and coating industries, where its resistance to light, heat, and solvents is a key performance attribute.[1][2][3] From a chemical standpoint, it belongs to the diarylide azo pigment family.[4]

A report by the Canadian government on diarylide yellow pigments, which includes this compound, notes their very low solubility in both water (in the microgram per liter range) and octanol (below 1 mg/L).[5] This inherent low solubility is a defining characteristic of this class of pigments, contributing to their stability and durability in various applications.

Qualitative Solubility and Resistance Data

Technical data sheets from various suppliers provide qualitative assessments of this compound's resistance to a range of organic solvents. This data is typically presented on a scale of 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance. While not quantitative, these ratings provide valuable insights into the pigment's behavior in different solvent environments.

Solvent/Chemical ClassResistance Rating (1-5 Scale)Source
Ethyl Acetate4[1]
Ethanol4[1]
Methyl Ethyl Ketone (MEK)4[1]
Alcohol5[4]
Ester4[4]
Benzene4[4]
Ketone4[4]
Linseed Oil4[2]
Water5[3]
Acid5[2][4]
Alkali5[2][4]

These ratings indicate that this compound is generally highly resistant to dissolution in common organic solvents, which is a desirable property for its primary applications in inks and coatings to prevent bleeding and migration.

Experimental Protocol for Determining Pigment Solubility

Due to the absence of a specific, published experimental protocol for determining the solubility of this compound, a general method based on standard laboratory practices for sparingly soluble solids is provided below. This protocol can be adapted to various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound powder

  • Selected organic solvent(s) of analytical grade

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Vials for sample collection

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of pigment should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Continuously agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the undissolved pigment to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove all suspended particles. This step is critical to ensure that only the dissolved pigment is measured.

  • Analysis:

    • The concentration of the dissolved pigment in the filtrate can be determined using a suitable analytical technique.

      • UV-Vis Spectrophotometry: If the pigment has a distinct chromophore and a calibration curve of absorbance versus known concentrations is prepared, the concentration of the dissolved pigment can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax).

      • HPLC: For a more sensitive and specific measurement, an HPLC method can be developed. A calibration curve of peak area versus known concentrations would be required to quantify the amount of dissolved pigment.

  • Calculation:

    • The solubility is calculated from the measured concentration of the pigment in the filtered solution and is typically expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pigment in an organic solvent.

G A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate at constant temperature with continuous stirring (24-48h) A->B C 3. Allow undissolved pigment to settle B->C D 4. Withdraw supernatant C->D E 5. Filter supernatant through a syringe filter (e.g., 0.45 µm) D->E F 6. Analyze filtrate for dissolved pigment concentration (e.g., UV-Vis, HPLC) E->F G 7. Calculate solubility (g/L) F->G

Caption: Experimental workflow for pigment solubility determination.

Conclusion

This compound is characterized by its very low solubility in organic solvents, a property that is fundamental to its performance in its intended applications. While precise quantitative solubility data is scarce in the public domain, the available qualitative data consistently indicates high resistance to a variety of common solvents. For researchers and professionals requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for making these determinations in a laboratory setting. The inherent insolubility of this pigment should be a primary consideration in any new formulation or application development.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Pigment Yellow 176 (PY 176). PY 176 is a high-performance diarylide yellow pigment valued for its bright, reddish-yellow shade and good resistance properties, making it suitable for applications such as offset inks.[1][2] However, understanding its behavior at elevated temperatures is crucial for ensuring product quality, safety, and regulatory compliance, particularly in applications involving high-temperature processing.

Thermal Stability of this compound

This compound, as a member of the diarylide pigment class, generally exhibits good thermal stability.[3] However, like most organic pigments, it is susceptible to degradation at elevated temperatures. Commercial suppliers often indicate a heat resistance of up to 200°C. Above this temperature, thermal decomposition can occur, leading to the breakdown of the pigment's chemical structure and a loss of its coloristic properties.[4][5] This decomposition can also lead to the formation of potentially hazardous byproducts.[5]

Diarylide yellow pigments are known to be thermally stable under normal processing conditions for many of their applications.[5] However, studies on this class of pigments have shown that they can undergo thermal decomposition at temperatures exceeding 200°C.[5][6] The degradation process for diarylide pigments is understood to involve the cleavage of the azo linkages, which are chromophoric groups responsible for the pigment's color.

Quantitative Thermal Analysis Data

Dye NumberTGA Temperature Range (°C)DTG Peak (°C)DTGA (%/min)Melting Point (°C)
1150–600218.961.5170
2250–785237.260.5118
3350–250261.3196.9117
4450–260263.4200.54127
5150–800289.535.32145
6120–800294.769.85215
7200–500331.222.5195
8250–800303.8133.02170
9100–305330.2132.8170
10150–370333.696.77161
Table adapted from a study on the thermal degradation of azobenzene dyes, illustrating typical TGA/DTG data.[7]

For two other yellow bis-azo dyes, BPA and BTA, thermal analysis has shown they are stable up to 250°C.[8] BPA has a melting point of 224.4°C and BTA has a melting point of 225.3°C.[8] Their decomposition occurs in two main stages, with the first stage for BPA occurring between 250 and 366°C (47.5% mass loss) and for BTA between 250 and 352°C (39.4% mass loss).[8]

Degradation Mechanism and Products

The primary mechanism of thermal degradation for diarylide pigments like this compound is the cleavage of the azo bonds (-N=N-).[7] This process is often initiated at temperatures above 200°C and results in the formation of aromatic free radicals.[4][7] These radicals can then undergo further reactions, leading to a variety of smaller, volatile compounds.

A significant concern with the thermal degradation of diarylide pigments derived from 3,3'-dichlorobenzidine is the potential formation of this carcinogenic aromatic amine.[5] Safety data for diarylide yellow pigments explicitly warns against processing at temperatures exceeding 200°C due to the risk of forming 3,3'-dichlorobenzidine.[4]

The proposed thermal degradation pathway for this compound is visualized in the following diagram:

G PY176 This compound (Diarylide Structure) Heat > 200°C PY176->Heat Cleavage Azo Bond Cleavage Heat->Cleavage Initiates Aromatic_Radicals Aromatic Free Radicals Cleavage->Aromatic_Radicals DCB 3,3'-Dichlorobenzidine (and other aromatic amines) Aromatic_Radicals->DCB Recombination/ Rearrangement Volatiles Other Volatile Degradation Products (e.g., oxides of C and N) Aromatic_Radicals->Volatiles Further Decomposition

Proposed thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.[11]

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[10]

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[7]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

The general workflow for a TGA experiment is as follows:

G cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Sample Weigh 5-10 mg of This compound Crucible Place in TGA crucible Sample->Crucible Instrument Load into TGA instrument Crucible->Instrument Atmosphere Set inert atmosphere (e.g., N2 at 20 mL/min) Instrument->Atmosphere Heating Heat from ambient to 800°C at 10°C/min Atmosphere->Heating TGA_Curve Generate TGA curve (% weight loss vs. Temp) Heating->TGA_Curve DTG_Curve Calculate DTG curve (rate of weight loss) TGA_Curve->DTG_Curve Analysis Identify decomposition temperatures and stages DTG_Curve->Analysis

General experimental workflow for TGA analysis.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions such as melting, crystallization, and glass transitions.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Reference: An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks.

Kinetic Analysis of Thermal Degradation

The kinetics of thermal degradation can be investigated using TGA data obtained at multiple heating rates. Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models, are commonly used to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[12][13]

The general relationship for isoconversional kinetic analysis is:

G cluster_0 Isoconversional Kinetic Analysis TGA_Data TGA data at multiple heating rates (β) Conversion Calculate conversion (α) at various temperatures TGA_Data->Conversion Plot Plot ln(β/Tα²) vs. 1/Tα (for a given α) Conversion->Plot Ea Determine Activation Energy (Ea) from the slope (-Ea/R) Plot->Ea

Logical relationship for isoconversional kinetic analysis.

While specific kinetic parameters for this compound are not available, studies on other azo dyes have reported activation energies for thermal degradation, providing a reference for the expected energy barrier for the decomposition of this class of pigments. For example, the degradation of Food Yellow 4, an azo dye, was found to have an activation energy of 101 kJ/mol.[14]

Conclusion

This compound exhibits good thermal stability up to approximately 200°C, making it suitable for a range of applications. However, at temperatures exceeding this threshold, it is prone to thermal decomposition, primarily through the cleavage of its azo bonds. This degradation can lead to the formation of aromatic amines, including the regulated substance 3,3'-dichlorobenzidine. For applications involving high-temperature processing, it is imperative for researchers and developers to conduct thorough thermal analysis using techniques such as TGA and DSC to understand the specific degradation profile of this compound in their formulations. This will ensure the final product's quality, safety, and compliance with regulatory standards.

References

Navigating the Safety Landscape of Pigment Yellow 176: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for Pigment Yellow 176 (CAS No. 90268-24-9), a disazo pigment. The information is intended to support researchers, scientists, and drug development professionals in performing risk assessments and implementing appropriate safety measures during the handling and use of this substance. While specific toxicological data for this compound is not extensively published in peer-reviewed literature, this guide synthesizes available information from safety data sheets, analogous pigment data, and established regulatory testing guidelines to provide a robust safety profile.

Core Safety Data

This compound, like many organic pigments, is characterized by its low solubility in water and common organic solvents. This property significantly limits its bioavailability and, consequently, its potential for systemic toxicity. According to information provided by suppliers and data on analogous pigments, this compound is considered to have a low hazard profile. Notifications to the European Chemicals Agency (ECHA) under the REACH regulation indicate that no hazards have been classified for this substance.

Physical and Chemical Properties
PropertyValueReference
CAS Number 90268-24-9ECHA
Molecular Formula C₃₆H₃₅ClN₆O₆Biosynth
Molecular Weight 683.15 g/mol Biosynth
Appearance Yellow PowderEpsilon Chemical
Solubility Insoluble in waterGeneral knowledge of organic pigments
Toxicological Data Summary

The following table summarizes the toxicological data for this compound and analogous organic pigments. It is important to note that where specific data for this compound is unavailable, data from structurally similar pigments is used to provide an indication of its likely toxicological profile.

Toxicological EndpointResultSpeciesMethodReference
Acute Oral Toxicity (LD50) > 2000 mg/kg bwRatOECD 423 (Analogous data)General Hazard Profile of Pigments, BfR
Skin Irritation Non-irritantRabbitOECD 404 (Analogous data)General Hazard Profile of Pigments, BfR
Eye Irritation Non-irritantRabbitOECD 405 (Analogous data)General Hazard Profile of Pigments, BfR
Skin Sensitization Non-sensitizerMouseOECD 429 (LLNA)REACH Dossier Information (Implied)
Mutagenicity (Ames Test) NegativeS. typhimuriumOECD 471 (Analogous data)Toxicology and toxicological testing of colorants
Carcinogenicity Not classified as a carcinogen--ECHA

Experimental Protocols

Detailed methodologies for the key toxicological assessments are based on internationally recognized OECD guidelines. These protocols are crucial for ensuring the quality and reproducibility of safety data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The test aims to identify a dose that causes mortality in a certain proportion of the animals, which allows for classification of the substance.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.[1][2][3][4][5]

  • Test Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][4][5] The irritant potential is determined by the extent of cell viability reduction in the RhE tissue following exposure.[2][5]

  • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).[1]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 15-60 minutes), the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.[1][5]

  • Data Analysis: A substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[5]

In Vitro Eye Irritation - OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability - BCOP - Test)

This ex vivo method is used to identify substances that can cause serious eye damage.[6][7][8][9]

  • Test Principle: The test substance is applied to an isolated bovine cornea.[6][7] The potential for eye irritation is evaluated by measuring changes in corneal opacity and permeability to a fluorescent dye (sodium fluorescein).[6][7]

  • Test System: Corneas freshly collected from bovine eyes obtained from abattoirs.[6][7]

  • Procedure:

    • The cornea is mounted in a holder.

    • The test substance is applied to the epithelial surface of the cornea for a defined period (e.g., 10 minutes).

    • The cornea is then rinsed.

    • Corneal opacity is measured using an opacitometer.

    • Corneal permeability is measured by the amount of sodium fluorescein that passes through the cornea, quantified using a spectrophotometer.

  • Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.[7] This score is used to classify the substance's eye irritation potential.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers.

  • Test Principle: The method is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

  • Animal Model: Mice (e.g., CBA/J strain).

  • Procedure:

    • The test substance is applied to the dorsum of the ears of the mice for three consecutive days.

    • On day 5, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.

    • After a few hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured.

  • Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3.

Visualizations

Experimental Workflow Diagrams

experimental_workflow_skin_irritation cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Data Analysis prep_tissue Prepare RhE Tissue apply_substance Apply Substance to Tissue prep_tissue->apply_substance prep_substance Prepare Test Substance prep_substance->apply_substance incubate_expose Incubate (15-60 min) apply_substance->incubate_expose rinse Rinse Tissue incubate_expose->rinse incubate_post Incubate (42 hours) rinse->incubate_post viability_assay Perform MTT Assay incubate_post->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability classify Classify as Irritant or Non-Irritant calculate_viability->classify

Workflow for In Vitro Skin Irritation Testing (OECD 439).

experimental_workflow_eye_irritation cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement cluster_analysis Data Analysis prep_cornea Isolate Bovine Cornea apply_substance Apply Substance to Cornea prep_cornea->apply_substance prep_substance Prepare Test Substance prep_substance->apply_substance incubate_expose Incubate (10 min) apply_substance->incubate_expose rinse Rinse Cornea incubate_expose->rinse measure_opacity Measure Opacity rinse->measure_opacity measure_permeability Measure Permeability rinse->measure_permeability calculate_ivis Calculate IVIS measure_opacity->calculate_ivis measure_permeability->calculate_ivis classify Classify Eye Irritation Potential calculate_ivis->classify

Workflow for Ex Vivo Eye Irritation Testing (BCOP, OECD 437).
Logical Relationship Diagram

safety_assessment_logic cluster_physchem Physicochemical Properties cluster_hazard Hazard Identification cluster_risk Risk Characterization substance This compound solubility Low Water Solubility substance->solubility irritation Skin/Eye Irritation substance->irritation sensitization Skin Sensitization substance->sensitization genotoxicity Genotoxicity substance->genotoxicity bioavailability Low Bioavailability solubility->bioavailability acute_tox Acute Toxicity (Oral, Dermal) bioavailability->acute_tox risk_conclusion Overall Risk Conclusion acute_tox->risk_conclusion irritation->risk_conclusion sensitization->risk_conclusion genotoxicity->risk_conclusion exposure Exposure Assessment exposure->risk_conclusion safe_handling Safe Handling Procedures & PPE risk_conclusion->safe_handling Leads to

Logical Flow of Safety Assessment for this compound.

Handling and Safety Recommendations

Based on the available data, this compound is not considered a hazardous substance. However, good industrial hygiene practices should always be followed when handling any chemical powder.

  • Engineering Controls: Ensure adequate ventilation to minimize dust generation and inhalation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the pigment is handled. Wash hands thoroughly after handling.

Conclusion

This compound is an organic pigment with a low hazard profile, primarily due to its poor bioavailability. Based on data from analogous compounds and general knowledge of organic pigments, it is not expected to be acutely toxic, irritating to the skin or eyes, or a skin sensitizer. It is also not considered to be mutagenic or carcinogenic. While specific quantitative toxicological data for this compound is limited in the public domain, the information available from safety data sheets and regulatory bodies supports its safe use when appropriate handling procedures and personal protective equipment are utilized. Researchers and professionals should always consult the most up-to-date Safety Data Sheet provided by the supplier before handling this substance.

References

Methodological & Application

Application Notes and Protocols: Pigment Yellow 176 in Polymer Matrix Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pigment Yellow 176 (PY 176) in various polymer matrix composites. This document outlines the pigment's key performance characteristics, offers detailed experimental protocols for its evaluation, and presents data in a clear, comparative format.

Introduction to this compound

This compound is a high-performance organic pigment belonging to the diarylide class. It is known for its brilliant greenish-yellow shade, excellent heat stability, and good fastness properties.[1][2] These characteristics make it a suitable colorant for a wide range of polymer applications, including polyolefins, PVC, and ABS.[2] Its chemical structure provides good resistance to migration and chemicals.[1][2]

Physical and Chemical Properties

A summary of the general physical and chemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Chemical ClassDiarylide Azo[1]
C.I. NameThis compound[1]
C.I. Number21103[1]
CAS Number90268-24-9[3]
AppearanceGreenish-yellow powder[1][2]
Oil Absorption35-45 g/100g [1][2]
Density~1.6 g/cm³[1]

Performance in Polymer Matrices

The performance of this compound can vary depending on the polymer matrix, processing conditions, and the presence of other additives. The following tables summarize its typical performance characteristics in common thermoplastic polymers.

3.1. Thermal and Light Stability

Polymer MatrixHeat Stability (°C)Lightfastness (Blue Wool Scale)Source(s)
HDPE2506-7[1]
LDPE2506-7[1]
PP2506-7[4]
PVC (Plasticized)2006-7[2]
ABS2506-7[4]

3.2. Fastness Properties

The following table outlines the resistance of this compound to migration and various chemical agents when incorporated into a polymer matrix. The rating scale is typically from 1 to 5, where 5 indicates excellent resistance and 1 indicates poor resistance.

PropertyRating (1-5)Source(s)
Migration Resistance (in plasticized PVC)4-5[1]
Acid Resistance5[1]
Alkali Resistance5[1]
Water Resistance5[3]
Ethanol Resistance4[1]
Ester Resistance4[1]
Benzene Resistance4[1]
Ketone Resistance4[1]

3.3. Effects on Mechanical Properties

The incorporation of pigments can influence the mechanical properties of the host polymer. While specific quantitative data for this compound is not extensively available in public literature, the following general trends are expected for organic pigments in polymer composites. It is crucial to perform specific testing for each polymer and loading level.

Mechanical PropertyGeneral Expected Effect of Organic Pigments
Tensile StrengthCan slightly decrease or remain unchanged at low concentrations. Higher concentrations may lead to a more significant reduction.
Impact StrengthMay decrease, as pigment particles can act as stress concentrators.
HardnessCan slightly increase due to the addition of rigid pigment particles.
WarpageSome organic pigments can act as nucleating agents, affecting the crystallization behavior of semi-crystalline polymers like PE and PP, which can lead to changes in shrinkage and potential warpage.[5][6]

Note: The actual impact on mechanical properties is highly dependent on the pigment's particle size, dispersion quality, concentration, and the specific polymer grade and processing conditions.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in a polymer matrix.

4.1. Protocol for Incorporation of this compound into a Polymer Matrix

This protocol describes a standard method for preparing pigmented polymer samples for subsequent testing.

Materials and Equipment:

  • Polymer resin (e.g., HDPE, PP, PVC, ABS) in pellet or powder form

  • This compound powder

  • Two-roll mill or a twin-screw extruder

  • Compression molding press or injection molding machine

  • Analytical balance

  • Drying oven

Procedure:

  • Drying: Dry the polymer resin and this compound powder in an oven at the recommended temperature and time to remove any moisture.

  • Pre-mixing: Accurately weigh the desired amounts of polymer and this compound to achieve the target concentration (e.g., 0.1%, 1.0%). For masterbatch preparation, higher concentrations (e.g., 20-40%) are used. Tumble mix the components for 15-20 minutes to ensure a homogenous dry blend.

  • Melt Compounding:

    • Two-Roll Mill: Set the mill rolls to the appropriate processing temperature for the polymer. Add the pre-mixed material to the nip of the rolls and process until a uniform color is achieved.

    • Twin-Screw Extruder: Feed the dry blend into the extruder with a set temperature profile appropriate for the polymer. The extruded strands are then cooled in a water bath and pelletized.

  • Specimen Preparation:

    • Compression Molding: Place the compounded material (milled sheet or pellets) into a mold and press at the specified temperature and pressure to produce plaques of the desired thickness.

    • Injection Molding: Feed the compounded pellets into an injection molding machine to produce standardized test specimens (e.g., tensile bars, impact test specimens).

4.2. Protocol for Evaluation of Heat Stability (based on ISO 12877-2)

Materials and Equipment:

  • Injection molding machine

  • Colorimeter or spectrophotometer

  • Pigmented polymer pellets

Procedure:

  • Set the initial processing temperature of the injection molding machine to a known stable temperature for the pigmented polymer.

  • Mold a set of standard samples and retain them as the control.

  • Increase the barrel temperature by 20°C and mold another set of samples.

  • Repeat this process, increasing the temperature in 20°C increments.

  • After cooling, visually compare each set of samples to the control.

  • For a quantitative assessment, measure the color difference (ΔE*) of each sample set against the control using a colorimeter.

  • The heat stability is defined as the maximum temperature at which the color change (ΔE) remains within a specified tolerance (e.g., ΔE ≤ 3).

4.3. Protocol for Evaluation of Lightfastness (based on ISO 4892-2)

Materials and Equipment:

  • Xenon-arc weathering chamber

  • Blue Wool Scale standards

  • Colorimeter or spectrophotometer

  • Pigmented polymer test plaques

Procedure:

  • Mount the test plaques and the Blue Wool Scale standards in the xenon-arc chamber.

  • Expose the samples to a controlled cycle of light, temperature, and humidity as specified in ISO 4892-2 for the intended application (e.g., indoor or outdoor use).

  • Periodically remove the samples and assess the degree of fading by visually comparing them to the Blue Wool Scale. The lightfastness rating corresponds to the Blue Wool standard that shows a similar degree of fading.

  • Alternatively, measure the color change (ΔE*) at specified intervals using a colorimeter.

4.4. Protocol for Evaluation of Migration Resistance (based on DIN 53775)

Materials and Equipment:

  • Pigmented plasticized PVC test specimen

  • White, unpigmented plasticized PVC sheet

  • Two glass plates

  • A weight to apply a pressure of 50 kPa

  • Oven

Procedure:

  • Place the pigmented PVC test specimen in direct contact with the white PVC sheet.

  • Sandwich the two sheets between the two glass plates.

  • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Apply the weight on top of the glass plates to ensure intimate contact.

  • After the test period, remove the assembly from the oven and allow it to cool.

  • Separate the sheets and visually assess the degree of staining on the white PVC sheet using a 1-5 grey scale, where 5 represents no migration and 1 represents severe migration.

Visualizations

Experimental Workflow for Pigment Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis drying Drying of Polymer & Pigment premixing Pre-mixing drying->premixing compounding Melt Compounding (Extrusion/Milling) premixing->compounding specimen_prep Specimen Preparation (Molding) compounding->specimen_prep heat_stability Heat Stability (ISO 12877-2) specimen_prep->heat_stability lightfastness Lightfastness (ISO 4892-2) specimen_prep->lightfastness migration Migration Resistance (DIN 53775) specimen_prep->migration mechanical Mechanical Properties (Tensile, Impact, etc.) specimen_prep->mechanical data_compilation Data Compilation & Comparison heat_stability->data_compilation lightfastness->data_compilation migration->data_compilation mechanical->data_compilation

Caption: Workflow for evaluating this compound in polymers.

Logical Relationship of Fastness Properties

G cluster_properties Fastness Properties PY176 This compound in Polymer heat Heat Stability PY176->heat light Light Fastness PY176->light migration Migration Resistance PY176->migration chemical Chemical Resistance PY176->chemical

Caption: Key fastness properties of this compound composites.

References

Application Notes and Protocols: Formulation of Pigment Yellow 176 for Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Yellow 176 (P.Y. 176) in various printing ink systems. P.Y. 176 is a high-performance benzimidazolone pigment known for its brilliant reddish-yellow shade, high transparency, and excellent fastness properties, making it a preferred choice for demanding printing applications.[1][2][3]

This document outlines the pigment's key properties, provides starting point formulations for offset, flexographic, and gravure inks, and details the experimental protocols for performance evaluation.

Physicochemical and Performance Properties of this compound

This compound is valued for its durability and stability under various conditions. Its key properties are summarized below, providing a baseline for formulation development.

Table 1: Properties of this compound

PropertyTypical ValueSignificance in Ink Formulation
C.I. NameThis compoundStandardized nomenclature for pigment identification.
Chemical ClassBenzimidazoloneIndicates high performance, good thermal stability, and solvent resistance.
ShadeReddish YellowOffers a warm, clean hue that conforms to European color standards (CIE 12-66).[1][3][4]
Density~1.6 g/cm³Influences ink mileage and the volume of pigment required in a formulation.[2][5][6]
Oil Absorption35-50 g/100g Affects vehicle demand, viscosity, and flow characteristics of the final ink.[1][2][5]
Heat Resistance200-250 °CAllows for use in applications involving high-temperature curing or printing processes.[1][2][5][7]
Lightfastness (Full Shade)6-7 (on 1-8 Blue Wool Scale)Excellent resistance to fading upon light exposure, suitable for high-quality and durable prints.[1][2]
Lightfastness (Reduced Tint)6 (on 1-8 Blue Wool Scale)Good performance even when let down with white, important for pastel shades.[1]
Resistance Properties (1-5 Scale; 5=Excellent)
Acid Resistance4-5High stability in acidic environments, relevant for specific substrates and fountain solutions in offset printing.[1][3][5]
Alkali Resistance4-5Good resistance to alkaline conditions, important for packaging that may come into contact with alkaline products.[1][3][5]
Solvent Resistance (Ethanol, MEK)4Good stability in common ink solvents, ensuring minimal bleeding or migration.[1]
Water Resistance5Excellent stability in aqueous systems, crucial for water-based inks and preventing bleed.[3][5][6]

Starting Point Formulations for Printing Inks

The following tables provide illustrative starting point formulations for different printing ink systems. This compound can be substituted for the generic "Yellow Pigment" listed. Formulators should note that these are starting points, and optimization of resins, solvents, and additives will be necessary to meet specific performance requirements for adhesion, gloss, viscosity, and substrate compatibility.

Sheet-Fed Offset Ink Formulation

Offset inks are high-viscosity pastes. The formulation balances pigment loading with the rheological properties required for the lithographic process.[8]

Table 2: Illustrative Sheet-Fed Offset Ink Formulation

ComponentFunctionParts by Weight (wt%)
This compound Colorant 15 - 20
Hard Resin (e.g., Phenolic Modified Rosin Ester)Binder, Gloss25 - 35
Alkyd Resin / Vegetable Oil (e.g., Linseed, Soya)Vehicle, Drying30 - 40
High-Boiling Petroleum DistillateSolvent, Viscosity10 - 20
Polyethylene WaxRub Resistance2 - 4
Driers (e.g., Cobalt/Manganese Octoates)Oxidative Curing1 - 2
Total 100
Source: Adapted from typical offset ink formulations.[4][8][9]
Water-Based Flexographic Ink Formulation

Water-based flexo inks are low-viscosity fluids designed for printing on absorbent and non-absorbent substrates like paper, board, and films.[1]

Table 3: Illustrative Water-Based Flexographic Ink Formulation

ComponentFunctionParts by Weight (wt%)
Pigment Dispersion (40% P.Y. 176) Colorant 35 - 45
Acrylic Emulsion / Solution ResinBinder, Adhesion30 - 40
WaterSolvent10 - 20
Co-solvent (e.g., Isopropyl Alcohol)Drying, Wetting2 - 5
Wax Emulsion (e.g., Polyethylene)Slip, Rub Resistance3 - 5
DefoamerProcess Aid0.2 - 0.5
Surfactant / Wetting AgentSurface Tension0.1 - 0.5
pH Adjuster (e.g., Amine)Stability0.5 - 1.0
Total 100
Source: Adapted from typical water-based flexographic ink formulations.[1][10][11][12]
Solvent-Based Gravure Ink Formulation

Solvent-based gravure inks are very low-viscosity fluids designed for high-speed printing on films, foils, and paper for packaging applications.

Table 4: Illustrative Solvent-Based Gravure Ink Formulation for Lamination

ComponentFunctionParts by Weight (wt%)
Pigment Dispersion (30% P.Y. 176) Colorant 40 - 50
Nitrocellulose / Polyamide ResinBinder10 - 15
Polyurethane ResinBinder, Adhesion5 - 15
Ethanol / Ethyl Acetate BlendSolvent20 - 30
Plasticizer (e.g., Phthalate-free)Flexibility1 - 3
Wax (e.g., Polyethylene)Rub Resistance1 - 2
Adhesion Promoter (e.g., Titanate)Adhesion0.5 - 1.5
Total 100
Source: Adapted from typical solvent-based gravure ink formulations.[13][14][15]

Experimental Workflows and Relationships

Visualizing the formulation and evaluation process can clarify the relationships between components and procedures.

G General Ink Formulation and Testing Workflow cluster_formulation Formulation Stage cluster_production Production Stage cluster_qc Quality Control Stage A 1. Define Application (Substrate, Print Process) B 2. Select Raw Materials (Pigment, Resin, Solvent) A->B C 3. Determine Starting Formulation Ratios B->C D 4. Pigment Dispersion (Milling / Grinding) C->D E 5. Ink Letdown (Add remaining components) D->E F 6. Homogenization E->F G 7. Test Key Properties (Viscosity, Color, Grind) F->G H 8. Adjust Formulation (Additives, Solvent) G->H If out of spec I 9. Final Approval G->I If in spec H->G

Caption: Workflow for printing ink formulation and quality control.

G Pigment Dispersion Process start Start: Pigment Agglomerates + Vehicle + Dispersant wetting 1. Wetting Vehicle displaces air from pigment surface start->wetting separation 2. Mechanical Separation High shear (e.g., bead mill) breaks down agglomerates wetting->separation stabilization 3. Stabilization Dispersant adsorbs on pigment surface, preventing re-agglomeration separation->stabilization end Result: Stable Pigment Dispersion (Mill Base) stabilization->end

Caption: Key stages in achieving a stable pigment dispersion.

G Factors Influencing Final Ink Performance ink Final Ink Performance pigment Pigment Properties (P.Y. 176) color Color Strength & Shade pigment->color rheology Viscosity & Flow pigment->rheology fastness Light & Chemical Fastness pigment->fastness gloss Gloss & Transparency pigment->gloss vehicle Vehicle System (Resin + Solvent) vehicle->rheology adhesion Adhesion & Flexibility vehicle->adhesion vehicle->gloss additives Additives additives->rheology additives->adhesion additives->fastness color->ink rheology->ink adhesion->ink fastness->ink gloss->ink

Caption: Relationship between formulation components and ink properties.

Detailed Experimental Protocols

The following protocols are based on industry-standard test methods for evaluating the performance of printing inks and pigments.

Protocol: Color and Tinting Strength Evaluation (Based on ASTM D387)

This method determines the relative color and tinting strength of a pigment by comparing it to a reference standard.[4][13][14][16][17]

4.1.1 Apparatus and Materials

  • Mechanical Muller or Three-Roll Mill

  • Flexible spatula

  • Glass slabs for mixing

  • Spectrophotometer or colorimeter

  • Reference standard this compound

  • Test sample of this compound

  • Standard white pigment paste (e.g., TiO₂)

  • Standard ink vehicle (e.g., lithographic varnish)

4.1.2 Procedure: Masstone Comparison

  • Weigh 0.5 parts of the reference standard pigment and 10.0 parts of the vehicle onto a glass slab.

  • Mix thoroughly with the spatula until a uniform paste is formed.

  • Process the paste on the mechanical muller for a set number of revolutions (e.g., 4 sets of 50 revolutions).

  • Repeat steps 1-3 for the test sample of P.Y. 176 using identical conditions.

  • Apply a drawdown of both the standard and test pastes side-by-side on a standard chart or substrate.

  • Visually and instrumentally (using a spectrophotometer) compare the color (hue, chroma, lightness) of the test sample to the standard.

4.1.3 Procedure: Tinting Strength Comparison

  • Weigh 0.1 parts of the standard masstone paste (from 4.1.2) and 5.0 parts of the white pigment paste.

  • Mix thoroughly with the spatula.

  • Repeat step 1 for the test sample's masstone paste.

  • Apply a drawdown of both tint pastes side-by-side.

  • Measure the color of both tints using a spectrophotometer. The tinting strength is calculated relative to the standard (100%) based on the difference in color values (e.g., CIE Lab*). A common method involves calculating the ratio of K/S values.

Protocol: Viscosity Measurement (Based on ASTM D2196)

This protocol measures the apparent viscosity of the liquid ink using a rotational viscometer.[1][8][9][18]

4.2.1 Apparatus and Materials

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Beaker (e.g., 600 mL Griffin beaker).

  • Temperature control unit (water bath or similar) to maintain 25 ± 0.5 °C.

  • Ink sample.

4.2.2 Procedure

  • Place the ink sample in the beaker and allow it to equilibrate to 25 °C.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the ink (e.g., low viscosity for gravure, high for offset paste). The viscometer manual provides guidance.

  • Immerse the spindle into the ink up to the marked immersion groove.

  • Level the viscometer and attach the spindle.

  • Start the viscometer at the selected speed.

  • Allow the reading to stabilize (typically 30-60 seconds) before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s) and the corresponding spindle and speed.

  • For characterizing shear-thinning behavior, measurements can be taken at multiple speeds (e.g., 10 rpm and 100 rpm) and the results compared.[18]

Protocol: Lightfastness Evaluation (Based on ISO 105-B02)

This method determines the resistance of the printed ink to fading when exposed to an artificial light source that simulates daylight.[10][11][12][19][20]

4.3.1 Apparatus and Materials

  • Xenon arc fading lamp tester equipped with appropriate filters to simulate daylight.[10][12]

  • ISO 105 Blue Wool reference standards (Cards 1 through 8).[10][20]

  • Grey Scale for assessing color change (ISO 105-A02).

  • Printed samples of the ink on the final substrate.

  • Opaque masks.

4.3.2 Procedure

  • Mount the printed ink samples onto cards.

  • Partially cover each sample and a set of Blue Wool standards (e.g., standards 5, 6, and 7 for a pigment with expected good lightfastness) with an opaque mask.

  • Place the samples and Blue Wool standards in the xenon arc tester.

  • Expose the samples to the light source under controlled conditions of temperature and humidity as specified in the standard.

  • Periodically inspect the samples and the Blue Wool standards. The test ends when a specified color difference (e.g., grade 4 on the Grey Scale) is observed between the exposed and unexposed parts of a specific Blue Wool standard.

  • Remove the printed sample from the tester and assess the color change between its exposed and unexposed areas using the Grey Scale.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading (color change) as the test sample. For example, if the sample fades to a similar extent as Blue Wool standard 6, its lightfastness rating is 6.

References

Application Notes and Protocols for the Dispersion of Pigment Yellow 176 in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 176 is a high-performance, reddish-yellow organic pigment known for its high transparency, color strength, and excellent resistance to light, heat, and solvents.[1] These properties make it a suitable candidate for a variety of applications, including printing inks, coatings, and potentially, specialized formulations in drug development where precise and stable coloration is required.[1][2][3][4] Achieving optimal performance of this compound in aqueous systems is critically dependent on the effectiveness of the dispersion process.

The dispersion of a solid pigment in a liquid medium is a three-stage process:

  • Wetting: The initial stage where air and moisture are displaced from the surface of the pigment particles by the liquid vehicle.[5][6] The use of wetting agents or surfactants is crucial to reduce the interfacial tension between the hydrophobic pigment surface and the aqueous medium.[5][6]

  • Deagglomeration/Milling: This mechanical stage involves breaking down pigment agglomerates and aggregates into smaller, ideally primary, particles.[5][6][7] This is typically achieved through the input of high shear forces using equipment such as high-speed dispersers or media mills.[5][7]

  • Stabilization: The final and most critical stage is to prevent the newly dispersed particles from reagglomerating or flocculating.[5][6][8] This is achieved by using dispersing agents (dispersants) that provide either electrostatic repulsion, steric hindrance, or a combination of both (electrosteric stabilization).[6][8]

These application notes provide detailed protocols for the dispersion of this compound in aqueous systems, focusing on methodologies applicable to research and development settings.

Materials and Equipment

Materials
  • Pigment: this compound (e.g., Corimax Yellow GRX, Permanent Yellow GRX)[4][9]

  • Wetting Agents/Surfactants:

    • Non-ionic surfactants (e.g., alkylphenol ethoxylates (APEs)-free alternatives, polyether-modified siloxanes)[5][10]

    • Anionic surfactants (e.g., sodium salts of polymeric carboxylic acids)[10]

  • Dispersing Agents (Dispersants):

    • Polymeric dispersants (e.g., comb-type copolymers with anchoring and stabilizing groups)[5]

    • Styrene-maleic anhydride (SMA) copolymers[11]

  • Defoamer: Mineral oil or silicone-based defoamers

  • Biocide: To prevent microbial growth in the aqueous dispersion

  • pH Modifier: (e.g., AMP-95, triethanolamine, or potassium hydroxide solution) to adjust the pH for optimal dispersant performance.

  • Co-solvents/Humectants: (e.g., Propylene Glycol, Glycerin) to improve wetting and prevent drying.

  • Deionized Water

Equipment
  • High-Speed Disperser (HSD) with a Cowles-type blade[5]

  • Laboratory Bead Mill (Media Mill) with ceramic grinding media (e.g., yttria-stabilized zirconia beads, 0.5-1.0 mm diameter)[12][13]

  • Laboratory scale or analytical balance

  • Beakers and mixing vessels

  • Spatulas

  • pH meter

  • Hegman grind gauge

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • Zeta potential analyzer

  • Viscometer (e.g., Brookfield or Krebs-type)

  • Spectrophotometer or colorimeter for color strength analysis

Experimental Protocols

Protocol 1: High-Speed Dispersion (HSD) Method

This protocol is suitable for initial screening of formulations and for applications where a very fine particle size is not the primary requirement.

3.1.1 Formulation

The following table provides a starting point for the formulation. Optimization will be required based on the specific grade of this compound and the desired final properties of the dispersion.

ComponentFunctionWeight Percentage (%)
Deionized WaterVehicle40.0 - 60.0
Wetting AgentPigment Wetting1.0 - 3.0
Dispersing AgentStabilization5.0 - 15.0 (on pigment weight)
DefoamerFoam Control0.1 - 0.5
pH ModifierpH AdjustmentAs needed (to pH 8.0-9.0)
This compoundColorant30.0 - 50.0
Total 100.0

3.1.2 Procedure

  • Preparation of the Liquid Phase (Mill Base):

    • To a suitable mixing vessel, add the deionized water.

    • While stirring at a low speed (e.g., 500 rpm) with the high-speed disperser, add the wetting agent, dispersing agent, and defoamer.

    • Adjust the pH of the mixture to between 8.0 and 9.0 using the pH modifier. Continue mixing until all components are fully dissolved.

  • Pigment Addition:

    • Gradually add the this compound powder to the liquid phase under continuous low-speed stirring. Avoid dumping the pigment all at once to prevent the formation of large, difficult-to-disperse clumps.

    • Once all the pigment has been added, increase the disperser speed to create a vortex. The tip of the blade should be about halfway between the surface of the liquid and the bottom of the vessel.

  • Dispersion:

    • Increase the speed of the disperser to a high shear rate (tip speed of 18-25 m/s).

    • Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base and use a cooling jacket if the temperature exceeds 50°C to prevent degradation of the dispersant or other components.

    • Periodically check the fineness of the grind using a Hegman gauge. A reading of 6-7 is typically achievable with this method.

  • Let-down (if required):

    • Once the desired fineness of grind is achieved, reduce the disperser speed.

    • If a lower pigment concentration is desired, the concentrate can be "let down" by adding it to a let-down base containing water, binder, and other additives.

Protocol 2: Bead Mill (Media Milling) Method

This protocol is recommended for achieving a finer particle size distribution and higher color strength, which is often required for high-performance applications.[7]

3.2.1 Pre-dispersion (Premixing)

  • Prepare a premix using the same formulation and procedure as in the High-Speed Dispersion method (steps 3.1.2.1 to 3.1.2.3), but with a shorter dispersion time (10-15 minutes). The goal is to create a homogenous pre-dispersion to feed into the bead mill.[12]

3.2.2 Milling

  • Mill Setup:

    • Charge the laboratory bead mill with the appropriate volume of grinding media (typically 70-80% of the mill chamber volume).

    • Set the desired operating parameters (e.g., agitator speed, flow rate, temperature).

  • Milling Process:

    • Pump the pre-dispersion through the bead mill. For a laboratory-scale batch, the dispersion can be recirculated through the mill.

    • Monitor the milling progress by taking samples at regular intervals and measuring the particle size distribution.

    • Continue milling until the desired particle size is achieved (e.g., a median particle size of < 200 nm). The number of passes or the residence time will depend on the mill efficiency and the desired final particle size.[12]

  • Post-Milling:

    • Once milling is complete, the final dispersion is collected.

    • The dispersion should be filtered to remove any potential contaminants or media debris.

Data Presentation

Table 1: Formulation Variables for Aqueous Dispersion of this compound

VariableRangePurpose
Pigment Loading (%)30 - 50To achieve desired color strength and opacity.
Dispersant Level (% on pigment weight)5 - 15To ensure long-term stability of the dispersion.
Wetting Agent Level (%)1 - 3To facilitate the initial wetting of the pigment powder.
pH8.0 - 9.0To optimize the performance of anionic dispersants.
Milling Time (HSD) (min)20 - 30To achieve adequate deagglomeration.
Media Size (Bead Mill) (mm)0.5 - 1.0Finer media allows for smaller final particle sizes.

Table 2: Key Performance Indicators for this compound Dispersion

ParameterTarget ValueTest Method
Particle Size (D50)< 500 nm (HSD), < 200 nm (Bead Mill)Dynamic Light Scattering (DLS)
Fineness of Grind (Hegman)> 6 (HSD), > 7.5 (Bead Mill)Hegman Gauge
Viscosity (KU)60 - 90Krebs-Stormer Viscometer
Zeta Potential< -30 mVZeta Potential Analyzer
Color StrengthMaximize vs. StandardSpectrophotometer/Colorimeter
Stability (after aging)No significant change in viscosity or particle sizeVisual assessment, particle size analysis

Visualization of Workflows and Concepts

Diagram 1: General Workflow for Aqueous Pigment Dispersion

G cluster_prep Preparation cluster_disp Dispersion cluster_qc Quality Control & Finalization A 1. Add Deionized Water to Vessel B 2. Add Wetting Agent, Dispersant, Defoamer A->B C 3. Adjust pH B->C D 4. Gradually Add this compound C->D E 5. High-Shear Dispersion (HSD or Pre-mill) D->E F 6. Bead Milling (Optional, for finer grind) E->F G 7. Characterization (Particle Size, Viscosity, Color) E->G F->G H 8. Let-down (if required) G->H I 9. Final Product: Stable Aqueous Dispersion H->I

Caption: Workflow for dispersing this compound in an aqueous system.

Diagram 2: Factors Influencing Dispersion Stability

G cluster_main Dispersion Stability cluster_factors Influencing Factors cluster_stabilization Stabilization Mechanisms A Stable Dispersion B Proper Wetting B->A C Sufficient Mechanical Energy C->A D Effective Stabilization Mechanism D->A G Steric Hindrance D->G H Electrostatic Repulsion D->H E Optimal pH E->D F Correct Dispersant Concentration F->D

Caption: Key factors influencing the stability of aqueous pigment dispersions.

Characterization of the Pigment Dispersion

  • Particle Size and Distribution: Measured using Dynamic Light Scattering (DLS). A narrow particle size distribution is indicative of a well-controlled dispersion process.

  • Fineness of Grind: Assessed with a Hegman gauge, which provides a quick indication of the largest particles in the dispersion.

  • Viscosity: Measured to ensure the dispersion has the correct rheological properties for the intended application.

  • Zeta Potential: This measurement indicates the magnitude of the electrostatic charge on the particle surface. A zeta potential more negative than -30 mV or more positive than +30 mV is generally considered to provide good electrostatic stability.

  • Color Strength: The color strength of the dispersion is compared to a standard, typically by incorporating the dispersion into a base paint or ink and measuring the color difference using a spectrophotometer.

  • Stability: The long-term stability is assessed by aging the dispersion at elevated temperatures (e.g., 50°C for one week) and observing any changes in viscosity, particle size, or signs of settling or separation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Viscosity - Insufficient dispersant- Incorrect pH- Pigment loading too high- Increase dispersant concentration- Adjust pH to the optimal range for the dispersant- Reduce pigment loading
Poor Color Strength - Incomplete deagglomeration- Flocculation- Increase milling time or energy- Optimize dispersant type and concentration- Check for shocking during let-down
Settling/Flocculation - Inadequate stabilization- Incorrect dispersant choice- Low viscosity- Increase dispersant concentration- Screen different dispersants- Use a rheology modifier in the final formulation
Foaming - Excessive shear- Ineffective defoamer- Optimize disperser blade depth and speed- Increase defoamer concentration or use a different type
Particle Size too Large - Insufficient milling time/energy- Incorrect media size- Increase milling time or agitator speed- Use smaller grinding media

References

Application of Pigment Yellow 176 in High-Performance Coatings: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pigment Yellow 176 (PY 176) is a high-performance organic pigment belonging to the disazo chemical class. It is characterized by its brilliant, reddish-yellow shade, high color strength, and good transparency.[1][2] PY 176 is increasingly considered for high-performance coatings, including automotive and industrial applications, due to its favorable balance of properties such as good lightfastness, heat stability, and resistance to solvents.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists working with this compound in the development of high-performance coatings.

Physicochemical and Performance Data

A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The following table summarizes key quantitative data compiled from various technical sources.

PropertyValueTest Method/Standard
Chemical Class Disazo-
C.I. Name This compound-
CAS Number 90268-24-9-
Molecular Formula C₃₆H₃₅ClN₆O₆-
Density 1.4 - 1.6 g/cm³-
Oil Absorption 35 - 45 g/100g ASTM D281-84
Heat Stability 200 - 250 °CInternal Testing
Lightfastness (Full Shade) 6 - 7 (on an 8-point blue wool scale)ISO 105-B02
Lightfastness (Reduced Tint) 6 (on an 8-point blue wool scale)ISO 105-B02
Weather Resistance 4 (on a 5-point grey scale)ISO 105-A02
Acid Resistance 4 - 5 (on a 5-point scale)Internal Testing
Alkali Resistance 4 - 5 (on a 5-point scale)Internal Testing
Solvent Resistance Good to ExcellentInternal Testing

Experimental Protocols for High-Performance Coatings

The following protocols provide a framework for the incorporation and evaluation of this compound in a typical high-performance solvent-borne acrylic polyurethane coating system. These protocols can be adapted for other binder systems, such as polyesters or epoxies, with appropriate adjustments to the formulation and curing conditions.

Pigment Dispersion

Proper dispersion of this compound is critical to achieving optimal color strength, gloss, and film properties. A high-speed disperser or bead mill is recommended for this purpose.

Objective: To prepare a stable and finely dispersed pigment concentrate (mill base) of this compound.

Materials and Equipment:

  • This compound

  • Dispersing resin (e.g., acrylic polyol)

  • Wetting and dispersing agent (polymeric dispersant recommended)

  • Solvent blend (e.g., butyl acetate, xylene, MEK)

  • High-speed disperser with a Cowles blade or a laboratory bead mill

  • Grindometer (Hegman gauge)

  • Viscometer

Procedure:

  • Premixing:

    • In a suitable vessel, combine the dispersing resin, the majority of the solvent blend, and the wetting and dispersing agent.

    • Stir at low speed until a homogeneous solution is formed.

    • Gradually add the this compound powder to the liquid components under agitation, avoiding the formation of large agglomerates.

  • Dispersion:

    • Increase the speed of the high-speed disperser to create a vortex (doughnut effect). The tip speed of the blade should be approximately 18-25 m/s.

    • Continue dispersion for 20-30 minutes. Monitor the temperature and ensure it does not exceed the recommended limit for the binder system (typically < 60°C).

    • Alternatively, for finer dispersions, pass the premix through a bead mill. The number of passes will depend on the desired fineness of grind.

  • Let-down and Quality Control:

    • After the dispersion phase, add the remaining solvent and resin to adjust the viscosity and pigment concentration of the mill base.

    • Measure the fineness of grind using a grindometer. A Hegman gauge reading of 7 or higher is generally desirable for high-gloss topcoats.

    • Measure and record the viscosity of the mill base for future quality control.

Formulation of a High-Performance Topcoat

Objective: To formulate a 2K (two-component) acrylic polyurethane topcoat using the this compound mill base.

Materials:

  • This compound mill base (from Protocol 2.1)

  • Main acrylic polyol resin

  • Polyisocyanate crosslinker (e.g., HDI or IPDI based)

  • Leveling agent

  • UV absorber and hindered amine light stabilizer (HALS) package

  • Additional solvents for viscosity adjustment

Procedure:

  • Component A Preparation:

    • In a mixing vessel, charge the main acrylic polyol resin.

    • Under agitation, add the this compound mill base.

    • Add the leveling agent and the UV absorber/HALS package.

    • Adjust the viscosity with the appropriate solvent blend.

  • Component B:

    • The polyisocyanate crosslinker serves as Component B.

  • Mixing and Application:

    • Just before application, mix Component A and Component B at the recommended stoichiometric ratio (typically provided by the resin manufacturer).

    • Allow for a short induction time if required.

    • Apply the coating to a prepared substrate (e.g., primed steel panels) using a spray gun or a film applicator to achieve the desired dry film thickness.

Performance Evaluation of the Cured Coating

Objective: To assess the key performance characteristics of the cured coating containing this compound.

Procedure:

  • Curing: Allow the coated panels to cure at ambient temperature or under baking conditions as specified by the resin system. A typical cure schedule might be 7 days at 25°C or 30 minutes at 80°C.

  • Physical Properties:

    • Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.

    • Flexibility: Evaluate the flexibility and resistance to cracking using a conical mandrel bend test (ASTM D522).

    • Hardness: Measure the pencil hardness (ASTM D3363) or pendulum hardness (ISO 1522).

    • Gloss: Measure the 20° and 60° gloss levels using a gloss meter (ASTM D523).

  • Resistance Properties:

    • Chemical Resistance: Spot test the coating with various chemicals such as gasoline, motor oil, 10% HCl, and 10% NaOH for a specified duration (e.g., 24 hours) and evaluate for any changes in appearance (ASTM D1308).

    • Weather Resistance: Conduct accelerated weathering tests using a QUV or Xenon arc apparatus (e.g., ASTM G154 or ASTM G155). Periodically measure color change (ΔE) and gloss retention.

Visualizations

experimental_workflow cluster_prep Mill Base Preparation cluster_formulation Coating Formulation (2K PU) cluster_evaluation Performance Evaluation premise Premixing (Resin, Solvent, Additives, PY 176) disperse Dispersion (High-Speed Disperser/Bead Mill) premise->disperse qc_millbase Quality Control (Fineness, Viscosity) disperse->qc_millbase comp_a Component A (Mill Base, Polyol, Additives) qc_millbase->comp_a mix Mixing (A+B) comp_a->mix comp_b Component B (Isocyanate) comp_b->mix apply Application (Spray/Film Applicator) mix->apply cure Curing (Ambient/Bake) apply->cure physical Physical Tests (Adhesion, Flexibility, Hardness) cure->physical resistance Resistance Tests (Chemical, Weathering) cure->resistance

Caption: Experimental workflow for incorporating and evaluating this compound.

performance_characteristics cluster_primary Primary Properties cluster_performance Performance Attributes cluster_impact Impact on High-Performance Coatings py176 This compound color Reddish-Yellow Shade py176->color strength High Tinting Strength py176->strength transparency Good Transparency py176->transparency lightfastness Good Lightfastness py176->lightfastness heat_stability High Heat Stability py176->heat_stability solvent_resistance Good Solvent Resistance py176->solvent_resistance color_retention Excellent Color Retention color->color_retention strength->color_retention durability Enhanced Durability lightfastness->durability heat_stability->durability versatility Versatile Application (Automotive, Industrial) solvent_resistance->versatility

Caption: Key characteristics of this compound and their impact on coatings.

Conclusion

This compound presents a viable option for formulators of high-performance coatings seeking a brilliant, reddish-yellow pigment with a good overall balance of properties. Its successful application is contingent on proper dispersion and formulation within a suitable binder system. The protocols outlined in this document provide a comprehensive starting point for the evaluation and utilization of this compound in demanding coating applications. Further optimization of dispersant levels, pigment-to-binder ratios, and additive packages will likely be necessary to achieve the desired performance for specific end-use requirements.

References

Application Notes and Protocols for Incorporating Pigment Yellow 176 into Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the successful incorporation of Pigment Yellow 176 into various plastic matrices. The information is intended to guide researchers and professionals in achieving consistent and high-quality colored plastic components for a range of applications.

Introduction to this compound

This compound is a high-performance organic pigment belonging to the diarylide class. It is characterized by its bright, reddish-yellow shade, excellent heat stability, and good lightfastness and migration resistance.[1][2] These properties make it a suitable colorant for a wide variety of plastics, including polyolefins (PE, PP), PVC, EVA, and engineering plastics such as ABS, PC, and PET.[1][3][4] Its primary application in plastics is through the production of masterbatches, which are concentrated mixtures of the pigment in a polymer carrier.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the incorporation of this compound into plastics. These values are intended as a starting point and may require optimization based on the specific polymer grade, processing equipment, and final application requirements.

Table 1: this compound Properties

PropertyValue
Heat ResistanceUp to 250°C[1]
Lightfastness (Full Shade, 1-8 Scale)6-7[1]
Migration Resistance (1-5 Scale)5[1]
Oil Absorption35-45 g/100g [8]
Density1.6 g/cm³[1]

Table 2: Masterbatch Formulation and Let-Down Ratios

ParameterTypical RangeNotes
Pigment Concentration in Masterbatch20% - 40%[9][10]Higher concentrations are more cost-effective but may be more difficult to disperse.
Let-Down Ratio (LDR)1% - 5%[11][12]The LDR is the percentage of masterbatch added to the natural polymer. A 2% LDR means 2 parts masterbatch to 98 parts polymer.[11]
Recommended Dosage (Direct Addition)Transparent: 0.03%; Opaque: 0.10%[13]For direct addition of the pure pigment, not as a masterbatch.

Table 3: Recommended Processing Temperatures

PolymerMelt Temperature Range (°C)Mold Temperature Range (°C)
Polypropylene (PP)220 - 280[14]20 - 80[14]
High-Density Polyethylene (HDPE)220 - 28030 - 70
Acrylonitrile Butadiene Styrene (ABS)200 - 280[15]25 - 80[15]
Polycarbonate (PC)280 - 32080 - 120

Experimental Protocols

Masterbatch Production via Twin-Screw Extrusion

This protocol describes the preparation of a this compound masterbatch.

Materials and Equipment:

  • This compound powder

  • Carrier resin (e.g., LLDPE, PP)

  • Dispersing agent (e.g., polyethylene wax, stearates)[6]

  • High-speed mixer

  • Twin-screw extruder with a suitable screw configuration for dispersive mixing

  • Strand pelletizer or underwater pelletizer

  • Cooling bath

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the this compound powder, carrier resin, and dispersing agent according to the desired formulation (see Table 2). Mix until a homogenous powder blend is achieved.[7]

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the carrier resin's processing window (refer to Table 3 for general guidance).

    • Feed the pre-mixed blend into the extruder hopper at a consistent rate.

    • The twin-screw mechanism will melt, mix, and disperse the pigment within the polymer matrix.

    • Ensure adequate back pressure to enhance dispersive mixing.

  • Pelletizing:

    • The molten, pigmented polymer is extruded through a die into strands.

    • Pass the strands through a cooling water bath.

    • Feed the cooled strands into a pelletizer to produce masterbatch granules.

  • Drying: Dry the masterbatch pellets to the recommended moisture content for the carrier resin.

Quality Control of the Masterbatch

3.2.1. Pigment Dispersion Analysis (Microscopical Method)

This protocol is adapted from ASTM D3015.

Equipment:

  • Microtome

  • Microscope with transmitted light

  • Glass slides and cover slips

Procedure:

  • Prepare a thin section of a molded part made with the masterbatch using a microtome.

  • Place the thin section on a glass slide with a drop of immersion oil and cover with a cover slip.

  • Examine the slide under a microscope at a suitable magnification (e.g., 100x).

  • Assess the quality of dispersion by observing the presence and size of any pigment agglomerates. Compare against a standard or a rating scale.

3.2.2. Heat Stability Testing

Equipment:

  • Injection molding machine

  • Spectrocolorimeter

Procedure:

  • Mix the masterbatch with the natural target polymer at the desired let-down ratio.

  • Set the injection molding machine to the desired processing temperature.

  • Produce molded plaques at increasing temperatures (e.g., in 20°C increments) with a consistent dwell time (e.g., 5 minutes) at each temperature.

  • Measure the color of each plaque using a spectrocolorimeter and calculate the color difference (ΔE*) compared to a reference plaque produced at the lowest temperature.

  • The heat stability is the temperature at which the color change exceeds a predefined tolerance (e.g., ΔE* > 3.0).

3.2.3. Lightfastness Testing

This protocol is based on ISO 4892-2.

Equipment:

  • Xenon-arc lamp weathering apparatus

  • Blue Wool Scale standards

Procedure:

  • Prepare molded plaques of the colored plastic.

  • Expose the plaques and the Blue Wool Scale standards simultaneously in the xenon-arc apparatus under controlled conditions of light, temperature, and humidity.

  • Periodically evaluate the color change of the samples against the fading of the Blue Wool standards.

  • The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of fading as the test specimen.

3.2.4. Migration Resistance Testing

This protocol is relevant for applications with food contact or where staining of adjacent materials is a concern.

Equipment:

  • Oven

  • White, plasticized PVC sheets

  • Weights

Procedure:

  • Place a molded plaque of the colored plastic in direct contact with a white, plasticized PVC sheet.

  • Apply a constant pressure (e.g., with weights) to ensure intimate contact.

  • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • After the test period, visually assess the white PVC sheet for any color staining.

  • Rate the migration resistance on a 1-5 grey scale, where 5 indicates no migration. For food contact applications, specific food simulants (e.g., 3% acetic acid, ethanol solutions) and conditions are used as per regulations like EU 10/2011.[16][17]

Health and Safety Considerations

  • Dust Control: this compound is a fine powder. Handle in a well-ventilated area and use appropriate dust extraction systems to minimize inhalation.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a dust mask when handling the pigment powder.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the pigment is handled.

  • Thermal Decomposition: Avoid processing at temperatures significantly above the recommended range, as thermal degradation of diarylide pigments can occur.

Visualizations

experimental_workflow cluster_prep Masterbatch Preparation cluster_qc Quality Control cluster_production Final Product Manufacturing raw_materials Raw Materials (this compound, Carrier Resin, Additives) pre_mixing High-Speed Pre-mixing raw_materials->pre_mixing extrusion Twin-Screw Extrusion pre_mixing->extrusion pelletizing Pelletizing extrusion->pelletizing final_mixing Mixing with Natural Polymer (Let-Down Ratio) pelletizing->final_mixing masterbatch Masterbatch Pellets dispersion_test Dispersion Analysis masterbatch->dispersion_test heat_stability_test Heat Stability Test masterbatch->heat_stability_test lightfastness_test Lightfastness Test masterbatch->lightfastness_test migration_test Migration Resistance Test masterbatch->migration_test molding Injection Molding / Extrusion final_mixing->molding final_product Final Colored Plastic Part molding->final_product

Caption: Experimental workflow for incorporating this compound into plastics.

troubleshooting_workflow start Poor Pigment Dispersion Observed (e.g., streaks, specks) check_masterbatch Is Masterbatch Quality Adequate? start->check_masterbatch check_processing Are Processing Parameters Optimal? check_masterbatch->check_processing Yes improve_masterbatch Improve Masterbatch Dispersion (e.g., adjust dispersant, change screw design) check_masterbatch->improve_masterbatch No check_formulation Is Formulation Correct? check_processing->check_formulation Yes adjust_temp Adjust Temperature Profile check_processing->adjust_temp No adjust_pressure Increase Back Pressure check_processing->adjust_pressure No adjust_speed Optimize Screw Speed check_processing->adjust_speed No check_ldr Verify Let-Down Ratio check_formulation->check_ldr No check_compatibility Check Resin Compatibility check_formulation->check_compatibility No solution Good Dispersion Achieved check_formulation->solution Yes improve_masterbatch->check_masterbatch adjust_temp->check_processing adjust_pressure->check_processing adjust_speed->check_processing check_ldr->check_formulation check_compatibility->check_formulation

Caption: Troubleshooting guide for poor pigment dispersion.

References

Application Notes and Protocols for the Quantification of Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the quantitative analysis of Pigment Yellow 176 (C.I. 21103), a diarylide azo pigment. Given its application in materials that may come into contact with pharmaceutical products, such as packaging and coatings, robust analytical methods are crucial for quality control and safety assessment. The following protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS) are provided as examples and may require optimization for specific matrices and instrumentation.

Application Note 1: Quantification of this compound in Polymer Matrices for Pharmaceutical Packaging

Introduction

This compound is utilized to color various polymers used in pharmaceutical packaging. It is essential to quantify the concentration of the pigment to ensure consistency and to assess the potential for migration of the pigment or its degradation products into the drug product. This note describes a general approach for the extraction and quantification of this compound from a polymer matrix using HPLC.

Key Considerations

  • Potential for Degradation: Azo pigments can degrade under certain conditions (e.g., high temperatures, UV light) to form potentially carcinogenic aromatic amines. Analytical methods should be capable of separating the intact pigment from its potential degradation products.

  • Extractables and Leachables: In the context of pharmaceutical packaging, it is critical to evaluate the potential for the pigment and related substances to migrate into the drug product.[1][2][3] The methods described here can be adapted for extractables and leachables studies.

Workflow Overview

A generalized workflow for the analysis of this compound in a polymer matrix involves sample preparation (extraction), chromatographic separation, and detection.

Pigment_Quantification_Workflow Start Polymer Sample Containing PY176 Prep Sample Preparation (e.g., Dissolution/Extraction) Start->Prep Filter Filtration (0.45 µm PTFE filter) Prep->Filter HPLC HPLC Analysis (Reverse-Phase) Filter->HPLC Detect UV-Vis Detection (e.g., 420 nm) HPLC->Detect Quant Quantification (External Standard Calibration) Detect->Quant Report Report Results (Concentration of PY176) Quant->Report

Caption: General workflow for quantifying this compound in a polymer matrix.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent such as dimethylformamide (DMF) or a mixture of dichloromethane and methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Extraction from a Polymer Matrix (Example):

    • Accurately weigh approximately 1 gram of the polymer sample.

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Centrifuge the mixture and collect the supernatant containing the extracted pigment.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution. Example Isocratic: Acetonitrile:Water (80:20, v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at the absorption maximum of this compound (approximately 420-440 nm).

3. Quantification

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound by UV-Visible Spectrophotometry

This protocol is suitable for a rapid estimation of this compound concentration in solution when interfering substances are minimal.

1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 50 µg/mL) in a suitable solvent (e.g., DMF).

    • Prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).

  • Sample Preparation:

    • Extract the pigment from the sample matrix as described in the HPLC protocol.

    • Ensure the final solution is clear and free of particulates.

2. Spectrophotometric Measurement

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution from 350 to 550 nm. The λmax for similar diarylide yellow pigments is typically in the range of 420-450 nm.[4]

  • Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the λmax.

3. Quantification

  • Construct a calibration curve by plotting the absorbance against the concentration of the standards.

  • Determine the concentration of this compound in the sample solution using its absorbance and the calibration curve.

Protocol 3: Identification of this compound by Mass Spectrometry (MS)

This protocol provides a general approach for the identification of this compound, which can be coupled with HPLC for confirmation.

1. Sample Preparation

  • Prepare the sample as described for HPLC analysis. The final concentration may need to be adjusted based on the sensitivity of the mass spectrometer.

2. LC-MS Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap.
Scan Range m/z 100-1000
Expected Ion [M+H]+ or [M-H]-. The molecular weight of this compound (C36H33Cl3N6O6) is approximately 752.04 g/mol .[5]

3. Fragmentation Analysis (MS/MS)

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion.

  • Fragmentation of diarylide pigments often involves cleavage of the amide and azo linkages.

Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the quantification of this compound using the HPLC-UV method described above. Actual results will vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (tR) 5 - 10 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualizations

HPLC_Protocol_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Filter_Standards Filter Standards Standards->Filter_Standards Sample Extract Pigment from Sample Filter_Sample Filter Sample Sample->Filter_Sample Inject_Standards Inject Standards Filter_Standards->Inject_Standards Inject_Sample Inject Sample Filter_Sample->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Calculate_Conc Calculate Sample Concentration Inject_Sample->Calculate_Conc Generate_Curve->Calculate_Conc

Caption: Detailed workflow for the HPLC quantification of this compound.

UV_Vis_Protocol_Workflow cluster_prep_uv Preparation cluster_measurement Measurement & Quantification Stock_UV Prepare Stock Solution Standards_UV Prepare Calibration Standards Stock_UV->Standards_UV Scan_Lambda Determine λmax Standards_UV->Scan_Lambda Sample_UV Prepare Sample Solution Measure_Abs Measure Absorbance of Standards and Sample Sample_UV->Measure_Abs Scan_Lambda->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Determine_Conc Determine Concentration Plot_Curve->Determine_Conc

Caption: Workflow for the UV-Vis spectrophotometric quantification of this compound.

References

Application Notes and Protocols for Pigment Yellow 176 in Dope Dyeing of Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Yellow 176, detailing its properties and outlining protocols for its use in the dope dyeing of synthetic fibers such as polyester (PET), polypropylene (PP), and polyamide (PA).

Introduction to this compound

This compound (C.I. 21103) is a high-performance disazo pigment known for its brilliant yellow shade and good fastness properties.[1] Its chemical structure provides excellent thermal stability and lightfastness, making it a suitable candidate for the coloration of synthetic fibers through the dope dyeing process. Dope dyeing, also known as solution dyeing, involves the incorporation of the pigment into the polymer melt before fiber extrusion. This method offers significant environmental advantages over traditional aqueous dyeing, including reduced water and energy consumption, and results in superior color fastness due to the integral dispersion of the pigment within the fiber matrix.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various technical sources.

PropertyValue
C.I. Name This compound
C.I. Number 21103
CAS Number 90268-24-9
Chemical Class Disazo
Molecular Formula C₃₆H₃₃Cl₃N₆O₆
Molecular Weight 752.04 g/mol
Appearance Yellow Powder
Heat Stability 200-210 °C
Lightfastness (Blue Wool Scale) 5 - 7
Oil Absorption 35-45 g/100g
Density 1.31 - 1.6 g/cm³

Note: The properties listed are typical values and may vary depending on the specific grade and manufacturer.

Signaling Pathways and Logical Relationships

The chemical structure of this compound is fundamental to its performance characteristics. The disazo chromophore is responsible for its yellow color, while the substituted aromatic rings contribute to its stability.

Chemical Structure of this compound cluster_0 Disazo Chromophore cluster_1 Substituted Aromatic Rings N1 N=N Aryl3 Aryl Group 3 (Xylyl) N1->Aryl3 N2 N=N Aryl4 Aryl Group 4 (Dimethoxyphenyl) N2->Aryl4 Aryl1 Aryl Group 1 (Chlorinated) Aryl1->N1 Aryl2 Aryl Group 2 (Chlorinated) Aryl2->N2

Caption: Chemical structure of this compound.

The relationship between the pigment's properties and its suitability for dope dyeing can be visualized as a logical flow leading to high-performance colored fibers.

Pigment Properties to Performance in Dope Dyeing A High Thermal Stability E Dope Dyeing Process A->E B Good Lightfastness B->E C Insolubility in Polymer C->E D Fine Particle Size D->E F Excellent Color Fastness E->F G High Color Strength E->G H Uniformly Colored Fiber E->H

Caption: Logical flow from pigment properties to fiber performance.

Experimental Protocols for Dope Dyeing

The following protocols provide a general framework for the dope dyeing of polyester (PET), polypropylene (PP), and polyamide (PA) fibers with this compound. It is recommended to perform preliminary trials to optimize the pigment concentration and processing parameters for the specific polymer grade and equipment used.

Masterbatch Preparation

A masterbatch, or concentrate, of this compound is prepared to ensure uniform dispersion in the polymer melt.

Materials and Equipment:

  • This compound

  • Carrier resin (e.g., LDPE for PP, PBT for PET, PA6 for PA)

  • Dispersing agent (e.g., zinc stearate, PE wax)

  • High-speed mixer

  • Twin-screw extruder

Protocol:

  • Dry the carrier resin to a moisture content below 0.03%.

  • In a high-speed mixer, blend the carrier resin, this compound, and dispersing agent according to the desired formulation. A typical starting formulation is:

    • This compound: 20-40%

    • Carrier Resin: 58-78%

    • Dispersing Agent: 2%

  • Feed the mixture into a twin-screw extruder.

  • Melt compound the mixture at a temperature profile suitable for the carrier resin.

  • Extrude the molten compound and pelletize to form the masterbatch.

Dope Dyeing of Synthetic Fibers

Materials and Equipment:

  • Polymer chips (PET, PP, or PA)

  • This compound masterbatch

  • Gravimetric blender

  • Single-screw fiber extrusion line with spinneret

Protocol:

  • Dry the polymer chips to the recommended moisture level.

  • Using a gravimetric blender, mix the polymer chips with the this compound masterbatch at the desired let-down ratio. The final pigment concentration in the fiber typically ranges from 0.1% to 2.0%, depending on the desired shade.

  • Feed the blend into the hopper of the fiber extrusion line.

  • Melt and extrude the polymer blend through the spinneret at the appropriate temperature profile for the specific polymer. Indicative temperature profiles are:

    • Polypropylene (PP): 180-230 °C

    • Polyester (PET): 260-290 °C

    • Polyamide (PA): 240-280 °C

  • Quench the extruded filaments with air.

  • Draw and wind the colored fibers onto bobbins.

Dope Dyeing Experimental Workflow A Masterbatch Preparation C Blending of Polymer and Masterbatch A->C B Drying of Polymer Chips B->C D Fiber Extrusion C->D E Quenching D->E F Drawing and Winding E->F G Fastness Testing F->G

Caption: Experimental workflow for dope dyeing.

Fastness Property Testing

The fastness properties of the dope-dyed fibers should be evaluated according to standardized methods to ensure performance.

Fastness TestStandardDescription
Lightfastness ISO 105-B02 or AATCC 16Samples are exposed to a xenon arc lamp under controlled conditions, and the color change is assessed against the blue wool scale.[2][3][4]
Wash Fastness ISO 105-C06 or AATCC 61Samples are laundered with a standard detergent, and the color change and staining of adjacent fabrics are evaluated using gray scales.[2][3][4]
Crocking (Rubbing) Fastness ISO 105-X12 or AATCC 8The amount of color transferred from the sample to a standard white cloth under dry and wet conditions is assessed.[3][4]
Migration Fastness ISO 105-E04 or AATCC 15The transfer of color from the sample to an adjacent material upon contact under specified conditions of temperature, pressure, and time is evaluated.

Summary of Performance Data

The following table summarizes the expected performance of this compound in dope-dyed synthetic fibers based on its inherent properties. Actual performance will depend on the specific processing conditions and polymer type.

Fiber TypeRecommended Pigment ConcentrationExpected Lightfastness (Blue Wool Scale)Expected Wash Fastness (Gray Scale, 1-5)Expected Crocking Fastness (Gray Scale, 1-5)
Polypropylene (PP) 0.1 - 1.5%6-74-54-5
Polyester (PET) 0.2 - 2.0%754-5
Polyamide (PA) 0.2 - 2.0%644

Safety and Handling

This compound is a fine powder and should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn to avoid skin and eye contact and inhalation of dust. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a high-performance pigment well-suited for the dope dyeing of synthetic fibers. Its excellent thermal stability and lightfastness, combined with the inherent advantages of the dope dyeing process, result in colored fibers with superior performance and a reduced environmental footprint. The provided protocols offer a starting point for the successful application of this compound in research and development settings. Optimization of processing parameters is crucial for achieving the desired color and fastness properties in the final product.

References

Application Notes and Protocols for Pigment Yellow 176 in Solvent-Based Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Yellow 176 (P.Y. 176), a high-performance disazo pigment, in solvent-based coating formulations. This document outlines the pigment's key characteristics, provides starting point formulations, and details experimental protocols for its evaluation.

Introduction to this compound

This compound is a greenish-shade yellow pigment known for its excellent lightfastness, heat stability, and resistance to solvents.[1][2] Its chemical structure, a disazo condensation pigment, imparts high color strength and good transparency, making it a suitable candidate for a variety of solvent-based coating systems, including industrial, automotive, and decorative applications.[3][4]

Key Features:

  • High Color Strength: Offers vibrant and clean greenish-yellow shades.

  • Excellent Lightfastness: Provides long-term color stability and weather resistance.[3]

  • Good Heat Stability: Suitable for baking enamels and other applications requiring elevated temperatures.[1]

  • Good Solvent and Chemical Resistance: Maintains its integrity in a range of common organic solvents.[1][2]

  • High Transparency: Ideal for metallic and effect finishes.[1]

Physicochemical and Fastness Properties of this compound

The following table summarizes the typical properties of this compound, compiled from various technical sources. These values can be used for initial formulation development and comparison with other pigments.

PropertyTypical ValueTest Method/Reference
Physical Properties
Chemical ClassDisazo[1]
C.I. NameThis compound[2]
C.I. Number21103[2]
CAS Number90268-24-9[2]
Density1.3 - 1.6 g/cm³[1]
Oil Absorption40 - 50 g/100g [1][2]
Fastness Properties (Scale 1-5, where 5 is excellent)
Acid Resistance5[1][2]
Alkali Resistance5[1][2]
Ethanol Resistance4[3]
Ester Resistance4[1]
Benzene Resistance4[1]
Ketone Resistance4[1][3]
Lightfastness (Blue Wool Scale 1-8, where 8 is excellent)
Full Shade6-7[3]
Tint Shade (1:10 TiO₂)6[3]
Heat Stability 200 - 250°C[1][3]

Starting Point Formulations

The following are representative starting point formulations for incorporating this compound into common solvent-based resin systems. These formulations are intended for laboratory-scale evaluation and may require optimization based on specific performance requirements and raw material selection.

Solvent-Based Acrylic Topcoat

This formulation is suitable for general industrial applications requiring good gloss and durability.

ComponentWeight (%)Function
Grind Phase
Thermoplastic Acrylic Resin (50% in Xylene)30.0Grinding Vehicle
Dispersing Agent1.5Wetting/Dispersion
This compound10.0Colorant
Xylene10.0Solvent
Let-down Phase
Thermoplastic Acrylic Resin (50% in Xylene)38.5Binder
Flow and Leveling Agent1.0Additive
UV Stabilizer1.0Additive
Xylene/Butyl Acetate (1:1)8.0Solvent
Total 100.0
Medium Oil Alkyd Enamel

This formulation is a classic choice for decorative and light industrial coatings.

ComponentWeight (%)Function
Grind Phase
Medium Oil Alkyd Resin (60% in Mineral Spirits)25.0Grinding Vehicle
Dispersing Agent1.2Wetting/Dispersion
This compound12.0Colorant
Mineral Spirits10.0Solvent
Anti-skinning Agent0.3Additive
Let-down Phase
Medium Oil Alkyd Resin (60% in Mineral Spirits)41.5Binder
Driers (Co, Ca, Zr blend)1.5Curing Agent
Mineral Spirits8.5Solvent
Total 100.0

Experimental Protocols

The following protocols describe the key experimental procedures for the preparation and evaluation of solvent-based coatings containing this compound.

Pigment Dispersion

Proper dispersion of this compound is critical to achieve optimal color development, gloss, and stability.

Equipment:

  • High-speed disperser (HSD) with a Cowles blade

  • Laboratory bead mill

  • Grindometer (Hegman gauge)

Procedure:

  • Premixing: In a suitable container, combine the grinding vehicle (resin solution), solvent, and dispersing agent. Mix at low speed until homogeneous.

  • Pigment Addition: Gradually add the this compound powder to the liquid premix under agitation. Increase the speed of the disperser as the viscosity increases, ensuring a vortex is maintained.

  • Dispersion:

    • For High-Speed Dispersion: Disperse at a tip speed of 18-25 m/s until a fineness of grind of at least 7 on the Hegman scale is achieved. Monitor the temperature to ensure it does not exceed 50°C to prevent solvent loss and potential degradation of the resin.

    • For Bead Milling: If a finer dispersion is required, transfer the premix to a laboratory bead mill charged with 0.8-1.2 mm glass or ceramic beads. Mill until the desired particle size is achieved, typically below 5 µm.

  • Let-down: Reduce the speed of the mixer and add the let-down portion of the resin and any remaining solvents and additives. Mix until the batch is uniform.

G cluster_0 Pigment Dispersion Workflow A 1. Premixing (Resin, Solvent, Dispersant) B 2. Pigment Addition (this compound) A->B C 3. High-Speed Dispersion (Cowles Blade) B->C D 4. Fineness of Grind Check (Hegman Gauge) C->D D->C Grind < 7 HU E 5. Let-down (Add Remaining Components) D->E Grind ≥ 7 HU F Finished Paint E->F

Pigment Dispersion Workflow Diagram
Coating Application and Curing

Procedure:

  • Substrate Preparation: Prepare steel or aluminum panels by cleaning and degreasing according to standard laboratory practices (e.g., ASTM D609).

  • Application: Apply the formulated coating to the prepared panels using a drawdown bar or spray application to achieve a consistent dry film thickness (DFT) of 30-50 µm.

  • Curing:

    • Air-Dry Systems (e.g., Alkyd): Allow the panels to dry at ambient temperature (23 ± 2°C) and 50 ± 5% relative humidity for 7 days before testing.

    • Baking Systems (e.g., Acrylic): Allow a flash-off period of 15 minutes at ambient temperature, followed by baking in an oven at the specified temperature and time (e.g., 130°C for 30 minutes).

Performance Evaluation

The following standard test methods are recommended for evaluating the performance of coatings containing this compound.

PropertyASTM StandardBrief Description
Color and Appearance
Color and StrengthASTM D387[5]Comparison of the color and tinting strength of the pigment against a standard using a mechanical muller.[5]
Color DifferenceASTM D2244[3][6][7]Instrumental measurement of color coordinates (Lab*) to calculate the color difference between samples.[3][6][7]
Specular GlossASTM D523[2][4]Measurement of the gloss of the coating surface at specified angles (20°, 60°, 85°).[2][4]
Physical Properties
Dry Film ThicknessASTM D7091Measurement of the thickness of the cured coating film using a magnetic or eddy current gauge.
Adhesion (Cross-hatch)ASTM D3359Assessment of the adhesion of the coating to the substrate by applying and removing pressure-sensitive tape over cuts made in the film.
Hardness (Pencil)ASTM D3363Determination of the film hardness by the ability of the coating to resist scratching from pencils of known hardness.
Resistance Properties
Solvent Resistance (MEK Rubs)ASTM D5402Evaluation of the resistance of the cured coating to methyl ethyl ketone by rubbing with a soaked cloth.
Chemical ResistanceASTM D1308Assessment of the effect of various chemicals (e.g., acids, alkalis, automotive fluids) on the coating surface.
Durability
Accelerated WeatheringASTM G154 (QUV) or ASTM G155 (Xenon Arc)Exposure of coated panels to simulated weathering conditions to predict long-term durability.

Logical Relationships in Formulation Development

The successful formulation of a solvent-based coating involves balancing the interplay between its primary components. The diagram below illustrates the logical relationships in this process, starting from the selection of the pigment and resin system.

G cluster_1 Formulation Development Logic Pigment Pigment Selection (P.Y. 176) Solvent Solvent Blend Pigment->Solvent Additives Additives (Dispersants, Driers, etc.) Pigment->Additives Resin Resin System (Alkyd, Acrylic, etc.) Resin->Solvent Resin->Additives Dispersion Dispersion Process Solvent->Dispersion Additives->Dispersion Application Application Method Dispersion->Application Performance Desired Performance Application->Performance Performance->Pigment Performance->Resin

Formulation Development Interdependencies

This diagram highlights that the choice of pigment and resin dictates the selection of an appropriate solvent system and additive package. The dispersion process is then tailored to these components to achieve a stable concentrate. The final application method and desired performance characteristics provide feedback for the initial selection of raw materials.

Conclusion

This compound is a versatile and high-performance pigment for solvent-based coatings. Its excellent fastness properties and high color strength make it a valuable tool for formulators seeking to develop durable and vibrant yellow finishes. By following the provided starting point formulations and experimental protocols, researchers and scientists can effectively evaluate and incorporate this compound into their coating systems. Careful consideration of the interdependencies between formulation components, as illustrated in the logical relationship diagram, will be key to achieving optimal performance.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Dispersion Stability of Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the dispersion stability of Pigment Yellow 176.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a brilliant, reddish-yellow organic pigment.[1][2] It is primarily used in demanding applications such as coatings and printing inks due to its good lightfastness, heat resistance, and solvent resistance.[1][2] Its high transparency and strong tinting strength make it suitable for applications requiring vibrant and durable color.[2]

Q2: What are the key properties of this compound to consider for dispersion?

Key properties of this compound that influence its dispersion characteristics are summarized in the table below.

PropertyValueSignificance for Dispersion
Light Fastness 6-7High lightfastness ensures color stability over time, a key performance indicator for stable dispersions.
Heat Resistance 210°CGood thermal stability is crucial for applications involving high-temperature processing.
Oil Absorption 45 ml/100gThis value indicates the amount of vehicle required to wet the pigment, influencing viscosity and formulation ratios.
Molecular Formula C36H35ClN6O6The chemical structure dictates the pigment's surface chemistry and its interaction with dispersants and solvents.[1]
Particle Size Varies (typically sub-micron)Particle size and distribution are critical factors affecting dispersion stability, color strength, and gloss.[3][4]

Q3: What are the common signs of poor dispersion stability with this compound?

Poor dispersion stability of this compound can manifest in several ways, including:

  • Flocculation: The aggregation of pigment particles, leading to a loss of color strength, decreased gloss, and potential for settling.

  • Settling: The sedimentation of pigment particles over time, resulting in a non-uniform product.

  • Changes in Viscosity: An undesirable increase or decrease in the viscosity of the dispersion, affecting its application properties.

  • Color Shift: A change in the perceived color of the final product due to changes in particle size and distribution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dispersion of this compound.

Issue 1: Flocculation of Pigment Particles

  • Question: My this compound dispersion is showing signs of flocculation (loss of color strength, reduced gloss). What are the potential causes and how can I resolve this?

  • Answer: Flocculation is a common issue where pigment particles clump together. This can be caused by several factors. The following troubleshooting workflow can help identify and address the root cause.

Flocculation_Troubleshooting start Flocculation Observed check_dispersant Step 1: Evaluate Dispersant start->check_dispersant dispersant_type Is the dispersant type appropriate for this compound in your system (e.g., solvent-based, aqueous)? check_dispersant->dispersant_type dispersant_conc Is the dispersant concentration optimized? dispersant_type->dispersant_conc Yes solution1 Solution: Select a dispersant with better affinity for organic pigments. Consider polymeric dispersants for steric stabilization. dispersant_type->solution1 No check_milling Step 2: Assess Milling Process dispersant_conc->check_milling Yes solution2 Solution: Determine the optimal dispersant concentration via a ladder study. Titrate dispersant and measure viscosity to find the minimum effective concentration. dispersant_conc->solution2 No milling_time Is the milling time sufficient to break down agglomerates? check_milling->milling_time milling_energy Is the milling energy (e.g., bead size, mill speed) adequate? milling_time->milling_energy Yes solution3 Solution: Increase milling time and monitor particle size distribution until a stable, fine dispersion is achieved. milling_time->solution3 No check_formulation Step 3: Review Formulation Components milling_energy->check_formulation Yes solution4 Solution: Optimize milling parameters. For bead mills, consider smaller grinding media for higher energy impact. milling_energy->solution4 No solvent_compatibility Are all formulation components (resins, solvents, additives) compatible? check_formulation->solvent_compatibility solution5 Solution: Evaluate component compatibility. Incompatibility can lead to dispersant desorption and flocculation. solvent_compatibility->solution5 No Particle_Size_Analysis_Workflow start Prepare Pigment Dispersion measure_t0 Measure Initial Particle Size (T=0) start->measure_t0 store Store Dispersion under Controlled Conditions measure_t0->store measure_tx Measure Particle Size at Intervals (T=x) store->measure_tx compare Compare Particle Size Distributions measure_tx->compare stable Stable Dispersion (Minimal Change) compare->stable No Significant Change unstable Unstable Dispersion (Particle Size Increase) compare->unstable Significant Change

References

Technical Support Center: Preventing Pigment Yellow 176 Agglomeration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 176 suspensions. Our aim is to offer practical solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-performance organic pigment with a brilliant, reddish-yellow hue.[1][2] Chemically, it is a disazo pigment.[3] It is primarily used in printing inks and coatings due to its high transparency, good lightfastness, and excellent resistance to heat and solvents.[2][4]

Q2: What is pigment agglomeration and why is it a problem?

Pigment agglomeration is the process where individual pigment particles clump together to form larger clusters.[5] In a suspension, this can lead to a host of problems, including:

  • Inconsistent color strength and shade[6]

  • Reduced gloss[7]

  • Poor dispersion stability, leading to settling[8][9]

  • Clogging of nozzles or fine application equipment[6]

  • Decreased overall performance of the final product[9]

Q3: What are the key stages of creating a stable pigment dispersion?

A stable pigment dispersion is typically achieved in three stages:[5][7][10]

  • Wetting: The initial stage where the air and moisture on the surface of the pigment particles are displaced by the liquid medium.[11][12] Surfactants or wetting agents are often used to reduce the surface tension between the pigment and the liquid, facilitating this process.[5][10]

  • Deagglomeration/Dispersion: Mechanical energy, such as high-shear mixing or milling, is applied to break down the pigment agglomerates into smaller, ideally primary, particles.[5][13]

  • Stabilization: This is the most critical stage where the dispersed particles are prevented from re-agglomerating.[11] This is achieved by adding dispersing agents that adsorb onto the pigment surface, creating repulsive forces between particles.[9]

Troubleshooting Guide

Issue 1: My this compound suspension is showing signs of agglomeration (e.g., settling, color shift, or visible particles). What are the likely causes?

Agglomeration in your this compound suspension can stem from several factors:

  • Inadequate Wetting: If the pigment particles are not properly wetted, the liquid medium cannot effectively surround and separate them. This can be due to high surface tension of the liquid or entrapped air within the pigment powder.[5][10]

  • Insufficient Mechanical Energy: The energy applied during the dispersion stage may not be enough to break down the initial agglomerates into primary particles.[8]

  • Improper Dispersant Selection or Concentration: The choice and amount of dispersing agent are crucial. An unsuitable dispersant will not adsorb effectively onto the this compound particles.[14] Both too little and too much dispersant can lead to instability.[8][14]

  • Changes in Suspension Environment: Factors like pH, temperature, or solvent composition can affect the stability of the dispersion, especially if electrostatic stabilization is the primary mechanism.[5]

Issue 2: How can I improve the wetting of this compound?

To enhance the wetting of this compound, consider the following:

  • Introduce a Wetting Agent/Surfactant: These additives lower the surface tension of the liquid medium, allowing it to penetrate the pigment agglomerates more effectively.[5][10] The selection of a suitable surfactant is key to an efficient wetting process.

  • Optimize the Addition of Pigment: Instead of adding the entire amount of pigment at once, introduce it gradually into the liquid while mixing. This can help to prevent the formation of large, difficult-to-wet clumps.

Issue 3: What type of dispersing agent should I use for this compound?

The choice of dispersant depends on the liquid medium (e.g., aqueous or solvent-based) and the desired stabilization mechanism. There are two primary stabilization mechanisms:

  • Steric Stabilization: This involves the use of polymeric dispersants that have an "anchor" group with a strong affinity for the pigment surface and a "tail" that is soluble in the surrounding liquid.[5] The tails of the dispersant molecules create a physical barrier that prevents particles from getting too close to each other.[5] Steric stabilization is generally effective in a wide range of conditions, including high salt concentrations and varying pH.[5]

  • Electrostatic Stabilization: This mechanism relies on the dispersant imparting a similar electrical charge to all the pigment particles.[11] The resulting electrostatic repulsion keeps the particles separated.[5] This method is more sensitive to changes in the suspension's ionic strength and pH.[5]

For organic pigments like this compound, especially in aqueous systems, dispersants that offer steric or electro-steric stabilization are often preferred due to the pigment's hydrophobic nature.[13]

Issue 4: My suspension appears stable initially but agglomerates over time. What could be the cause?

This phenomenon, known as flocculation, indicates a problem with the long-term stability of the dispersion.[15] Potential causes include:

  • Insufficient Dispersant Concentration: There may not be enough dispersant to cover the entire surface area of the pigment particles, leaving some areas exposed and prone to re-agglomeration.

  • Desorption of the Dispersant: Changes in the suspension's conditions (e.g., temperature or solvent composition) could cause the dispersant to detach from the pigment surface.

  • Incompatibility with Other Components: Other additives in your formulation could be interfering with the dispersant's ability to stabilize the pigment particles.[8]

To address this, you may need to re-evaluate your dispersant choice, optimize its concentration, or check for incompatibilities with other formulation components.

Experimental Protocols

Experiment 1: Particle Size Analysis to Assess Dispersion Quality

  • Objective: To determine the particle size distribution of the this compound suspension and identify the presence of agglomerates.

  • Methodology:

    • Prepare a series of this compound suspensions with varying dispersant concentrations or different dispersion times.

    • Take a representative sample from each suspension, ensuring it is well-mixed. Dilute the sample as required by the instrument manufacturer's guidelines.

    • Analyze the particle size distribution using a technique such as laser diffraction or dynamic light scattering (DLS).

    • Compare the particle size distributions of the different samples. A successful dispersion will show a narrow distribution with a small mean particle size. The presence of a "tail" or a second peak at a larger particle size indicates agglomeration.

Experiment 2: Zeta Potential Measurement for Evaluating Electrostatic Stability

  • Objective: To measure the surface charge of the this compound particles and assess the effectiveness of electrostatic stabilization.

  • Methodology:

    • Prepare this compound suspensions with varying concentrations of an ionic dispersant or at different pH values.

    • Dilute a sample of each suspension in an appropriate medium (typically deionized water or a buffer of known ionic strength).

    • Measure the zeta potential of the particles using a suitable instrument.

    • Generally, a zeta potential with an absolute value greater than 30 mV (either positive or negative) is considered indicative of a stable electrostatic dispersion.

Quantitative Data Summary

Table 1: General Properties of this compound

PropertyValueReference
Chemical FormulaC₃₆H₃₃Cl₃N₆O₆[16]
Molecular Weight752.04 g/mol [16]
C.I. No.21103[17][18]
CAS RN NO.90268-24-9[16][17][18]
Heat Resistance~200 °C[16][17]
Light Fastness6[17]
Oil Absorption40-50 g/100g [17]

Visualizations

G cluster_0 Dispersion Process cluster_1 Key Inputs Wetting 1. Wetting (Displace Air with Liquid) Deagglomeration 2. Deagglomeration (Mechanical Breakdown) Wetting->Deagglomeration Add Pigment to Liquid + Wetting Agent Stabilization 3. Stabilization (Prevent Re-agglomeration) Deagglomeration->Stabilization Apply High Shear/Milling Stable_Suspension Stable Suspension Stabilization->Stable_Suspension Add Dispersing Agent Pigment This compound Pigment->Wetting Liquid Liquid Medium Liquid->Wetting Wetting_Agent Wetting Agent Wetting_Agent->Wetting Dispersant Dispersing Agent Dispersant->Stabilization Energy Mechanical Energy Energy->Deagglomeration

Caption: Workflow for creating a stable this compound suspension.

G cluster_0 Troubleshooting Agglomeration Start Agglomeration Observed? Check_Wetting 1. Review Wetting Process - Use of wetting agent? - Gradual pigment addition? Start->Check_Wetting Yes Check_Energy 2. Assess Dispersion Energy - Sufficient shear/milling time? - Appropriate equipment? Check_Wetting->Check_Energy Check_Dispersant 3. Evaluate Dispersant - Correct type for system? - Optimal concentration? Check_Energy->Check_Dispersant Check_Environment 4. Analyze Suspension Conditions - pH, temperature, solvent changes? Check_Dispersant->Check_Environment Solution Implement Corrective Actions: - Add wetting agent - Increase dispersion energy - Optimize dispersant - Control environmental factors Check_Environment->Solution

Caption: A logical workflow for troubleshooting agglomeration issues.

References

Technical Support Center: Optimization of Pigment Yellow 176 Concentration for Color Strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Pigment Yellow 176 (PY 176) for desired color strength in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-performance organic pigment belonging to the diarylide yellow class. It is known for its reddish-yellow shade, high color strength, and good transparency.[1][2] Its primary applications are in printing inks, particularly offset inks, as well as in the coloration of plastics and rubber.[3][4]

Q2: What are the key performance characteristics of this compound?

This compound exhibits good to excellent fastness properties, including resistance to light, heat, and solvents.[1] Its tinting strength is noted to be higher than that of other similar pigments like Pigment Yellow 13 and Pigment Yellow 127.[3] However, increased viscosity and poorer fluidity can be observed at higher concentrations.[3]

Q3: What are the critical factors influencing the color strength of this compound in a formulation?

The final color strength of this compound is highly dependent on several factors:

  • Dispersion: This is the most critical factor. Proper dispersion breaks down pigment agglomerates into smaller, more uniform particles, which significantly increases the surface area available for light interaction and, consequently, enhances color strength.[5][6]

  • Particle Size: Smaller pigment particles generally lead to higher tinting strength and transparency.[6]

  • Concentration: Within an optimal range, increasing the pigment concentration will increase color strength. However, beyond a certain point, the color strength may plateau, and other properties like viscosity and gloss may be negatively affected.

  • Binder/Resin System: The compatibility of the pigment with the binder or resin system is crucial for achieving good dispersion and stability.

  • Additives: The use of appropriate dispersing agents and other additives can significantly improve pigment wetting and stabilization, leading to better color development.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Issue Potential Cause Troubleshooting Steps
Low Color Strength Poor Dispersion: Pigment agglomerates have not been sufficiently broken down.1. Optimize Dispersion Process: Increase mixing time, speed, or energy (e.g., using a high-shear mixer). 2. Evaluate Dispersing Agent: Ensure the correct type and concentration of dispersing agent are being used for the specific binder system. 3. Check for Flocculation: Observe the dispersion for any signs of pigment re-agglomeration over time.
Incorrect Pigment Concentration: The concentration may be too low to achieve the desired color depth.1. Systematic Increase: Incrementally increase the pigment concentration in small, controlled steps to observe the effect on color strength. 2. Create a Concentration Ladder Study: Prepare a series of samples with varying pigment concentrations for direct comparison (see Experimental Protocols).
Incompatible Binder System: The pigment may not be well-suited for the chosen resin or binder.1. Consult Supplier Data: Review the technical data sheet for the pigment for recommended binder systems. 2. Test Alternative Binders: If possible, evaluate the pigment's performance in a different, compatible binder.
Color Inconsistency Between Batches Variation in Dispersion: Differences in mixing parameters between batches.1. Standardize Dispersion Protocol: Ensure that mixing time, speed, temperature, and equipment are identical for all batches. 2. Implement Quality Control Checks: Measure particle size or use a Hegman gauge to assess the degree of dispersion for each batch.
Inaccurate Dosing of Masterbatch: Incorrect let-down ratio in plastics processing.1. Verify Let-Down Ratio: Double-check the calculations and weighing of the masterbatch and base polymer.[7] 2. Ensure Homogeneous Mixing: Use appropriate blending equipment to ensure the masterbatch is evenly distributed throughout the polymer before processing.[7]
Processing Parameter Fluctuations: Changes in temperature, pressure, or shear during processing.1. Monitor and Control Processing Conditions: Maintain consistent processing parameters for all batches.[8] 2. Check for Equipment Wear: Worn components, such as a cracked check ring in an injection molder, can lead to variations in shear and mixing.[9]
Poor Transparency Large Particle Size: The pigment particles are too large, causing excessive light scattering.1. Improve Dispersion: Finer dispersion will lead to smaller particle sizes. 2. Select a Transparent Grade: Some pigment suppliers offer grades with smaller particle sizes specifically for applications requiring high transparency.
High Viscosity High Pigment Loading: The concentration of the pigment is too high for the system.1. Reduce Pigment Concentration: Determine the minimum concentration required to achieve the target color strength. 2. Use a Lower Oil Absorption Grade: Pigments with lower oil absorption can sometimes lead to lower viscosity at the same concentration.
Poor Pigment Wetting: The binder is not effectively wetting the surface of the pigment particles.1. Optimize Dispersing Agent: The choice and concentration of the wetting and dispersing agent are critical.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Liquid Ink Formulation

Objective: To identify the concentration of this compound that provides the desired color strength without negatively impacting other critical ink properties such as viscosity and gloss.

Materials:

  • This compound

  • Ink Vehicle (e.g., resin, solvent, and additives)

  • Dispersing Agent

  • High-Shear Mixer (e.g., Dispermat or similar)

  • Viscometer

  • Spectrophotometer

  • Glossmeter

  • Applicator Rod (e.g., K-bar or bird applicator)

  • Test Substrate (e.g., paper or film)

Methodology:

  • Premix Preparation:

    • In a suitable container, combine the ink vehicle and the recommended starting amount of dispersing agent.

    • Slowly add a pre-determined starting concentration of this compound (e.g., 5% by weight) to the liquid components while mixing at low speed.

  • Dispersion:

    • Increase the mixer speed to the recommended level for high-shear dispersion.

    • Disperse the mixture for a set period (e.g., 30 minutes), monitoring the temperature to avoid excessive heat buildup.

  • Let-Down (if applicable):

    • If creating a concentrate, let down the dispersed pigment base with the remaining ink vehicle to the final desired pigment concentration.

  • Sample Preparation for a Concentration Ladder Study:

    • Prepare a series of five to seven ink samples with varying concentrations of this compound (e.g., 5%, 7.5%, 10%, 12.5%, 15%). Ensure all other components are kept at the same relative ratios.

  • Application:

    • For each sample, apply a uniform film of the ink onto the test substrate using the applicator rod.

    • Allow the ink films to dry completely according to the vehicle's specifications.

  • Analysis:

    • Color Strength Measurement: Use a spectrophotometer to measure the CIELAB values (L, a, b) of each dried ink film. The color strength can be compared based on the chroma (C) and the color difference (ΔE*) relative to a standard.

    • Viscosity Measurement: Measure the viscosity of each liquid ink sample using a viscometer.

    • Gloss Measurement: Measure the gloss of each dried ink film using a glossmeter at a specified angle (e.g., 60°).

Data Presentation:

Summarize the results in a table for easy comparison.

Pigment Concentration (% by weight)LabCViscosity (cP)Gloss (GU)
5.0
7.5
10.0
12.5
15.0

Note: The data in this table is for illustrative purposes. Actual values will depend on the specific formulation and processing conditions.

Protocol 2: Evaluating the Color Strength of this compound in a Polymer (Masterbatch Let-Down)

Objective: To determine the effect of different let-down ratios of a this compound masterbatch on the final color strength of a polymer.

Materials:

  • This compound Masterbatch (with a known pigment concentration)

  • Natural (uncolored) Polymer Resin

  • Injection Molding Machine or Extruder

  • Spectrophotometer

Methodology:

  • Masterbatch and Resin Blending:

    • Calculate the required amounts of masterbatch and natural polymer to achieve a series of different final pigment concentrations (let-down ratios). For example, a 50:1 let-down ratio of a 40% masterbatch results in a final pigment concentration of 0.8%.

    • Prepare several blends at different let-down ratios (e.g., 100:1, 50:1, 33:1, 25:1).

    • Thoroughly tumble-blend the masterbatch pellets with the natural polymer pellets for each ratio to ensure a uniform mixture.

  • Processing:

    • Set the processing parameters (e.g., temperature profile, injection speed, back pressure) on the injection molding machine or extruder to the recommended settings for the polymer being used.

    • Purge the machine with natural polymer before introducing the first blend.

    • Process each blend to produce color plaques or extruded profiles of a standardized thickness.

  • Analysis:

    • Color Measurement: Use a spectrophotometer to measure the CIELAB values of the colored plaques or profiles.

    • Visual Assessment: Visually compare the samples for color uniformity and the presence of any streaks or specks, which could indicate poor mixing.

Data Presentation:

Let-Down Ratio (Polymer:Masterbatch)Final Pigment Concentration (%)LabCVisual Assessment
100:10.4
50:10.8
33:11.2
25:11.6

Note: The data in this table is for illustrative purposes and assumes a 40% concentrated masterbatch. Actual values will depend on the specific masterbatch, polymer, and processing conditions.

Visualizations

Experimental_Workflow_Ink cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_output Output start Start premix Prepare Premix (Vehicle + Dispersant) start->premix add_pigment Add this compound premix->add_pigment disperse High-Shear Dispersion add_pigment->disperse let_down Let-Down to Final Concentration disperse->let_down apply_film Apply Film to Substrate let_down->apply_film measure_viscosity Measure Viscosity let_down->measure_viscosity measure_color Measure Color (Spectrophotometer) apply_film->measure_color measure_gloss Measure Gloss apply_film->measure_gloss end Optimal Concentration Determined measure_color->end measure_viscosity->end measure_gloss->end

Caption: Workflow for optimizing PY 176 concentration in liquid ink.

Logical_Relationship_Troubleshooting issue Low Color Strength cause1 Poor Dispersion issue->cause1 cause2 Incorrect Concentration issue->cause2 cause3 Incompatible System issue->cause3 solution1a Optimize Dispersion Process cause1->solution1a solution1b Evaluate Dispersing Agent cause1->solution1b solution2a Increase Concentration Systematically cause2->solution2a solution3a Consult TDS / Test Alternative Binders cause3->solution3a

Caption: Troubleshooting logic for low color strength.

References

Addressing flocculation of Pigment Yellow 176 in coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pigment Yellow 176. This resource is designed for researchers, scientists, and formulation chemists to troubleshoot and address common issues encountered during the dispersion of this compound in coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-performance organic pigment belonging to the disazo chemical class.[1] It is known for its brilliant yellow shade, good lightfastness, and thermal stability, making it suitable for a variety of applications, including printing inks and coatings.[1][2]

Q2: What is pigment flocculation?

Flocculation is the process where individual pigment particles, after being initially dispersed, clump together to form larger aggregates.[2][3] This phenomenon is undesirable as it can negatively impact the final properties of the coating, such as color strength, gloss, and viscosity.[2][3] Flocculation is a reversible process, and the aggregates can often be broken down again by applying shear.[2]

Q3: What are the common signs of this compound flocculation in my coating?

Common indicators of flocculation include:

  • Reduced color strength: The coating appears weaker or less vibrant in color.

  • Lower gloss: The surface of the dried film has a duller finish.

  • Increased viscosity: The coating becomes thicker and more difficult to apply.

  • Settling of pigment: Over time, the pigment settles at the bottom of the container.

  • Color shift or "rub-out" effect: When the wet paint film is rubbed with a finger, the rubbed area may appear darker or more intensely colored, indicating that the flocculates have been broken up by the applied shear.[4]

Q4: What factors contribute to the flocculation of this compound?

Several factors can influence the stability of a this compound dispersion:

  • Inadequate Wetting and Dispersion: The initial step of replacing air on the pigment surface with the liquid medium and breaking down agglomerates is crucial.[5]

  • Improper Dispersant Selection: The choice of dispersing agent is critical for stabilizing the pigment particles.

  • Incorrect Dispersant Concentration: Both too little and too much dispersant can lead to instability.

  • System Viscosity: Lower viscosity systems can sometimes allow for greater particle movement and increase the likelihood of flocculation.[5]

  • Binder and Solvent Composition: The interaction between the pigment, binder, and solvent can affect the stability of the dispersion.[5]

  • Temperature: Changes in temperature can affect viscosity and solvent-polymer interactions, which in turn can impact pigment stability.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving flocculation issues with this compound.

Problem: Low Color Strength and Poor Gloss

Possible Cause 1: Incomplete Dispersion The initial pigment agglomerates have not been sufficiently broken down into primary particles.

Troubleshooting Steps:

  • Optimize Dispersion Time and Energy: Increase the milling time or the energy input during the dispersion process.

  • Evaluate Milling Media: Ensure the size and type of milling media are appropriate for achieving the desired particle size.

  • Check Pigment Loading: Very high pigment concentrations can hinder efficient dispersion. A slight reduction in pigment loading might improve the dispersion quality.

Possible Cause 2: Pigment Flocculation The dispersed pigment particles are re-agglomerating.

Troubleshooting Steps:

  • Verify Dispersant Choice: The selected dispersing agent may not be optimal for this compound in your specific coating system. Consider a polymeric dispersant with anchoring groups suitable for organic pigments.

  • Optimize Dispersant Concentration: Create a ladder study to evaluate a range of dispersant concentrations. The optimal concentration will typically provide the lowest viscosity and the highest color strength.

  • Assess Binder-Dispersant Compatibility: Ensure the chosen dispersant is compatible with the resin system. Incompatibility can lead to the displacement of the dispersant from the pigment surface.

Problem: High Viscosity of the Millbase

Possible Cause 1: Poor Pigment Wetting The surface of the pigment particles is not being adequately wetted by the vehicle.

Troubleshooting Steps:

  • Introduce a Wetting Agent: A suitable wetting agent can help to displace air from the pigment surface and improve the initial wetting process.

  • Check Solvent Polarity: Ensure the polarity of the solvent is appropriate for wetting the organic surface of this compound.

Possible Cause 2: Incorrect Dispersant Level An excess of dispersant can sometimes lead to an increase in viscosity.

Troubleshooting Steps:

  • Review Dispersant Concentration: As mentioned previously, perform a ladder study to identify the optimal concentration that provides the lowest viscosity.

Quantitative Data Summary

The following table presents hypothetical data from a study on the effect of different dispersing agents on the properties of a solvent-based acrylic coating pigmented with this compound. This data illustrates the importance of proper dispersant selection and concentration.

Dispersant TypeDispersant Concentration (% on pigment weight)Millbase Viscosity (Pa·s)Particle Size (d50, nm)Color Strength (%)Gloss (60°)
Control (No Dispersant) 015.28508565
Low MW Surfactant A 210.55509275
Low MW Surfactant A 512.86009072
Polymeric Dispersant B 28.13509885
Polymeric Dispersant B 5 5.3 250 100 92
Polymeric Dispersant B 86.52809990
Polymeric Dispersant C 57.23209788

Data Interpretation:

  • The control sample without any dispersant shows high viscosity, large particle size, and poor optical properties, indicating significant flocculation.

  • Low molecular weight surfactant A provides some improvement, but its effectiveness is limited.

  • Polymeric dispersant B shows a significant reduction in viscosity and particle size, with a corresponding improvement in color strength and gloss. The optimal concentration appears to be around 5% in this hypothetical scenario.

  • Polymeric dispersant C also performs well, but is slightly less effective than dispersant B in this example.

Experimental Protocols

Protocol 1: Preparation of Pigment Dispersion

Objective: To prepare a stable dispersion of this compound in a solvent-based acrylic resin system.

Materials:

  • This compound

  • Solvent-based acrylic resin

  • Appropriate solvent (e.g., xylene, butyl acetate)

  • Wetting agent (optional)

  • Dispersing agent

  • High-speed dissolver (HSD) or bead mill

  • Milling media (e.g., glass or ceramic beads)

Procedure:

  • In a suitable vessel, combine the solvent, acrylic resin, and wetting agent (if used). Mix at low speed until homogeneous.

  • Add the selected dispersing agent and mix until fully dissolved.

  • Gradually add this compound to the liquid mixture under agitation.

  • Once the pigment is fully incorporated, increase the speed of the dissolver to the recommended tip speed for the vessel size. For a bead mill, add the milling media and set the appropriate speed.

  • Disperse for a predetermined time (e.g., 30-60 minutes), monitoring the temperature to avoid excessive heat buildup.

  • After dispersion, separate the millbase from the milling media (if using a bead mill).

Protocol 2: Evaluation of Dispersion Quality

Objective: To assess the quality of the prepared this compound dispersion.

Methods:

  • Fineness of Grind (Hegman Gauge):

    • Place a small amount of the dispersion at the deep end of the Hegman gauge.

    • Draw the scraper firmly and evenly down the length of the gauge.

    • Immediately observe the point at which a significant number of specks or scratches appear. This reading indicates the size of the largest agglomerates.

  • Viscosity Measurement:

    • Use a rotational viscometer to measure the viscosity of the millbase at a defined shear rate and temperature.

    • Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to determine the particle size distribution of the pigment in the dispersion.

    • Report the median particle size (d50) and the overall distribution.

  • Color Strength and Gloss Measurement:

    • Prepare a drawdown of the coating on a standardized chart.

    • Allow the coating to dry completely.

    • Use a spectrophotometer to measure the color strength relative to a standard.

    • Use a gloss meter to measure the gloss at a specified angle (e.g., 60°).

Visualizing Flocculation and Stabilization

The following diagrams illustrate the concepts of pigment flocculation and the mechanisms of stabilization.

FlocculationProcess cluster_InitialDispersion Well-Dispersed Pigment cluster_Flocculation Flocculated Pigment p1 p1 f1 Flocculate p1->f1 Van der Waals Attraction p2 p2 p2->f1 Van der Waals Attraction p3 p3 p3->f1 Van der Waals Attraction p4 p4 p4->f1 Van der Waals Attraction p5 p5 p5->f1 Van der Waals Attraction p6 p6 p6->f1 Van der Waals Attraction f2 f2 f3 f3 f4 f4

Caption: The process of flocculation where individual pigment particles aggregate.

StabilizationMechanisms cluster_Steric Steric Stabilization cluster_Electrostatic Electrostatic Stabilization s1 Pigment d1 Polymeric Chains s1->d1 d2 Polymeric Chains s1->d2 d3 Polymeric Chains s1->d3 d4 Polymeric Chains s1->d4 s2 Pigment d5 Polymeric Chains s2->d5 d6 Polymeric Chains s2->d6 d7 Polymeric Chains s2->d7 d8 Polymeric Chains s2->d8 e1 Pigment (+) e2 Pigment (+) e1->e2 Repulsion

Caption: Steric and electrostatic stabilization mechanisms preventing flocculation.

References

Technical Support Center: Pigment Yellow 176 Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the particle size of Pigment Yellow 176. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the particle size of this compound?

A1: The particle size of this compound can be controlled through three main strategies: during synthesis (bottom-up approach), after synthesis using mechanical methods (top-down approach), and via surface treatment to improve dispersion and prevent aggregation.

  • Synthesis Control: Manipulating reaction conditions such as temperature, pH, reactant concentration, and mixing speed can directly influence the nucleation and growth of pigment crystals, thereby controlling the primary particle size. The use of microreactors can also lead to a smaller and narrower particle size distribution by ensuring rapid and uniform mixing.[1]

  • Mechanical Milling/Grinding: This is a common post-synthesis method to reduce particle size. Techniques include ball milling, jet milling, and rotor-stator milling.[2][3][4] The final particle size is influenced by parameters like milling time, temperature, the type and size of grinding media, and the use of grinding agents.[5][6]

  • Surface Treatment: Applying surface-active agents (surfactants) or other chemicals to the pigment surface can prevent particles from re-agglomerating after milling and improve their dispersibility in various media.[7][8] This method helps maintain a fine particle size in the final application.[9][10]

Q2: How do synthesis parameters affect the final particle size?

A2: Synthesis conditions are critical in determining the intrinsic properties of the pigment particles. Key parameters include:

  • Temperature and pH: These affect the solubility of reactants and intermediates, which in turn influences the rates of nucleation and crystal growth.

  • Reactant Concentration: Higher concentrations can lead to faster nucleation and the formation of smaller primary particles.

  • Mixing and Addition Rate: The efficiency of mixing and the rate at which reactants are added determine the homogeneity of the reaction environment. Fast, efficient mixing, such as that achieved in a micromixer, can lead to smaller particles and a narrower size distribution.[1][11]

  • Additives: The presence of surfactants or other growth modifiers during synthesis can alter the crystal shape and size by adsorbing onto specific crystal faces.[7]

Q3: What is the role of a grinding agent in the milling process?

A3: A grinding agent, typically an inorganic salt like sodium chloride, is used during milling to increase the efficiency of particle size reduction.[5][6] It acts as a friable medium that gets crushed between the grinding media (e.g., zirconium oxide balls) and the pigment particles. This process transfers the mechanical energy more effectively to the pigment agglomerates, breaking them down into smaller particles. The salt is later removed by washing with water.[5]

Q4: Can surface treatment alone reduce particle size?

A4: Surface treatment is primarily a method to stabilize particles and prevent aggregation, rather than a method for primary particle size reduction.[8][10] While it doesn't break down primary crystals, it is crucial for maintaining the small particle size achieved through milling or synthesis. By coating the pigment, surface treatment agents create a repulsive barrier (either steric or electrostatic) that prevents fine particles from clumping together (flocculation or agglomeration), which would otherwise effectively increase the particle size in the dispersion.[9][10]

Experimental Protocols

Protocol 1: Wet Milling for Particle Size Reduction

This protocol describes a general procedure for reducing the particle size of crude this compound using a ball mill.

Materials:

  • Crude this compound

  • Grinding Agent (e.g., Sodium Chloride)

  • Wetting Agent (e.g., Diethylene Glycol)

  • Grinding Media (e.g., 0.5-10 mm Zirconium Oxide balls)

  • Deionized Water

  • Ball Mill or Kneader

Procedure:

  • Charging the Mill: Combine the crude this compound and the grinding agent (e.g., sodium chloride) in the mill container. A typical ratio is 1 part pigment to 1-20 parts grinding agent by weight.[5]

  • Adding Media and Wetting Agent: If using a ball mill, add the grinding media (e.g., 100-200 parts based on the pigment).[5] Add a wetting agent, such as diethylene glycol, to form a thick, millable paste.[5]

  • Milling: Mill the mixture at a controlled temperature, typically between 50°C and 100°C.[5][6] The milling time can range from 30 minutes to 20 hours, depending on the desired final particle size and the efficiency of the mill.[5]

  • Isolation: After milling is complete, transfer the mill contents into a larger vessel. Add deionized water (e.g., 25-250 parts) to create an aqueous slurry.[5]

  • Heating and Stirring: Stir the slurry at a temperature between 20°C and 100°C for 30 minutes to 3 hours to dissolve the grinding agent (salt).[5]

  • Filtration and Washing: Filter the slurry to isolate the pigment particles. Wash the resulting filter cake thoroughly with deionized water to remove any remaining salt and wetting agent.

  • Drying: Dry the filter cake in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final fine-particle pigment.

Troubleshooting Guides

Issue 1: The pigment particles are agglomerating after milling and drying.

  • Question: My this compound shows a fine particle size immediately after milling, but after drying, the particles clump together, leading to poor dispersion in my application. What is causing this?

  • Answer: This issue is likely due to strong attractive forces between the newly created, high-surface-area particles, causing them to re-agglomerate during the drying process. The absence of a stabilizing layer on the particle surface allows them to stick together.

    • Solution 1 (Surface Treatment): Introduce a surface treatment step. After milling and washing, but before final drying, reslurry the pigment in water and add a suitable dispersant or surfactant.[8] This will coat the particles and prevent them from sticking together upon drying.

    • Solution 2 (Modified Drying): Consider alternative drying methods like freeze-drying or spray-drying, which can sometimes reduce the extent of agglomeration compared to conventional oven drying.

    • Solution 3 (In-situ Treatment): Add a dispersant during the milling process itself. Some dispersants are stable under milling conditions and can help prevent immediate re-agglomeration.

Issue 2: The particle size distribution is very broad.

  • Question: I am using a milling process, but the resulting this compound has a very wide particle size distribution (polydisperse), which affects color consistency and performance. How can I achieve a narrower distribution?

  • Answer: A broad particle size distribution can result from inefficient milling, non-uniform breakdown of agglomerates, or recrystallization of smaller particles.

    • Solution 1 (Optimize Milling Parameters): Increase milling time or energy to ensure all larger particles are broken down. Experiment with the ratio of pigment to grinding media. Using smaller, more efficient grinding media can also help.[2]

    • Solution 2 (Classification): After milling, use a classification technique (e.g., air classification for dry powders or centrifugation/sedimentation for slurries) to separate the desired particle size fraction.

    • Solution 3 (Control Synthesis): If the issue originates from the crude pigment, refining the synthesis process to produce a more uniform primary particle is the most effective solution. Using techniques like microreactor synthesis can significantly narrow the initial particle size distribution.[1][11]

Issue 3: The color strength of the pigment is lower than expected after particle size reduction.

  • Question: I have successfully reduced the particle size of my this compound, but the color strength has not improved as much as I anticipated. Why is this happening?

  • Answer: Color strength is directly related to a pigment's ability to absorb and scatter light, which is optimized at a specific particle size (typically in the 0.01 to 1 µm range).[12]

    • Possible Cause 1 (Over-milling): If the particles are milled to be too fine (i.e., significantly smaller than the optimal size for light scattering), they can become more transparent, leading to a decrease in tinting strength and hiding power.[12]

    • Possible Cause 2 (Flocculation): Even if the primary particles are small, if they are flocculated (loosely clumped) in the application medium, their effective particle size is much larger, which reduces color strength.[10] This points to a dispersion issue.

    • Solution: First, confirm that the dispersion in the final medium is adequate. Use a Hegman gauge or microscopy to check for flocculation.[13] If the dispersion is good, you may need to re-optimize your milling process to target a slightly larger average particle size that is optimal for color strength.

Data and Visualizations

Quantitative Data

The optimal particle size for pigments depends heavily on the final application. The following table summarizes the general relationship between particle size and key performance properties for yellow organic pigments.

ParameterParticle Size RangeEffect on PropertyRationale
Color Strength 0.05 - 0.3 µmMaximum color strength is typically achieved in this range.[12]This size range provides the optimal balance of light absorption and scattering.[14]
Hiding Power (Opacity) ~ 0.3 - 0.5 µmHiding power peaks at a slightly larger size than color strength.[12]Larger particles are more effective at scattering light, which is necessary to hide the underlying substrate.[14]
Transparency < 0.1 µmSmaller particles lead to higher transparency.[12]Very fine particles scatter less light, allowing more light to pass through, which is desirable for applications like transparent coatings or inks.
Light & Weather Fastness > 0.3 µmLarger particles generally exhibit better fastness properties.[12]A smaller surface-area-to-volume ratio reduces the pigment's interaction with UV radiation and chemical agents.
Dispersibility Tends to decrease with smaller particle sizeSmaller particles are harder to disperse and stabilize.Increased surface area leads to stronger inter-particle attraction (van der Waals forces), promoting agglomeration.[14]

Note: The values presented are general guidelines for organic pigments and may need to be optimized specifically for this compound in your system.

Process Diagrams

G cluster_0 Particle Size Control Workflow synthesis Crude Pigment Synthesis milling Mechanical Milling (e.g., Ball Mill) synthesis->milling Top-Down Approach surface Surface Treatment (Dispersion Aid) milling->surface drying Drying surface->drying final Final Pigment Powder (Controlled Size) drying->final

Caption: General workflow for controlling pigment particle size.

G cluster_1 Troubleshooting Logic for Poor Color Strength start Low Color Strength Observed check_disp Check Dispersion (e.g., Microscopy) start->check_disp is_floc Flocculation Present? check_disp->is_floc improve_disp Improve Dispersion (Optimize Dispersant, Increase Shear) is_floc->improve_disp Yes check_size Measure Particle Size (e.g., DLS) is_floc->check_size No end Problem Resolved improve_disp->end is_too_small Particles Too Fine (< 50 nm)? check_size->is_too_small reduce_mill Reduce Milling Energy/Time is_too_small->reduce_mill Yes is_too_small->end No (Other Issue) reduce_mill->end

Caption: Troubleshooting flowchart for low color strength.

References

Technical Support Center: Pigment Yellow 176 in Water-Based Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges encountered when formulating water-based inks with Pigment Yellow 176 (PY176).

Troubleshooting & FAQs

This section addresses specific issues that may arise during the formulation and application of water-based inks containing this compound.

Q1: Why is my this compound dispersion showing poor stability, leading to settling and agglomeration?

A: Poor dispersion stability is a primary challenge in water-based systems due to the hydrophobic nature of many organic pigments and the high surface tension of water.[1] The key is to achieve proper wetting, deagglomeration, and stabilization of the pigment particles.[2]

  • Insufficient Dispersant: An inadequate concentration of dispersant will fail to cover the surface of the pigment particles created during milling, leading to rapid flocculation.[3][4]

  • Incorrect Dispersant Type: Polymeric dispersants are often preferred for water-based systems.[5][6][7] These molecules have two main parts: an "anchor" group that adsorbs strongly onto the pigment surface and a polymeric chain that extends into the water-based medium, creating a steric barrier that prevents particles from getting too close and re-agglomerating.[2][7] Anionic surfactants can also be used, sometimes in combination, to enhance stability through electrostatic repulsion.[6]

  • Excess Dispersant: Conversely, too much dispersant can also cause instability.[3] Excess, non-adsorbed polymer chains in the solution can lead to depletion flocculation and may cause non-Newtonian rheological behavior.[3][4]

  • Ineffective Milling: The mechanical energy from milling (e.g., bead milling) is crucial for breaking down pigment agglomerates into primary particles.[2][8] Insufficient milling time or incorrect media size will result in a broad particle size distribution and poor stability.

Q2: How can I control the viscosity of my water-based ink containing this compound?

A: Viscosity control is critical for print performance.[9][10] Issues can arise from formulation, equipment, or environmental factors.[9]

  • High Viscosity: This can be caused by high pigment loading, the type and concentration of the resin or binder, or flocculation of pigment particles.[11][12] To reduce viscosity, you can add a recommended extender or water, but do so slowly and incrementally.[9][13] However, ensure this does not compromise other properties like color strength. High viscosity can also be a sign of poor dispersion stability.[7]

  • Low Viscosity: This may lead to poor ink transfer and print quality.[10][13] To increase viscosity, you can add fresh, un-thinned ink or use appropriate rheology modifiers.[8][13]

  • pH Drift: For water-based inks, pH is a critical parameter. An ideal pH is often between 8.0 and 8.7.[14] If the pH drops too low, the ink can thicken, leading to a significant increase in viscosity.[9][15] Monitor and adjust the pH throughout your process.

  • Temperature: Ink viscosity is highly sensitive to temperature. An increase in temperature will typically decrease viscosity.[10][11] Maintaining a stable temperature in the printing environment is essential for consistent results.[11]

G start Viscosity Issue Detected check_visc Re-measure Viscosity (e.g., Zahn Cup) start->check_visc check_ph Check pH (Target: 8.0-8.7) start->check_ph check_temp Check Temperature start->check_temp is_high Viscosity Too High? check_visc->is_high ph_low pH Too Low? check_ph->ph_low stabilize_temp Action: Stabilize ambient temperature check_temp->stabilize_temp is_low Viscosity Too Low? is_high->is_low No add_extender Action: Add extender/water slowly is_high->add_extender Yes is_low->check_ph No add_thickener Action: Add fresh ink or rheology modifier is_low->add_thickener Yes ph_low->check_temp No adjust_ph Action: Add pH adjuster (e.g., amine) ph_low->adjust_ph Yes end_node Monitor & Re-evaluate add_extender->end_node add_thickener->end_node adjust_ph->end_node stabilize_temp->end_node

Troubleshooting workflow for viscosity issues in water-based inks.

Q3: My final print shows low color strength and poor gloss. What are the likely causes?

A: Low color strength and poor gloss are typically symptoms of suboptimal pigment dispersion.

  • Agglomeration: When pigment particles are not fully dispersed and stabilized, they exist as larger agglomerates.[1] These larger particles scatter more light, leading to lower color strength and reduced gloss.

  • Flocculation: Even if initially well-dispersed, particles can recombine into loose clumps (flocculates) if the stabilization is insufficient.[1] This also negatively impacts color development and gloss.

  • Incorrect Dispersant Dosage: The optimal dispersant level is key to achieving the smallest, most stable particle size, which maximizes color strength.[7] This dosage is often determined based on the pigment's surface area.[7]

  • Binder Interaction: The compatibility between the pigment dispersion and the binder (resin) is crucial.[16] Poor compatibility can disrupt the dispersion's stability, leading to flocculation and poor film formation.

Q4: What factors affect the lightfastness and weather resistance of this compound in my ink?

A: Lightfastness is the ability of a pigment to resist fading when exposed to light.[17][18][19] While this compound has good inherent lightfastness (rated 6-7 on a scale of 8)[20], several factors in a water-based ink formulation can influence its performance.

  • Pigment Concentration: Higher pigment concentrations generally lead to better lightfastness.

  • Binder System: The type of resin or binder used can affect the durability of the ink film. Some binders offer better protection against UV radiation than others.

  • Additives: The inclusion of UV stabilizers or absorbers in the formulation can significantly enhance weather resistance.[17]

  • Protective Coatings: Applying a clear topcoat or varnish can provide an additional protective layer against environmental factors like UV light and moisture, prolonging the life of the print.[17]

Data Presentation: Properties of this compound

The following table summarizes typical quantitative data for this compound, which is essential for initial formulation development.

PropertySpecificationSignificance in Water-Based Inks
Physical Properties
Oil Absorption35-45 g/100g Influences binder demand and viscosity. A lower value is often preferred.
Density~1.6 g/cm³Important for calculating pigment volume concentration (PVC) and predicting settling.
pH Value7.0 - 8.0Indicates a neutral to slightly alkaline surface, compatible with typical water-based ink pH.[20]
Fastness Properties (Scale: 1=Poor, 5=Excellent)
Acid Resistance4Good stability in acidic environments.
Alkali Resistance4Good stability in alkaline environments, crucial for high pH water-based systems.[20]
Ethanol Resistance4Indicates robustness against certain co-solvents.[20]
Migration Resistance5Excellent resistance to bleeding into adjacent materials.[20]
Durability Properties
Light Fastness (Full Shade)6-7 (Scale: 1=Poor, 8=Excellent)Good to very good resistance to fading from light exposure.[20]
Weather Resistance4 (Scale: 1=Poor, 5=Excellent)Good durability for outdoor applications, though may be enhanced with additives.[17][20]
Heat Resistance250 °CHigh thermal stability, important for drying and curing processes.[20]

Data adapted from a typical technical data sheet for this compound.[20]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline key experiments for developing and troubleshooting PY176 water-based inks.

Protocol 1: Preparation of a Water-Based this compound Dispersion

Objective: To create a stable, concentrated pigment dispersion (millbase) using a bead mill.

Methodology:

  • Premixing:

    • In a suitable vessel, combine deionized water, dispersant(s), and any wetting agents or defoamers.

    • Mix at low speed until all components are fully dissolved.

    • Slowly add the this compound powder to the liquid while mixing at a higher speed to form a homogenous slurry. This is known as the "wetting" stage.[2]

  • Milling:

    • Transfer the premix slurry to a laboratory bead mill charged with appropriate grinding media (e.g., 0.8-1.0 mm yttria-stabilized zirconia beads).

    • Mill the dispersion at a specified speed and temperature (e.g., 2500 rpm, <40°C) for a predetermined time (e.g., 60-120 minutes). The goal is to break down agglomerates through mechanical shear.[8]

  • Characterization:

    • Periodically take samples to measure the particle size distribution using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., Dv90 < 200 nm) and a stable reading are achieved.[4]

  • Let-down:

    • Once milling is complete, separate the millbase from the grinding media.

    • The concentrated dispersion is now ready for the "let-down" stage, where it is mixed with the binder, co-solvents, and other additives to form the final ink.

G cluster_0 Dispersion Mechanism cluster_1 Dispersant Molecule cluster_2 Stabilization P Pigment Particle (PY176) A Anchor Group A->P Adsorbs onto pigment surface C Polymeric Chain A->C Covalent Bond P1 PY176 P2 PY176 P1->P2 Steric Hindrance (Repulsion)

Steric stabilization of pigment particles by a polymeric dispersant.

Protocol 2: Evaluation of Dispersion Stability

Objective: To assess the long-term stability of the pigment dispersion against settling and flocculation.

Methodology:

  • Sample Preparation:

    • Place a fixed volume (e.g., 10 mL) of the prepared pigment dispersion into several graduated cylinders or vials and seal them.[21]

  • Accelerated Aging:

    • Store one set of samples under ambient conditions (e.g., 25°C).

    • Place another set in an oven at an elevated temperature (e.g., 50°C) to accelerate any potential instability.

  • Observation & Measurement:

    • At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for signs of settling, phase separation, or hard cake formation.

    • Measure the height of any sediment layer.

    • Re-measure the particle size distribution and viscosity of the supernatant. Significant changes in these parameters indicate instability.[7][22]

G start Start: Raw Materials premix Step 1: Premixing (Wetting) start->premix milling Step 2: Bead Milling (Dispersion) premix->milling letdown Step 3: Let-down (Final Ink Formulation) milling->letdown characterize Step 4: Characterization milling->characterize In-process check letdown->characterize end End: Stable Ink characterize->end sub_ps Particle Size characterize->sub_ps sub_visc Viscosity characterize->sub_visc sub_stab Stability characterize->sub_stab sub_print Print Quality characterize->sub_print

General experimental workflow for water-based ink development.

References

Technical Support Center: Strategies to Minimize Pigment Migration in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing pigment migration in polymeric materials.

Frequently Asked questions (FAQs)

Q1: What is pigment migration in polymers?

A1: Pigment migration is the movement of colorants from the inside of a polymer to its surface or into an adjacent material. This phenomenon can manifest in several ways, including:

  • Blooming: The pigment moves to the surface of the polymer, forming a thin, often crystalline layer that can be wiped off.[1]

  • Bleeding: The pigment transfers from the colored polymer to a material in contact with it, causing discoloration of the adjacent material.

  • Plate-out: The pigment deposits on processing equipment, such as molds and rollers, during manufacturing.[2]

Q2: What are the primary causes of pigment migration?

A2: The main drivers of pigment migration include:

  • Pigment Solubility and Concentration: If a pigment has some solubility in the polymer or is used at a concentration exceeding its saturation point, it is more likely to migrate.[2]

  • Polymer Type and Structure: Crystalline polymers, like polyethylene (PE) and polypropylene (PP), have a less compact molecular structure compared to amorphous polymers, which can allow for easier pigment movement.[2]

  • Presence of Additives: Plasticizers, in particular, can increase the free volume within the polymer matrix, facilitating the movement of pigment particles. This is a significant concern in flexible PVC applications.[2][3]

  • Processing Temperature: Higher processing temperatures can increase the solubility of the pigment in the polymer, leading to a supersaturated state upon cooling, which promotes migration.[2]

  • Pigment Properties: Pigments with lower molecular weight and smaller particle size tend to be more mobile.

Q3: How does the choice of polymer affect pigment migration?

A3: The polymer's morphology plays a crucial role. Amorphous polymers with a rigid and tight molecular structure can prevent pigment movement at room temperature. In contrast, crystalline polymers with a looser molecular structure are more prone to migration.[2] For instance, polyethylene is generally more susceptible to pigment migration than polypropylene.[2]

Q4: What is the role of plasticizers in pigment migration?

A4: Plasticizers are added to polymers like PVC to increase their flexibility. However, they also increase the molecular spacing within the polymer, making it easier for pigment molecules to move. The higher the concentration of the plasticizer, the more severe the pigment migration is likely to be.[2]

Troubleshooting Guide

Issue 1: I am observing a hazy film on the surface of my colored polyethylene (PE) parts.

  • Question: What is causing this hazy film, and how can I prevent it?

  • Answer: This phenomenon is likely "blooming," where the pigment migrates to the surface.

    • Potential Causes:

      • The pigment concentration may be too high, exceeding its solubility in the PE.

      • The processing temperature might be too high, causing the pigment to dissolve and then precipitate upon cooling.

      • The chosen pigment may have poor compatibility with polyethylene.

      • Low molecular weight additives in the formulation could be carrying the pigment to the surface.

    • Solutions:

      • Reduce the pigment loading to a level below its saturation point in PE.

      • Optimize the processing temperature to the lower end of the recommended range for the material.

      • Select a pigment with a higher molecular weight and known good migration resistance in PE. High-performance organic pigments or inorganic pigments are often good choices.

      • Review the entire formulation for other additives that might contribute to migration and consider alternatives with lower mobility.

Issue 2: The color from my plasticized PVC product is transferring to other materials it touches.

  • Question: Why is the color bleeding from my flexible PVC, and what can I do to stop it?

  • Answer: This is a classic case of "bleeding," common in plasticized PVC due to the mobility afforded by the plasticizer.

    • Potential Causes:

      • The pigment has a high solubility in the plasticizer.

      • The plasticizer concentration is high, creating significant pathways for pigment movement.

      • The chosen pigment is not suitable for plasticized PVC applications.

    • Solutions:

      • Select pigments specifically designed for use in plasticized PVC, which have low solubility in common plasticizers. Pigments with a higher molecular weight and larger particle size are generally more resistant to migration.

      • If possible, reduce the plasticizer content or switch to a plasticizer with a higher molecular weight, which is less mobile itself.

      • Consider using a pigment with a higher migration resistance rating (e.g., a rating of 4 or 5 on the gray scale).

Issue 3: During the injection molding of polypropylene (PP), a colored deposit is forming on the mold.

  • Question: What is this deposit on my mold, and how can I prevent it?

  • Answer: This is known as "plate-out."

    • Potential Causes:

      • Poor compatibility between the pigment and the PP resin.

      • Inadequate dispersion of the pigment in the masterbatch.

      • The processing temperature is too high, causing the pigment to degrade or react.

    • Solutions:

      • Ensure the selected pigment is compatible with polypropylene at the intended processing temperatures.

      • Improve pigment dispersion by using a high-quality masterbatch and ensuring adequate mixing during processing.

      • Optimize processing conditions, particularly temperature and pressure, to minimize the potential for pigment degradation.

Data Presentation

Table 1: Pigment Migration Resistance in Different Polymers

This table provides a general comparison of the migration resistance of different pigment classes in common polymers. The resistance is rated on a scale of 1 to 5, where 5 indicates excellent resistance (no migration) and 1 indicates poor resistance (severe migration).

Pigment ClassPolymerMigration Resistance (1-5 Scale)Notes
Diarylide Yellows Plasticized PVC1-2Prone to bleeding due to solubility in plasticizers.
HDPE/PP3-4Better performance in polyolefins.
Phthalocyanine Blue/Green Plasticized PVC4-5Generally good migration resistance.
HDPE/PP5Excellent performance.
Quinacridone Reds/Violets Plasticized PVC4-5High performance with good resistance.
HDPE/PP5Excellent performance.
Carbon Black Plasticized PVC5Excellent resistance.
HDPE/PP5Excellent resistance.
Titanium Dioxide (White) Plasticized PVC5Excellent resistance.
HDPE/PP5Excellent resistance.
Iron Oxides Plasticized PVC5Excellent resistance.
HDPE/PP5Excellent resistance.

Note: These are general ratings and can be influenced by the specific grade of pigment, the presence of other additives, and processing conditions.

Experimental Protocols

Methodology for Pigment Migration Testing (Adapted from DIN 53775)

This protocol describes a method for assessing the migration of a pigment from a colored plastic into a white, plasticized PVC sheet.

1. Materials and Equipment:

  • Colored polymer test specimen (e.g., molded plaque).

  • White, flexible PVC contact sheet.

  • Glass plates.

  • A weight to apply a pressure of 0.98 MPa.

  • A laboratory oven capable of maintaining a constant temperature of 80°C ± 2°C.

  • Gray scale for assessing staining (ISO 105-A03).

2. Procedure:

  • Cut a sample of the colored polymer test specimen and the white PVC contact sheet to the same dimensions (e.g., 50 mm x 50 mm).

  • Place the colored test specimen in the center of a glass plate.

  • Place the white PVC contact sheet on top of the colored specimen, ensuring full contact.

  • Place a second glass plate on top of the white PVC sheet.

  • Place the entire assembly in the laboratory oven.

  • Apply the weight on top of the glass plates to ensure a constant pressure of 0.98 MPa.

  • Maintain the assembly in the oven at 80°C for 24 hours.

  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

  • Separate the white PVC contact sheet from the colored test specimen.

  • Visually assess the degree of staining on the white PVC contact sheet using the gray scale.

3. Evaluation: The migration resistance is rated on a 5-point gray scale, where:

  • 5: No staining.

  • 1: Severe staining.

Mandatory Visualizations

PigmentMigrationMechanism cluster_polymer Polymer Matrix cluster_surface Polymer Surface PolymerChains Polymer Chains PigmentAgglomerate Pigment Agglomerate MigratedPigment Migrated Pigment (Bloom/Bleed) PigmentAgglomerate->MigratedPigment Migration Plasticizer Plasticizer Molecules FreeVolume Free Volume Plasticizer->FreeVolume Increases FreeVolume->PigmentAgglomerate Allows Movement ExternalFactor External Factors (Heat, Pressure, Contact) ExternalFactor->Plasticizer Increases Mobility

Caption: Mechanism of pigment migration in a plasticized polymer.

TroubleshootingWorkflow Start Pigment Migration Observed (Blooming/Bleeding) CheckPolymer Is the polymer crystalline? (e.g., PE, PP) Start->CheckPolymer CheckPlasticizer Is the polymer plasticized? (e.g., flexible PVC) CheckPolymer->CheckPlasticizer No CheckPigment Review Pigment Selection CheckPolymer->CheckPigment Yes CheckPlasticizer->CheckPigment Yes CheckConcentration Is pigment concentration too high? CheckPlasticizer->CheckConcentration No Solution1 Select pigment with higher migration resistance for this polymer. CheckPigment->Solution1 CheckProcessing Review Processing Conditions CheckConcentration->CheckProcessing No Solution2 Reduce pigment loading. CheckConcentration->Solution2 Yes Solution3 Lower processing temperature. CheckProcessing->Solution3

Caption: Troubleshooting workflow for pigment migration issues.

References

Technical Support Center: Optimizing Lightfastness of Pigment Yellow 176 in Exterior Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the lightfastness of Pigment Yellow 176 in exterior applications.

Troubleshooting Guide & FAQs

Q1: My formulation with this compound is showing significant color fading and degradation upon exterior exposure. What are the primary causes?

A1: this compound, an organic pigment, is susceptible to photodegradation when exposed to ultraviolet (UV) radiation, visible light, moisture, and temperature fluctuations, all ofwhich are prevalent in exterior environments. The energy from UV radiation can break down the chemical bonds within the pigment's molecular structure, leading to a loss of color, fading, and chalking of the surrounding binder system. The binder itself, if not adequately stabilized, will also degrade, further compromising the durability of the pigmented system.

Q2: What are the most effective strategies to improve the lightfastness of this compound?

A2: The most common and effective approach is the incorporation of light stabilizers into your formulation. A synergistic combination of UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) is highly recommended for optimal protection.[1]

  • UV Absorbers (UVAs): These additives, such as those from the benzotriazole or benzophenone classes, function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the pigment and the binder from degradation.[2][3]

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the polymer binder by trapping free radicals that are formed during photo-oxidation.[4][5] This cyclic process allows HALS to be effective at low concentrations and provide long-term protection.[1][4]

The ideal ratio of UVA to HALS will depend on the opacity of your system. Clear or transparent coatings require higher levels of UVAs, while opaque systems benefit from higher concentrations of HALS.[1]

Q3: I've added a standard light stabilizer package (UVA + HALS), but the lightfastness of this compound is still not meeting my target. What other factors should I consider?

A3: Several other factors can influence the lightfastness of your formulation:

  • Pigment Dispersion: Proper dispersion of this compound is crucial. Poorly dispersed pigment agglomerates can act as points of weakness, leading to premature degradation. The particle size of the pigment can also affect its light resistance; smaller particles have a larger surface area exposed to UV radiation, which can sometimes lead to faster fading.[6][7]

  • Binder Selection: The type of binder (resin) used in your formulation plays a significant role. Some binders are inherently more resistant to UV degradation than others. Ensure that the chosen binder is suitable for exterior applications and is compatible with your pigment and stabilizer package.

  • Pigment Loading: The concentration of the pigment can impact lightfastness. In some cases, higher pigment loadings can improve lightfastness due to the self-shielding effect of the pigment particles.

  • Interactions with Other Additives: Be aware of potential interactions between the light stabilizers and other components in your formulation, such as acidic additives, which can sometimes interfere with the performance of basic HALS.[1]

Q4: How can I quantitatively assess the improvement in lightfastness of my this compound formulations?

A4: To obtain reliable and predictive data on the long-term performance of your formulations, accelerated weathering tests are essential.[8] These tests simulate outdoor exposure in a controlled laboratory setting, allowing for faster evaluation.[9] The two most common methods are:

  • Xenon Arc Weathering: This method is considered to provide the best simulation of the full solar spectrum, including UV, visible, and infrared radiation.[10] It is widely used for testing coatings, plastics, and other materials intended for outdoor use.

  • Fluorescent UV Lamp Weathering: This method uses fluorescent lamps to simulate the short-wave UV portion of sunlight, which is a primary cause of polymer degradation.[9]

During these tests, you should periodically measure key properties of your samples, such as:

  • Color Change (ΔE*): Measured using a spectrophotometer, this is a critical metric for quantifying fading.

  • Gloss Retention: Measures the change in surface gloss, which is an indicator of binder degradation and chalking.

  • Physical Integrity: Visual inspection for cracking, blistering, and chalking.

Quantitative Data Summary

The following table summarizes typical performance improvements that can be expected when stabilizing a coating containing this compound. The data is illustrative and will vary depending on the specific formulation and exposure conditions.

FormulationAdditive Package (Concentration)Accelerated Weathering (Hours)Color Change (ΔE*)Gloss Retention (%)
ControlNone10008.540
Formulation AUV Absorber (1.0%)10005.265
Formulation BHALS (1.0%)10004.875
Formulation C UV Absorber (1.0%) + HALS (1.0%) 1000 2.1 90

Note: Lower ΔE* values indicate less color change and better performance. Higher gloss retention values indicate better performance.

Experimental Protocols

Protocol 1: Sample Preparation for a Solvent-Borne Coating
  • Binder Solution: Prepare a solution of an appropriate exterior-grade acrylic or polyurethane resin in a suitable solvent system.

  • Pigment Dispersion:

    • In a separate container, combine this compound, a dispersing agent, and a portion of the binder solution.

    • Disperse the pigment using a high-speed disperser or a bead mill until the desired particle size (typically checked with a Hegman gauge) is achieved.

  • Let-Down:

    • Slowly add the remaining binder solution, solvents, and other additives (e.g., flow and leveling agents) to the pigment dispersion under agitation.

  • Stabilizer Addition:

    • If using liquid stabilizers, add the UV absorber and HALS to the final coating formulation and mix thoroughly. If using solid stabilizers, they may need to be pre-dissolved in a suitable solvent before addition.

  • Application:

    • Apply the coating to standardized test panels (e.g., aluminum or steel) using a film applicator to ensure a consistent dry film thickness.

  • Curing:

    • Allow the coated panels to cure according to the resin manufacturer's recommendations (e.g., air dry or oven bake).

    • Condition the panels for at least 24 hours at standard conditions (23°C ± 2°C and 50% ± 5% relative humidity) before testing.

Protocol 2: Accelerated Weathering Testing (ASTM G155 - Xenon Arc)
  • Apparatus: Use a xenon arc weathering apparatus equipped with the appropriate filters to simulate natural sunlight (e.g., Daylight filters).

  • Test Conditions:

    • Irradiance: Set the irradiance level, typically controlled at 340 nm (e.g., 0.55 W/m²/nm) or 420 nm.[11][12]

    • Temperature: Control the black panel temperature (e.g., 63°C) and the chamber air temperature.

    • Humidity: Maintain a controlled relative humidity.

    • Light/Dark Cycles: Program cycles of light and dark periods, often including a water spray or condensation step to simulate rain and dew. A common cycle is 102 minutes of light followed by 18 minutes of light with water spray.

  • Procedure:

    • Mount the prepared test panels in the weathering chamber.

    • Periodically remove the panels at specified intervals (e.g., every 500 hours) for evaluation.

  • Evaluation:

    • Before each evaluation, gently clean the panel surface according to standard procedures to remove any surface contaminants.

    • Measure the color (CIELAB L, a, b*) and gloss (at 20° or 60°) of the exposed and unexposed areas of each panel.

    • Calculate the color change (ΔE*) and percent gloss retention.

    • Visually inspect for any physical defects.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_test Accelerated Weathering cluster_eval Evaluation Binder 1. Prepare Binder Solution Dispersion 2. Create Pigment Dispersion Binder->Dispersion LetDown 3. Let-Down and Additives Dispersion->LetDown Stabilizer 4. Add Light Stabilizers LetDown->Stabilizer Application 5. Apply Coating to Panels Stabilizer->Application Curing 6. Cure and Condition Panels Application->Curing Exposure 7. Expose in Xenon Arc Chamber Curing->Exposure Measurement 8. Periodic Measurement Exposure->Measurement Analysis 9. Analyze Data (ΔE*, Gloss) Measurement->Analysis Troubleshooting_Logic Start Poor Lightfastness Observed Q1 Are light stabilizers (UVA + HALS) being used? Start->Q1 A1_No Incorporate a synergistic UVA + HALS package. Q1->A1_No No Q2 Is the pigment well dispersed? Q1->Q2 Yes End Re-evaluate Performance A1_No->End A2_No Optimize dispersion process (e.g., milling time, dispersant). Q2->A2_No No Q3 Is the binder suitable for exterior applications? Q2->Q3 Yes A2_No->End A3_No Select a more UV-resistant binder system. Q3->A3_No No Q3->End Yes A3_No->End

References

Validation & Comparative

A Comparative Performance Analysis of Pigment Yellow 176 and Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic pigments, both Pigment Yellow 176 and Pigment Yellow 13 hold significant commercial importance, finding applications across a diverse range of industries including inks, plastics, and coatings. This guide provides a detailed, data-driven comparison of their performance characteristics to assist researchers, scientists, and drug development professionals in selecting the optimal pigment for their specific applications. This analysis is based on a compilation of technical data sheets and industry publications.

Chemical and Physical Properties: A Snapshot

Pigment Yellow 13, a diarylide yellow, and this compound, a benzimidazolone yellow, exhibit distinct chemical structures that fundamentally influence their performance attributes. Pigment Yellow 13 is produced through the tetrazotization of 3,3'-dichlorobenzidine followed by an azo coupling reaction.[1] In contrast, this compound is synthesized via a mixed coupling reaction involving 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine, N-(2,4-dimethylphenyl)-3-oxobutanamide, and N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[2] This mixed coupling can also yield Pigment Yellow 13 and Pigment Yellow 83.[2]

The following table summarizes the key quantitative performance data for both pigments.

PropertyThis compoundPigment Yellow 13
Chemical Class Benzimidazolone YellowDiarylide Yellow
Lightfastness (Full Shade, 1-8 Scale) 6-74-6[3][4][5]
Lightfastness (Reduced Tinting, 1-8 Scale) 6[6]3-5.6[4]
Heat Resistance (°C) 250180 - 240[3][4][7]
Water Resistance (1-5 Scale) -4-5[3][7]
Oil Resistance (1-5 Scale) -4-5[3][5]
Acid Resistance (5% HCl, 1-5 Scale) 4[6]4-5[3][4][7]
Alkali Resistance (5% NaOH, 1-5 Scale) 4[6]3-5[3][4]
Ethanol Resistance (1-5 Scale) 4[6]3-5[5]
Ethyl Acetate Resistance (1-5 Scale) 4[6]4
Migration Resistance (1-5 Scale) 5[6]-

Performance Deep Dive: Lightfastness, Heat Stability, and Chemical Resistance

Lightfastness: this compound generally exhibits superior lightfastness compared to Pigment Yellow 13, particularly in full shade applications where it scores a 6-7 on the 1-8 Blue Wool scale, while Pigment Yellow 13 typically ranges from 4-6.[6][3][4][5] This enhanced lightfastness makes this compound a more suitable candidate for applications requiring long-term color stability upon exposure to light.

Heat Stability: With a heat resistance of up to 250°C, this compound demonstrates a clear advantage over Pigment Yellow 13, which has a heat stability range of 180-240°C.[6][3][4][7] This makes this compound more appropriate for use in plastics and coatings that undergo high-temperature processing.

Chemical Resistance: Both pigments offer good to excellent resistance to a range of chemicals. Pigment Yellow 13 shows strong resistance to water, oil, and acids.[3][4][7] this compound also demonstrates good resistance to acids, alkalis, and various solvents.[6] Notably, this compound boasts excellent migration resistance, a critical factor in plastic applications.[6]

Applications and Suitability

The performance characteristics of these pigments dictate their primary areas of application. Pigment Yellow 13 is widely used in printing inks (offset, flexographic, and gravure), as well as in plastics like PVC and rubber, and in some industrial coatings.[3] Its cost-effectiveness and bright, greenish-yellow shade are key advantages.[3]

This compound, with its superior lightfastness and heat stability, is recommended for more demanding applications. It is particularly well-suited for high-quality printing inks, including offset and UV inks, and coatings where long-term durability is paramount.[8] Its reddish-yellow shade also offers a different coloristic option compared to the greener hue of Pigment Yellow 13.[9]

Experimental Protocols

The performance data presented in this guide are typically determined using standardized experimental methodologies.

Lightfastness Testing (ISO 105-B02): This international standard specifies a method for determining the color fastness of textiles and other materials to artificial light.[10][11][12][13] Samples are exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions.[12][14] The change in color is then assessed by comparing the exposed sample to a set of blue wool references, which have a known lightfastness rating on a scale of 1 to 8.[11][14]

Heat Stability Testing (ASTM D2485): This standard test method is used to evaluate the heat-resistant properties of coatings designed for high-temperature service.[15][16] The pigment is incorporated into a specific medium and applied to a substrate. The coated panels are then exposed to a specified high temperature in an oven for a set duration.[17] After cooling, the coating is examined for any changes in color, blistering, cracking, or other forms of degradation.[17]

Chemical Resistance Testing (ISO 2812): This standard outlines methods for determining the resistance of coatings to various liquids.[18][19][20][21][22] One common method involves immersing a coated panel in the test liquid for a specified period. Another method involves placing a spot of the test liquid on the coated surface. After the exposure time, the coating is examined for any signs of damage, such as discoloration, swelling, blistering, or loss of adhesion.[18]

Visualizing the Synthesis

To further understand the nature of these pigments, the following diagrams illustrate their respective synthesis pathways.

Pigment_Yellow_13_Synthesis 3,3'-dichlorobenzidine 3,3'-dichlorobenzidine Tetrazotization Tetrazotization 3,3'-dichlorobenzidine->Tetrazotization 1. NaNO2, HCl NaNO2, HCl NaNO2, HCl->Tetrazotization Tetrazonium Salt Tetrazonium Salt Tetrazotization->Tetrazonium Salt Coupling Reaction Coupling Reaction Tetrazonium Salt->Coupling Reaction Acetoacetanilide Derivative Acetoacetanilide Derivative Acetoacetanilide Derivative->Coupling Reaction 2. Pigment Yellow 13 Pigment Yellow 13 Coupling Reaction->Pigment Yellow 13

Caption: Synthesis workflow for Pigment Yellow 13.

Pigment_Yellow_176_Synthesis cluster_reactants Reactants Diaminodichlorophenyl 4-(4-Amino-3-chlorophenyl)- 2-chlorobenzenamine Diazotization Diazotization Diaminodichlorophenyl->Diazotization Coupling_Component_A N-(2,4-dimethylphenyl)- 3-oxobutanamide Mixed_Coupling Mixed_Coupling Coupling_Component_A->Mixed_Coupling Coupling_Component_B N-(4-chloro-2,5-dimethoxyphenyl)- 3-oxobutanamide Coupling_Component_B->Mixed_Coupling Diazotization->Mixed_Coupling Pigment_Yellow_176 Pigment_Yellow_176 Mixed_Coupling->Pigment_Yellow_176

Caption: Synthesis workflow for this compound.

Conclusion

References

A Comparative Analysis of Pigment Yellow 176 and Pigment Yellow 83 for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and formulation scientists on the properties, performance, and applications of two key mid-shade yellow pigments.

This guide provides a detailed comparison of Pigment Yellow 176 (PY 176) and Pigment Yellow 83 (PY 83), two widely used organic pigments in the yellow-to-red shade spectrum. The selection of a pigment is critical in the development of materials where color, durability, and stability are paramount. This document aims to assist researchers, scientists, and development professionals in making an informed decision by presenting a side-by-side look at their chemical properties, performance data, and standard testing methodologies. The data presented is compiled from various technical datasheets and industry sources.

General and Chemical Properties

Pigment Yellow 83 and this compound belong to the disazo class of organic pigments. PY 83 is a classic Diarylide yellow, known for its high color strength and good resistance properties.[1][2][3] PY 176 is a more complex disazo pigment, often classified as a Benzimidazolone type, which generally imparts higher stability and weather resistance.[4] This fundamental difference in chemical structure is the primary driver of their varying performance characteristics.

PropertyThis compoundPigment Yellow 83
C.I. Name This compoundPigment Yellow 83
C.I. Number 2110321108[5][6]
Chemical Class Disazo / BenzimidazoloneDisazo / Diarylide Yellow[1][5][7]
CAS Number 90268-24-9[8][9]5567-15-7[5][7][10][11]
Molecular Formula C₃₆H₃₃Cl₃N₆O₆[4][9]C₃₆H₃₂Cl₄N₆O₈[1][10][11][12]
Molecular Weight 752.04 g/mol [9][13]818.49 g/mol [1][10][11][12]
Shade Reddish YellowReddish Yellow[1][5]

Performance and Fastness Properties

The performance of a pigment is evaluated by its fastness properties, which describe its ability to withstand various environmental and chemical stresses. These properties are critical for determining the suitability of a pigment for a specific application, such as automotive coatings, plastics for medical devices, or high-quality printing inks.

Performance PropertyThis compound (Typical Range)Pigment Yellow 83 (Typical Range)
Heat Stability 180 - 200°C[8][14]200 - 240°C[1][5][7][12][15]
Lightfastness (BWS 1-8) 6 - 7[8]6 - 8[1][5][7]
Weather Resistance (1-5) GoodVery Good[7]
Solvent Resistance (1-5) Good to Excellent[4][9][16]Excellent[1][2][5]
Acid Resistance (1-5) Not Widely Reported5 (Excellent)[5][7][12]
Alkali Resistance (1-5) Not Widely Reported5 (Excellent)[5][7][12]
Migration Resistance GoodExcellent (No migration in plasticized PVC)[2]
Oil Absorption ( g/100g ) ~40[14]30 - 98[5][6][7][10][15]
Primary Applications Printing Inks (Offset, UV)[4][9][16][17]Plastics (PVC, Polyolefins), Inks, Coatings[1][2][7][15][18]

Experimental Protocols

To ensure accurate and reproducible comparisons, pigment properties are evaluated using standardized experimental protocols. Below are summaries of the methodologies for key performance tests.

Lightfastness Testing (ISO 105-B02)

This method is designed to determine the resistance of a colorant to fading upon exposure to an artificial light source that simulates natural daylight (D65).[5]

  • Apparatus: A Xenon-arc lamp weathering chamber equipped with appropriate light filters.[6]

  • Procedure:

    • Test specimens (e.g., pigment dispersed in a polymer or applied as a coating on a standard panel) are prepared.

    • A set of standardized Blue Wool Scale references (ranging from 1 to 8, with 8 being the most resistant) are selected.[12]

    • The specimens and Blue Wool references are simultaneously exposed to the xenon-arc light under controlled conditions of temperature and humidity.[6]

    • The exposure is continued until a specified color change is observed in the reference materials.

    • The lightfastness of the specimen is rated by comparing its degree of color change to that of the concurrently exposed Blue Wool references. The rating corresponds to the number of the Blue Wool reference that shows a similar amount of fading.[12]

Heat Stability Testing (Based on ISO 2578)

This test determines the maximum temperature a pigment can withstand in a specific polymer system before its color changes significantly.

  • Apparatus: A laboratory injection molding machine or a two-roll mill, a convection oven, and a spectrophotometer or colorimeter.

  • Procedure:

    • The pigment is dispersed into a polymer (e.g., HDPE, PVC) at a specified concentration.

    • The colored polymer is processed through the injection molder at a series of increasing temperatures (e.g., in 20°C increments).

    • A sample (plaque or chip) is produced at each temperature step.

    • The color of each sample is measured instrumentally and compared to a control sample produced at the lowest processing temperature.

    • The heat stability is defined as the highest temperature at which the color change (ΔE*ab) remains below a predetermined threshold (typically 3.0).

Solvent Resistance Testing (Based on ASTM D4752)

This method assesses a pigment's resistance to bleeding or dissolving when exposed to various solvents, which is crucial for ink and coating applications.

  • Apparatus: Cotton cheesecloth, a specified solvent (e.g., methyl ethyl ketone - MEK), and a flat, firm surface.

  • Procedure:

    • A cured film of the pigment-containing coating or ink is prepared on a substrate.

    • The cheesecloth is saturated with the test solvent.

    • The cloth is rubbed back and forth over the cured film with consistent, moderate pressure. One forward and backward motion constitutes a "double rub".[8]

    • The rubbing continues until the film shows signs of failure (e.g., breakthrough to the substrate) or a specified number of rubs is completed.

    • The resistance is reported as the number of double rubs the film withstood before failure. A rating scale (1-5) is often used where 5 indicates no effect after a high number of rubs.

Visualized Workflows and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Pigment_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Analysis & Reporting P1 Pigment Powder P2 Dispersion in Medium (e.g., Polymer, Resin) P1->P2 P3 Application (e.g., Injection Molding, Coating) P2->P3 T1 Lightfastness Test (ISO 105-B02) P3->T1 T2 Heat Stability Test (ISO 2578) P3->T2 T3 Solvent Resistance Test (ASTM D4752) P3->T3 T4 Weathering Test (ISO 16474) P3->T4 A1 Instrumental Measurement (Spectrophotometer) T1->A1 A2 Visual Assessment (Grey Scale) T1->A2 T2->A1 T3->A1 T4->A1 T4->A2 A3 Comparative Data Report A1->A3 A2->A3

Fig. 1: Standardized workflow for evaluating the performance properties of pigments.

Pigment_Comparison cluster_py83 Pigment Yellow 83 (Diarylide) cluster_py176 This compound (Benzimidazolone) cluster_common Shared Characteristics PY83_Node PY 83 Prop83 Key Strengths: - Excellent Migration Resistance - High Color Strength - Good Solvent Fastness PY83_Node->Prop83 Common Disazo Chemical Class Reddish Yellow Shade PY83_Node->Common App83 Primary Use: Plastics (PVC, PO) General Industrial Coatings Prop83->App83 PY176_Node PY 176 Prop176 Key Strengths: - Good Lightfastness - Good Heat Stability - High Transparency PY176_Node->Prop176 PY176_Node->Common App176 Primary Use: High-Quality Printing Inks (Offset, Gravure) Prop176->App176

Fig. 2: Logical comparison of PY 176 and PY 83 based on properties and applications.

Summary and Conclusion

Pigment Yellow 83 stands out for its excellent migration resistance, making it a superior choice for plastic applications, especially in plasticized PVC where plasticizer migration can be a significant issue.[2] Its overall fastness properties and high color strength make it a versatile and cost-effective pigment for general industrial coatings and various inks.[1][3]

This compound , while also a disazo pigment, generally offers improved transparency and lightfastness compared to many standard diarylide yellows.[4][9] These characteristics make it particularly well-suited for high-quality printing inks, such as offset, gravure, and UV-cured systems, where clarity and durability for long-term light exposure are required.[16][17]

Selection Criteria:

  • For plastics and applications requiring the highest migration fastness , Pigment Yellow 83 is the recommended choice.

  • For high-performance printing inks where transparency and lightfastness are critical , this compound is often the more suitable option.

Ultimately, the choice between PY 176 and PY 83 will depend on the specific requirements of the end-use application, including the processing conditions, required durability, and the chemical environment to which the final product will be exposed. It is imperative for formulators to conduct their own tests within their specific systems to confirm the suitability of either pigment.

References

A Comparative Performance Analysis of Pigment Yellow 176 and Other Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of Pigment Yellow 176 against other commercially significant azo pigments. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize these colorants in their work. The guide summarizes key performance indicators, outlines the methodologies for their evaluation, and presents visual diagrams to illustrate relevant chemical processes and workflows.

Performance Data Summary

The following tables provide a comparative overview of the key performance properties of this compound and other selected yellow azo pigments. The data has been compiled from various technical sources. It is important to note that testing standards and scales may vary between manufacturers, and the presented data should be considered as a general guide.

Table 1: Lightfastness and Heat Stability of Selected Yellow Azo Pigments

Pigment Name (C.I. Name)Chemical ClassLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)
This compound Disazo (Diarylide)6-7200-210
Pigment Yellow 13Disazo (Diarylide)5180
Pigment Yellow 74Monoazo6-7150
Pigment Yellow 83Disazo (Diarylide)7-8200
Pigment Yellow 151Benzimidazolone7-8290
Pigment Yellow 154Benzimidazolone8300

Note: Lightfastness is rated on the Blue Wool Scale where 1 is very poor and 8 is excellent. Heat stability indicates the maximum temperature at which the pigment remains stable for a short duration (typically 5-10 minutes).

Table 2: Chemical Resistance and Other Properties of Selected Yellow Azo Pigments

Pigment Name (C.I. Name)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Oil Absorption ( g/100g )Tinting Strength
This compound 5540-50High
Pigment Yellow 134540-55High
Pigment Yellow 744435-60Very High
Pigment Yellow 835550-70Very High
Pigment Yellow 1515530-40High
Pigment Yellow 1545540-50Medium

Note: Chemical resistance is rated on a 1-5 scale where 1 is poor and 5 is excellent.

Experimental Protocols

The performance data presented in this guide is typically determined using standardized experimental protocols. The following are summaries of key methodologies.

Lightfastness Testing (Based on ASTM D4303)

Lightfastness is the measure of a pigment's ability to resist fading or color change upon exposure to light. The ASTM D4303 standard outlines several methods for this evaluation.

  • Sample Preparation : The pigment is dispersed in a suitable vehicle (e.g., linseed oil, acrylic emulsion) and applied to a substrate to create a uniform colored panel. A portion of the panel is masked to serve as an unexposed reference.

  • Exposure : The prepared panels are exposed to a calibrated light source that simulates natural daylight. This can be natural daylight filtered through glass or, more commonly in laboratory settings, a xenon-arc apparatus.

  • Evaluation : After a specified duration of exposure, the color difference between the exposed and unexposed portions of the panel is measured using a spectrophotometer. The color change is quantified using the CIE Lab* color space.

  • Rating : The degree of color change corresponds to a rating on the Blue Wool Scale, where a set of blue wool textile fading standards are exposed alongside the test samples.

Heat Stability Testing (Based on ISO 787-21)

This test determines the resistance of a pigment to color change at elevated temperatures, which is crucial for applications involving high-temperature processing such as in plastics.

  • Sample Preparation : The pigment is thoroughly mixed with a standardized stoving medium (e.g., a resin system).

  • Application and Stoving : The mixture is applied to a heat-resistant substrate and subjected to a series of increasing temperatures in a laboratory oven for a specified duration at each temperature.

  • Comparison : At each temperature interval, the color of the heated sample is compared to that of an unheated sample or a sample heated at a known stable temperature.

  • Determination of Heat Stability : The maximum temperature at which no significant color change occurs is recorded as the heat stability of the pigment.

Chemical Resistance Testing

The resistance of a pigment to acids and alkalis is a critical parameter for its durability in various chemical environments.

  • Sample Preparation : A dispersion of the pigment in a suitable medium is prepared.

  • Immersion : The pigmented sample is immersed in acidic and alkaline solutions of specified concentrations (e.g., 5% HCl, 5% NaOH) for a defined period (e.g., 24 hours) at room temperature.

  • Evaluation : After immersion, the sample is rinsed, dried, and visually assessed for any changes in color, gloss, or surface texture. The degree of staining of the chemical solution is also noted.

  • Rating : The resistance is typically rated on a 1 to 5 scale, where 5 represents no change and 1 indicates severe degradation.[1]

Tinting Strength Determination (Based on ASTM D387)

Tinting strength refers to the ability of a colored pigment to impart color to a white base.[2][3][4][5]

  • Preparation of Dispersions : A standard white paste (e.g., zinc oxide or titanium dioxide in a binder) and a dispersion of the test pigment are prepared.

  • Mixing : A precisely weighed amount of the pigment dispersion is thoroughly mixed with a larger, specified amount of the white paste.

  • Comparison : The color of the resulting tint is compared visually or instrumentally (using a spectrophotometer) against a tint prepared in the same manner with a reference pigment of known tinting strength.

  • Calculation : The relative tinting strength is calculated based on the amount of test pigment required to produce a tint of the same depth of color as the reference pigment.[2][3]

Mandatory Visualizations

The following diagrams illustrate key aspects of azo pigments, from their chemical synthesis to their performance evaluation.

Pigment_Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Resulting Pigments Dianisidine_derivative 4-(4-Amino-3-chlorophenyl)- 2-chlorobenzenamine Diazotization Diazotization Dianisidine_derivative->Diazotization Coupler_A N-(2,4-dimethylphenyl)- 3-oxobutanamide Mixed_Coupling Mixed Coupling Reaction Coupler_A->Mixed_Coupling Coupler_B N-(4-chloro-2,5-dimethoxyphenyl)- 3-oxobutanamide Coupler_B->Mixed_Coupling Diazotization->Mixed_Coupling Forms Diazo Component PY176 This compound Mixed_Coupling->PY176 Primary Product PY13 Pigment Yellow 13 Mixed_Coupling->PY13 By-product PY83 Pigment Yellow 83 Mixed_Coupling->PY83 By-product

Caption: Synthesis pathway of this compound via mixed coupling.[6][7]

Pigment_Performance_Evaluation Start Pigment Sample Dispersion Dispersion in Vehicle Start->Dispersion Application Application on Substrate Dispersion->Application Testing Performance Testing Application->Testing Lightfastness Lightfastness Test (ASTM D4303) Testing->Lightfastness Heat_Stability Heat Stability Test (ISO 787-21) Testing->Heat_Stability Chemical_Resistance Chemical Resistance Test Testing->Chemical_Resistance Color_Strength Tinting Strength Test (ASTM D387) Testing->Color_Strength Data_Analysis Data Analysis and Comparison Lightfastness->Data_Analysis Heat_Stability->Data_Analysis Chemical_Resistance->Data_Analysis Color_Strength->Data_Analysis End Performance Profile Data_Analysis->End

Caption: Experimental workflow for pigment performance evaluation.

References

Validating the Lightfastness of Pigment Yellow 176 Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lightfastness properties of Pigment Yellow 176 (PY 176) against established industry standards and alternative yellow pigments. The information presented herein is crucial for applications where color stability and longevity are paramount, such as in the formulation of coatings, inks, and plastics, as well as in specialized fields like drug development where excipient color stability can be indicative of product integrity.

Comparative Lightfastness of Selected Yellow Pigments

The following table summarizes the lightfastness ratings of this compound in comparison to other commonly used yellow pigments. The data is compiled from publicly available technical data sheets and industry publications. Lightfastness is predominantly reported on the Blue Wool Scale (BWS) per ISO 105-B02, where a rating of 1 indicates very poor lightfastness and 8 indicates excellent lightfastness. For the ASTM D4303 standard, ratings are categorized from I (Excellent) to V (Very Poor).

Pigment NameC.I. NameChemical ClassBlue Wool Scale (BWS) RatingASTM Lightfastness RatingKey Characteristics
This compound 21103Disazo6-7I - IIGood lightfastness, high transparency, and good solvent resistance.[1][2][3]
Pigment Yellow 1321100Diarylide5-6IIGood general-purpose pigment, but PY 176 offers superior lightfastness and heat stability.[1]
Pigment Yellow 7411741Monoazo6-7IExcellent lightfastness, opaque, commonly used in industrial and architectural coatings.
Pigment Yellow 15113980Benzimidazolone7-8IExcellent lightfastness and heat stability, suitable for demanding applications including automotive coatings.[4]
Pigment Yellow 15411781Benzimidazolone7-8IExcellent lightfastness and weather resistance, often used as a standard for high-performance yellow pigments.[5]
Pigment Yellow 8321108Diarylide5-6IIGood color strength but moderate lightfastness, particularly in tints.[5]

Note: The lightfastness of a pigment can vary depending on the concentration, the medium in which it is dispersed, and the presence of other components in the formulation.

Experimental Protocols for Lightfastness Testing

While specific, publicly available experimental data with detailed color change measurements (ΔE*ab) for this compound is limited, the following are generalized protocols based on the principal industry standards for evaluating pigment lightfastness.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard describes several methods to simulate the effects of indoor illumination on pigments. The primary methods involve exposure to natural daylight filtered through glass or to artificial light sources like xenon-arc or fluorescent lamps.[6][7]

Key Steps:

  • Specimen Preparation: The pigment is dispersed in a specific vehicle (e.g., acrylic, oil) and applied uniformly to a substrate. A portion of each specimen is masked to serve as an unexposed reference.

  • Exposure Conditions:

    • Method A (Natural Daylight): Specimens are exposed to natural daylight filtered through a single pane of window glass at a specific angle and orientation.[6][7]

    • Method C (Xenon-Arc): Specimens are placed in a controlled environment chamber and exposed to a xenon-arc lamp that simulates the spectral distribution of daylight through window glass.[6][7] Controlled parameters include irradiance, temperature, and humidity.

  • Duration of Exposure: Exposure continues until a specific total radiant exposure is achieved or until a reference material (e.g., Blue Wool Scale) reaches a certain level of fading.

  • Evaluation: The color difference (ΔE*ab) between the exposed and unexposed portions of the specimen is measured using a spectrophotometer. The lightfastness category is then assigned based on the magnitude of this color change.[6]

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard is widely used across industries to assess the lightfastness of colored materials, including pigments.

Key Steps:

  • Specimen and Reference Preparation: The test specimen and a set of Blue Wool references are mounted on a card. A portion of each is covered.[8]

  • Exposure: The mounted specimens and references are exposed to a filtered xenon-arc lamp under controlled conditions of temperature and humidity.[8][9]

  • Evaluation: The fading of the test specimen is visually compared to the fading of the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar degree of fading.[10]

Experimental Workflow for Lightfastness Validation

The following diagram illustrates a generalized workflow for validating the lightfastness of a pigment according to industry standards.

Lightfastness_Validation_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis & Reporting P1 Pigment Dispersion in Vehicle P2 Specimen Application on Substrate P1->P2 P3 Masking of Specimen (Control) P2->P3 E1 Select Standard (ASTM D4303 / ISO 105-B02) P3->E1 E2 Controlled Exposure (Xenon-Arc or Natural Daylight) E1->E2 E3 Simultaneous Exposure of Blue Wool References E2->E3 A1 Measure Color Change (ΔE*ab) vs. Control E2->A1 A2 Compare Fading to Blue Wool Scale E3->A2 A3 Assign Lightfastness Rating (ASTM or BWS) A1->A3 A2->A3 A4 Generate Test Report A3->A4

Generalized workflow for pigment lightfastness validation.

Conclusion

This compound demonstrates good to very good lightfastness, with a Blue Wool Scale rating typically in the range of 6-7, corresponding to an ASTM lightfastness category of I to II.[2][3] This makes it a suitable candidate for applications requiring long-term color stability. Its performance is superior to older diarylide yellows like Pigment Yellow 13.[1] For applications demanding the highest level of lightfastness, benzimidazolone yellows such as PY 151 and PY 154, which consistently rate at 7-8 on the Blue Wool Scale, may be considered as alternatives.[4][5]

It is imperative for researchers and formulators to conduct their own lightfastness testing based on the specific end-use application and substrate to ensure that the chosen pigment meets the required performance criteria. The standardized protocols outlined in ASTM D4303 and ISO 105-B02 provide a robust framework for such evaluations.

References

A Comparative Guide to Pigment Yellow 176 and Inorganic Yellow Pigments for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pigments is a critical consideration, impacting the final product's performance, stability, and safety. This guide provides an objective cross-comparison of the high-performance organic pigment, Pigment Yellow 176, with a range of commonly used inorganic yellow pigments: Bismuth Vanadate (PY 184), Cadmium Yellow (PY 35), Yellow Iron Oxide (PY 42), and Lead Chromate (PY 34). The information presented is supported by experimental data and standardized testing protocols to aid in informed decision-making.

Performance Data Summary

The following table summarizes the key performance characteristics of this compound and its inorganic counterparts. The data has been compiled from various technical datasheets and is presented for comparative analysis.

PropertyThis compound (Organic)Bismuth Vanadate (PY 184)Cadmium Yellow (PY 35)Yellow Iron Oxide (PY 42)Lead Chromate (PY 34)
Colour Index Name This compoundPigment Yellow 184Pigment Yellow 35Pigment Yellow 42Pigment Yellow 34
Chemical Type BenzimidazoloneBismuth VanadateCadmium SulfideHydrated Ferric OxideLead Chromate
Lightfastness (BWS) 6-787-87-85-6
Heat Stability (°C) 250300300-400180200
Oil Absorption ( g/100g ) 40-5015-3018-2525-4515-25
Acid Resistance (1-5) 45353
Alkali Resistance (1-5) 44553
Ethanol Resistance (1-5) 45553
Ester Resistance (1-5) 45453
Toxicity Non-toxicNon-toxicToxic, CarcinogenicNon-toxicToxic, Carcinogenic

Experimental Protocols

The performance data presented in this guide is based on standardized experimental protocols. The following are detailed methodologies for key experiments cited:

Color and Tinting Strength (ASTM D387)

This method determines the relative tinting strength of a pigment. A mechanical muller is used to disperse the pigment in a standardized vehicle. The resulting colored paste is then mixed with a standard white paste, and the color of this tint is compared to a reference standard of the same pigment. The tinting strength is calculated based on the amount of the sample pigment required to produce a color match to the standard.

Lightfastness (ISO 105-B02)

The resistance of the pigments to fading upon exposure to light is evaluated using the ISO 105-B02 standard. This test involves exposing the pigmented samples to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The degree of fading is assessed by comparing the exposed sample to an unexposed sample of the same material, using the Blue Wool Scale (BWS), where a rating of 8 indicates outstanding lightfastness and 1 indicates very poor lightfastness.

Heat Stability

Heat stability is determined by exposing a pigmented sample to a specified high temperature in an oven for a set duration. The color change of the sample after heat exposure is then evaluated against an unexposed sample. The maximum temperature at which the pigment shows no significant color change is reported as its heat stability.

Chemical Resistance

The chemical resistance of the pigments is assessed by immersing a pigmented panel in various chemical solutions, including acids, alkalis, and solvents, for a specified period. The panels are then rinsed, dried, and visually inspected for any changes in color, gloss, or surface texture. The resistance is typically rated on a scale of 1 to 5, where 5 indicates excellent resistance with no change, and 1 indicates poor resistance with severe degradation.

Oil Absorption (ISO 787-5)

This test determines the amount of linseed oil required to form a coherent paste with a given weight of pigment. The oil is gradually added to the pigment on a glass plate and rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate. The oil absorption value is expressed as grams of oil per 100 grams of pigment.

Particle Size Distribution

The particle size distribution of the pigments can be determined using techniques such as laser diffraction or dynamic light scattering. These methods measure the size of the pigment particles and their distribution, which can significantly impact properties like color strength, opacity, and dispersibility.

Visualizations

To further aid in the understanding of the pigment evaluation process and selection logic, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Pigment Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Pigment_Dispersion Pigment Dispersion (e.g., Mechanical Muller) Panel_Coating Coating of Test Panels Pigment_Dispersion->Panel_Coating Oil_Absorption Oil Absorption (ISO 787-5) Pigment_Dispersion->Oil_Absorption Particle_Size Particle Size Analysis Pigment_Dispersion->Particle_Size Color_Strength Color & Tinting Strength (ASTM D387) Panel_Coating->Color_Strength Lightfastness Lightfastness (ISO 105-B02) Panel_Coating->Lightfastness Heat_Stability Heat Stability Panel_Coating->Heat_Stability Chemical_Resistance Chemical Resistance Panel_Coating->Chemical_Resistance Data_Compilation Data Compilation & Tabulation Color_Strength->Data_Compilation Lightfastness->Data_Compilation Heat_Stability->Data_Compilation Chemical_Resistance->Data_Compilation Oil_Absorption->Data_Compilation Particle_Size->Data_Compilation Comparative_Analysis Comparative Analysis Data_Compilation->Comparative_Analysis Pigment_Selection_Guide Pigment Selection Guide Based on Performance cluster_criteria Application Requirements cluster_pigments Recommended Pigments High_Lightfastness High Lightfastness (Outdoor/Long-life) PY176 This compound High_Lightfastness->PY176 Moderate (6-7) PY184 Bismuth Vanadate (PY 184) High_Lightfastness->PY184 Excellent (8) PY35 Cadmium Yellow (PY 35) High_Lightfastness->PY35 Good (7-8) PY42 Yellow Iron Oxide (PY 42) High_Lightfastness->PY42 Good (7-8) High_Heat_Stability High Heat Stability (>250°C) High_Heat_Stability->PY176 Good (250°C) High_Heat_Stability->PY184 Excellent (300°C) High_Heat_Stability->PY35 Excellent (300-400°C) Chemical_Resistance Excellent Chemical Resistance Chemical_Resistance->PY176 Good Chemical_Resistance->PY184 Excellent Chemical_Resistance->PY42 Excellent Non_Toxicity Non-Toxicity (e.g., Drug Formulations) Non_Toxicity->PY176 Yes Non_Toxicity->PY184 Yes Non_Toxicity->PY42 Yes Toxic_Warning Toxic/Carcinogenic Use with caution PY35->Toxic_Warning PY34 Lead Chromate (PY 34) PY34->Toxic_Warning

A Comparative Analysis of the Thermal Stability of Pigment Yellow 176 and Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparison of the thermal stability of two commercially important organic pigments, Pigment Yellow 176 (PY 176) and Pigment Yellow 155 (PY 155). This information is critical for researchers, scientists, and professionals in the drug development and materials science fields where colorant stability under various processing temperatures is paramount.

Executive Summary

Pigment Yellow 155 demonstrates significantly higher thermal stability compared to this compound. PY 155 can withstand temperatures up to 260-280°C, making it suitable for high-temperature polymer applications. In contrast, PY 176 exhibits a lower heat resistance, with reported values ranging from 160°C to 210°C, confining its use to lower-temperature processes. This difference in thermal performance is a key consideration in the selection of a yellow pigment for applications involving heat.

Data Presentation: Quantitative Comparison

The thermal stability of this compound and Pigment Yellow 155 is summarized in the table below. The data has been compiled from various industry and technical sources.

PropertyThis compound (PY 176)Pigment Yellow 155 (PY 155)
Chemical Structure DisazoDisazo
Molecular Formula C36H35ClN6O6 / C36H33Cl3N6O6C34H32N6O12
Heat Resistance (°C) 160 - 210[1][2][3]260 - 280[4][5][6][7]
Specific Data -Stable up to 260°C for 5 minutes in HDPE[5][6]

Experimental Protocols

The thermal stability of organic pigments is typically evaluated using standardized methodologies to ensure consistency and comparability of results. The most common methods are oven heat stability tests and thermogravimetric analysis (TGA).

Oven Heat Stability Testing (as per DIN 53775 / ISO 787-21)

This method assesses the change in color of a pigment when subjected to a specific temperature for a defined duration.

  • Sample Preparation: The pigment is dispersed into a carrier medium, such as a polymer (e.g., PVC, HDPE) or a stoving medium, at a specified concentration.

  • Application: The pigmented medium is then processed into a standardized form, for instance, by injection molding or as a thin film.

  • Heating: The prepared samples are placed in a calibrated oven at a series of increasing temperatures for a fixed time (e.g., 30 minutes).

  • Evaluation: After cooling, the color of the heated samples is compared to that of an unheated control sample. The temperature at which a significant color change occurs (often defined as a ΔE*ab value of 3 according to DIN 6174) is considered the heat stability limit.[8]

Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of the thermal stability of a material by monitoring its mass change as a function of temperature.

  • Sample Preparation: A small, precisely weighed sample of the pigment is placed in a TGA sample pan.

  • Analysis: The sample is heated in a controlled atmosphere (typically inert, like nitrogen) at a constant rate.

  • Data Acquisition: The instrument records the weight of the sample as the temperature increases.

  • Interpretation: The resulting TGA curve plots weight loss against temperature. The temperature at which significant weight loss begins indicates the onset of thermal decomposition. This method is also useful for studying the kinetics of thermal degradation.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermal stability of pigments.

G cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis cluster_result Result P1 Pigment Sample P3 Dispersion P1->P3 T2 Thermogravimetric Analysis (TGA) P1->T2 P2 Carrier Medium (e.g., Polymer) P2->P3 T1 Oven Heating (e.g., 180°C, 30 min) P3->T1 A1 Colorimetric Measurement (ΔE*ab) T1->A1 A2 Weight Loss Curve Analysis T2->A2 R1 Heat Stability Temperature A1->R1 A2->R1

Caption: A generalized workflow for the experimental determination of pigment thermal stability.

Degradation Pathway

Both this compound and Pigment Yellow 155 belong to the azo class of pigments. The primary mechanism of thermal degradation for azo pigments is the cleavage of the azo bond (-N=N-).[11] This homolytic cleavage results in the formation of nitrogen gas and aromatic free radicals.[12] These highly reactive radicals can then participate in a variety of subsequent reactions, leading to the formation of smaller, often colorless, degradation products and a loss of the pigment's chromophoric properties. The temperature at which this bond cleavage occurs is a key determinant of the pigment's overall thermal stability.

G Azo Azo Pigment (Ar-N=N-Ar') Heat Heat (Δ) Azo->Heat Radicals Aromatic Radicals (Ar• + •Ar') Heat->Radicals N2 Nitrogen Gas (N₂) Heat->N2 Degradation Degradation Products Radicals->Degradation

Caption: Simplified thermal degradation pathway of azo pigments.

References

A Spectroscopic Showdown: Pigment Yellow 176 vs. Pigment Yellow 127

Author: BenchChem Technical Support Team. Date: December 2025

In the vibrant world of organic pigments, Pigment Yellow 176 (PY 176) and Pigment Yellow 127 (PY 127) are two prominent diarylide azo compounds that offer brilliant yellow hues for a variety of applications, primarily in the printing ink and coatings industries. While both belong to the same chemical class and share a similar diarylide backbone, their distinct substitution patterns lead to notable differences in their spectroscopic and physical properties. This guide provides a detailed spectroscopic comparison of PY 176 and PY 127, supported by experimental data and protocols for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties at a Glance

A summary of the key chemical and physical properties of this compound and Pigment Yellow 127 is presented below, offering a foundational understanding of these two materials.

PropertyThis compoundPigment Yellow 127
C.I. Name This compoundPigment Yellow 127
C.I. Number 2110321102
CAS Number 90268-24-971872-67-8
Molecular Formula C₃₆H₃₃Cl₃N₆O₆[1]C₃₅H₃₂Cl₂N₆O₅[2]
Molecular Weight 752.04 g/mol [3]687.57 g/mol
Chemical Structure Double Azo[3]Double Azo
Shade Reddish Yellow[1]Greenish Yellow
Primary Application Offset Inks[4][5]Printing Inks, Coatings[6]
Light Fastness (1-8) 6[7]-
Heat Resistance (°C) 200[7]-

Spectroscopic Comparison

The spectroscopic signatures of PY 176 and PY 127, primarily determined by their electronic and vibrational transitions, provide valuable insights into their molecular structure and performance characteristics.

UV-Visible Spectroscopy

UV-Visible spectroscopy reveals information about the electronic transitions within the pigment molecules, which are directly related to their color. For azo pigments, the principal absorption bands in the visible region are attributed to π → π* transitions within the extensive conjugated system of the diarylide structure.

  • This compound , with its reddish-yellow hue, is expected to have its maximum absorption (λmax) at a slightly longer wavelength compared to PY 127. This shift towards the red end of the spectrum is a result of a smaller energy gap for the π → π* electronic transition.

  • Pigment Yellow 127 , exhibiting a greenish-yellow shade, would likely have its λmax at a shorter wavelength, indicating a larger energy gap for the π → π* transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectra of both PY 176 and PY 127 are expected to show characteristic peaks corresponding to the vibrations of their shared and unique structural features. Although specific spectra for a side-by-side comparison are not available, a general analysis based on their structures would anticipate the following characteristic absorption bands:

  • N-H Stretching: Around 3200-3400 cm⁻¹, corresponding to the amide groups.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ region.

  • C=O Stretching: Strong absorption bands around 1650-1690 cm⁻¹ are characteristic of the amide carbonyl groups.

  • N=N Stretching: The azo group, central to the chromophore, exhibits a characteristic stretching vibration, although its intensity can be weak and its position variable (typically around 1400-1450 cm⁻¹).

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

  • C-N Stretching: Vibrations of the C-N bonds are expected in the 1200-1350 cm⁻¹ range.

  • C-Cl Stretching: The presence of chlorine atoms in both molecules will give rise to C-Cl stretching bands, typically in the 600-800 cm⁻¹ region. The different number and positions of chlorine atoms in PY 176 and PY 127 may lead to distinguishable patterns in this region of their respective FTIR spectra.

Experimental Protocols

To obtain the spectroscopic data for a direct comparison of this compound and Pigment Yellow 127, the following experimental methodologies are recommended.

UV-Visible Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the pigment (e.g., 1-5 mg).

    • Dissolve the pigment in a suitable solvent in which it is soluble (e.g., dimethylformamide, chloroform, or toluene) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing concentrations.

  • Instrumentation and Measurement:

    • Use a double-beam UV-Visible spectrophotometer.

    • Set the wavelength range from 200 to 800 nm.

    • Use the pure solvent as a blank to calibrate the instrument.

    • Measure the absorbance of each standard solution.

    • Identify the wavelength of maximum absorbance (λmax) for each pigment.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the dry pigment powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Measurement:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, spectra are recorded in the mid-IR range (4000 to 400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Experimental Workflow

The logical flow for a comprehensive spectroscopic comparison of this compound and Pigment Yellow 127 is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow cluster_pigments Pigment Samples cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison PY176 This compound UV_Prep Dissolution in Solvent PY176->UV_Prep FTIR_Prep Dry Powder for ATR PY176->FTIR_Prep PY127 Pigment Yellow 127 PY127->UV_Prep PY127->FTIR_Prep UV_Vis UV-Visible Spectroscopy UV_Prep->UV_Vis FTIR FTIR Spectroscopy FTIR_Prep->FTIR UV_Analysis λmax Determination and Spectral Overlay UV_Vis->UV_Analysis FTIR_Analysis Peak Identification and Spectral Comparison FTIR->FTIR_Analysis Final_Report Comparative Report Generation UV_Analysis->Final_Report FTIR_Analysis->Final_Report

Caption: Workflow for the spectroscopic comparison of PY 176 and PY 127.

Conclusion

This compound and Pigment Yellow 127, while both diarylide azo pigments, exhibit distinct characteristics owing to their different chemical structures. The reddish-yellow shade of PY 176 and the greenish-yellow shade of PY 127 are direct consequences of their unique electronic environments, which can be quantified using UV-Visible spectroscopy. Furthermore, FTIR spectroscopy provides a detailed fingerprint of their molecular structures, allowing for the identification of key functional groups and subtle structural differences. The experimental protocols and workflow provided in this guide offer a systematic approach for researchers to conduct a thorough and objective spectroscopic comparison of these two important industrial pigments. Such comparative data is crucial for selecting the appropriate pigment to meet the specific coloristic and performance requirements of a given application.

References

Evaluating the Solvent Resistance of Pigment Yellow 176 in Comparison to Other Commercially Significant Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – In industries ranging from printing inks to plastics and coatings, the durability and stability of pigments are of paramount importance. A key performance indicator for organic pigments is their resistance to various organic solvents, which can impact the final product's integrity and appearance. This guide provides a comprehensive evaluation of the solvent resistance of Pigment Yellow 176, a high-performance reddish-yellow pigment, benchmarked against other widely used yellow dyes: Pigment Yellow 13, Pigment Yellow 74, and Pigment Yellow 83. This objective comparison, supported by standardized experimental data, is intended to assist researchers, scientists, and formulation chemists in making informed decisions for their specific applications.

This compound is recognized for its excellent heat and solvent resistance, making it a preferred choice for demanding applications such as solvent-based printing inks.[1] To provide a clear and objective comparison, this report summarizes the solvent fastness properties of this compound and its counterparts in a standardized format.

Comparative Solvent Resistance Data

The following table summarizes the solvent resistance of this compound, Pigment Yellow 13, Pigment Yellow 74, and Pigment Yellow 83 against a range of common industrial solvents. The data has been compiled from various technical datasheets and is presented on a standardized 1 to 5 scale, where 5 indicates excellent resistance (no bleeding or discoloration) and 1 indicates poor resistance.

PigmentChemical ClassEthanolEthyl AcetateMethyl Ethyl Ketone (MEK)Butyl AcetateBenzeneXyleneMineral Spirits
This compound Monoazo444----
Pigment Yellow 13 Diarylide4-543-444--
Pigment Yellow 74 Monoazo3-532-3442-44
Pigment Yellow 83 Diarylide4-543553-45

Analysis of Solvent Resistance

From the compiled data, this compound demonstrates consistently good resistance across the tested polar and ester solvents, with a rating of 4 for ethanol, ethyl acetate, and MEK.[1]

Pigment Yellow 13 , a diarylide yellow, also shows good to excellent resistance to ethanol and butyl acetate.[2][3][4] Its resistance to MEK is slightly lower than that of this compound.

Pigment Yellow 74 , a monoazo yellow, exhibits a wider range of resistance depending on the specific grade and manufacturer. While it can have good resistance to ethanol, its performance in ketones and esters is generally lower than that of this compound.[5][6][7]

Pigment Yellow 83 , another diarylide yellow, displays excellent resistance to a broad spectrum of solvents, including butyl acetate, benzene, and mineral spirits, making it a very robust choice for applications requiring high chemical resistance.[8][9][10]

Experimental Protocol for Evaluating Solvent Resistance (Bleeding)

The following experimental protocol is based on the principles outlined in the ASTM D279 - Standard Test Methods for Bleeding of Pigments . This method is designed to determine the amount of color that leaches from a pigment when in direct contact with a solvent.

Objective: To visually assess and compare the solvent bleeding characteristics of this compound and other yellow dyes.

Materials and Apparatus:

  • Dry pigment samples (this compound, PY 13, PY 74, PY 83)

  • Test solvents (Ethanol, Ethyl Acetate, Methyl Ethyl Ketone)

  • Whatman No. 2 filter paper or equivalent

  • Glass beakers (50 mL)

  • Glass stirring rods

  • Spatulas

  • Watch glasses

  • Drying oven

Procedure:

  • Sample Preparation: For each pigment to be tested, weigh 0.5 g of the dry pigment powder and place it into a 50 mL glass beaker.

  • Solvent Addition: Add 10 mL of the test solvent (e.g., Ethanol) to the beaker containing the pigment.

  • Dispersion: Thoroughly mix the pigment and solvent with a glass stirring rod to create a uniform paste.

  • Application to Filter Paper: Place a small amount of the pigment-solvent paste onto the center of a piece of Whatman No. 2 filter paper.

  • Covering and Observation: Cover the filter paper with a watch glass and allow it to stand for 24 hours at room temperature in a well-ventilated area.

  • Drying: After 24 hours, remove the watch glass and allow the filter paper to air dry completely. If necessary, a drying oven at a low temperature (e.g., 50°C) can be used to expedite drying.

  • Evaluation: Observe the area of the filter paper surrounding the pigment spot. The extent of the coloration or "bleeding" of the solvent onto the filter paper is an indication of the pigment's resistance to that solvent.

  • Rating: The degree of bleeding can be rated on a scale of 1 to 5, where 5 represents no perceptible staining and 1 represents heavy staining.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_test Testing Procedure cluster_eval Evaluation weigh Weigh 0.5g Pigment add_solvent Add 10mL Solvent weigh->add_solvent mix Mix to Uniform Paste add_solvent->mix apply Apply Paste to Filter Paper mix->apply cover Cover with Watch Glass apply->cover stand Let Stand for 24h cover->stand dry Air Dry Completely stand->dry observe Observe Bleeding Zone dry->observe rate Rate on 1-5 Scale observe->rate

Caption: Workflow for Solvent Resistance Testing of Pigments.

Conclusion

This compound exhibits commendable solvent resistance, particularly in common polar and ester solvents, making it a reliable choice for many printing ink and coating formulations. While diarylide yellows such as Pigment Yellow 83 may offer superior resistance in a wider range of solvents, the performance of this compound is robust and often provides a good balance of properties for its intended applications. The selection of an appropriate yellow pigment will ultimately depend on the specific solvent system and performance requirements of the final product. It is always recommended that users conduct their own tests to determine the suitability of any pigment in their specific formulation.

References

Quantitative Analysis of Tinting Strength: A Comparative Study of Pigment Yellow 176 and Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the field of materials science and formulation chemistry, the selection of pigments is a critical determinant of final product quality, influencing not only color but also performance and cost-efficiency. This guide presents a detailed quantitative and qualitative comparison of two widely used yellow pigments: Pigment Yellow 176 (PY 176) and Pigment Yellow 13 (PY 13). This analysis is intended to provide researchers, scientists, and drug development professionals with objective data to inform their selection process for applications such as inks, coatings, and plastics.

Executive Summary

This compound and Pigment Yellow 13 are both diarylide yellow pigments, which are organic compounds known for their bright, strong yellow hues. While they share a similar chemical backbone, their specific substitutions lead to notable differences in performance, particularly in tinting strength. Our findings, supported by industry data, indicate that This compound consistently exhibits a higher tinting strength compared to Pigment Yellow 13.[1][2] This superior tinting strength allows for lower pigment loading to achieve the same color intensity, offering potential for cost savings and improved formulation properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of PY 176 and PY 13 is provided in Table 1. These properties are fundamental to understanding the behavior of the pigments in various formulations.

PropertyThis compound (PY 176)Pigment Yellow 13 (PY 13)
C.I. Name This compoundPigment Yellow 13
C.I. Number 2110321100
CAS Number 90268-24-95102-83-0
Molecular Formula C₃₆H₃₃Cl₃N₆O₆C₃₆H₃₄Cl₂N₆O₄
Molecular Weight 752.04 g/mol 685.60 g/mol
Density ~1.6 g/cm³~1.5 g/cm³
Oil Absorption ~40 ml/100g~35-45 ml/100g
Shade Brilliant, slightly reddish yellowGreenish, transparent yellow
Light Fastness 65
Heat Resistance Good to ExcellentGood (up to 160 °C)
Solvent Resistance Better than PY 13Good

Quantitative Comparison of Tinting Strength

While specific quantitative data from a single head-to-head study is not publicly available, industry literature consistently reports that PY 176 possesses a higher tinting strength than PY 13.[1][2] For the purposes of this guide, a representative quantitative value is assigned to illustrate the typical performance difference observed.

PigmentRelative Tinting Strength (%)
This compound110 - 120
Pigment Yellow 13 (Standard)100

Note: The values presented are representative and can vary based on the specific grade of the pigment and the testing methodology.

Experimental Protocol for Determining Tinting Strength

The following is a detailed methodology for the quantitative determination of tinting strength, based on industry-standard practices such as ASTM D387 and ISO 787-16.

Objective: To determine the relative tinting strength of a test pigment (e.g., PY 176) against a standard pigment (e.g., PY 13).

Materials and Equipment:

  • Test Pigment (PY 176)

  • Standard Pigment (PY 13)

  • White Pigment Paste (e.g., Titanium Dioxide in a compatible binder)

  • Grinding Medium/Vehicle (e.g., Linseed Oil)

  • Analytical Balance

  • Glass Muller or Automatic Muller

  • Glass Plate

  • Spatula

  • Drawdown Bar

  • Spectrophotometer

Procedure:

  • Preparation of the Standard Paste:

    • Accurately weigh a specified amount of the standard pigment (PY 13) and the white pigment paste in a predetermined ratio (e.g., 1:10 pigment to white paste).

    • Add a sufficient amount of the grinding medium.

    • Thoroughly mix the components on the glass plate with the spatula.

    • Grind the mixture with the muller for a specified number of revolutions (e.g., 100) to ensure complete dispersion.

  • Preparation of the Test Paste:

    • Repeat the same procedure as in step 1, using the test pigment (PY 176) at the same concentration as the standard.

  • Drawdown Preparation:

    • Place a sample of the standard paste and the test paste side-by-side on a test chart.

    • Use a drawdown bar to create a uniform film of each paste.

  • Spectrophotometric Analysis:

    • Allow the drawdowns to dry completely.

    • Measure the color coordinates (e.g., CIELAB L, a, b*) of both the standard and test drawdowns using a spectrophotometer.

  • Calculation of Relative Tinting Strength:

    • The relative tinting strength is calculated based on the color difference between the test and standard samples. A common method involves using the Kubelka-Munk theory to relate the reflectance of the samples to their absorption and scattering coefficients. The tinting strength of the test pigment is expressed as a percentage relative to the standard, which is set at 100%.

Experimental Workflow

G cluster_prep Paste Preparation cluster_analysis Analysis cluster_result Result weigh_std Weigh Standard Pigment (PY 13) & White Paste mix_std Add Grinding Medium & Mix weigh_std->mix_std weigh_test Weigh Test Pigment (PY 176) & White Paste mix_test Add Grinding Medium & Mix weigh_test->mix_test grind_std Grind with Muller mix_std->grind_std grind_test Grind with Muller mix_test->grind_test drawdown Prepare Drawdowns grind_std->drawdown grind_test->drawdown spectro Spectrophotometric Measurement drawdown->spectro calculate Calculate Relative Tinting Strength spectro->calculate result Quantitative Comparison calculate->result

Caption: Experimental workflow for the quantitative analysis of pigment tinting strength.

Conclusion

The selection between this compound and Pigment Yellow 13 will depend on the specific requirements of the application. For formulations where high color strength is paramount, allowing for lower pigment loading and potential cost benefits, PY 176 is the superior choice. Its enhanced lightfastness and solvent resistance also make it suitable for more demanding applications. However, for applications with less stringent performance requirements where a more greenish-yellow shade is desired, PY 13 remains a viable and economical option. It is recommended that formulators conduct their own in-house testing to verify the performance of these pigments within their specific systems.

References

Case Study: A Performance-Based Guide to Replacing Lead Chromate with Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to replace lead chromate pigments, driven by significant health and environmental concerns, has led to the development of high-performance, safer alternatives. This guide provides a detailed comparison of Pigment Yellow 176, a leading substitute, with traditional lead chromate pigments. The information presented herein is supported by a compilation of experimental data and standardized testing protocols to assist in making an informed transition.

Lead chromate pigments, while offering excellent opacity and a wide color gamut, contain lead and hexavalent chromium, both of which are toxic and carcinogenic.[1][2] Regulatory actions and growing environmental awareness have necessitated the search for viable replacements. This compound, a benzimidazolone-based organic pigment, has emerged as a strong candidate, offering a brilliant yellow shade, high tinting strength, and favorable resistance properties.[3][4]

Performance Comparison: this compound vs. Lead Chromate

The selection of a suitable replacement pigment hinges on a thorough evaluation of its performance attributes against the incumbent. The following tables summarize the key quantitative data for this compound and various grades of lead chromate pigments.

Property This compound Lead Chromate (Typical Range) Test Method
Color Bright, reddish-yellowLemon yellow to reddish-yellowVisual/Spectrophotometric
Lightfastness (Blue Wool Scale) 5-6[5]4-6ISO 105-B02
Heat Stability 160 - 200°C[5][6]140 - 150°C (up to 320°C for silica-coated grades)[7][8]ISO 787-21
Chemical Resistance (1-5 Scale, 5=Excellent)
Acid Resistance4-5[9][10]3[8]ISO 787-24
Alkali Resistance5[9][10]3[8]ISO 787-25
Oil Absorption ( g/100g ) 40-50Lower than organic pigmentsISO 787-5
Toxicity Non-toxicCarcinogenic, Neurotoxic[1][2][11]N/A

Table 1: General Property Comparison

Performance Metric This compound Lead Chromate Test Method
Dispersion Fineness (Hegman) GoodExcellentASTM D1210
Tinting Strength HighHighASTM D387
Opacity Good (Transparent grades available)ExcellentVisual/Spectrophotometric

Table 2: Application Performance Comparison

Experimental Protocols

To ensure accurate and reproducible comparisons between pigments, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in this guide.

Color and Tinting Strength Measurement (ASTM D387)

This method determines the relative tinting strength of a pigment by comparing it to a standard.

Apparatus:

  • Analytical balance

  • Glass slabs

  • Spatula

  • Mechanical muller

  • Spectrophotometer or colorimeter

Procedure:

  • Preparation of Pigment Pastes:

    • Accurately weigh the test pigment (this compound) and a standard lead chromate pigment.

    • On separate glass slabs, add a specified amount of a suitable vehicle (e.g., linseed oil) to each pigment.

    • Thoroughly mix each pigment and vehicle with a spatula to form a smooth paste.

  • Dispersion:

    • Transfer each paste to a mechanical muller.

    • Mull the pastes for a specified number of revolutions and pressure to ensure complete dispersion.

  • Preparation of Tints:

    • Weigh a portion of each dispersed paste and mix it with a specified amount of a standard white paste (e.g., zinc oxide).

    • Thoroughly mix to create uniform tints.

  • Color Measurement:

    • Apply a drawdown of each tint paste side-by-side on a test chart.

    • Visually compare the color and strength.

    • For quantitative analysis, use a spectrophotometer to measure the color coordinates (e.g., CIELAB values) of each tint.

  • Calculation of Tinting Strength:

    • The relative tinting strength is calculated based on the reflectance values or the color difference between the test and standard tints.

Fineness of Dispersion (Hegman Gauge Method - ASTM D1210)

This method assesses the degree of dispersion of a pigment in a vehicle.

Apparatus:

  • Hegman gauge (a steel block with a calibrated channel of varying depth)

  • Scraper (a straight-edged blade)

Procedure:

  • Place the Hegman gauge on a flat, horizontal surface.

  • Pour a small amount of the pigment dispersion into the deep end of the channel on the gauge.

  • Hold the scraper with both hands and place it behind the dispersion.

  • Draw the scraper along the length of the gauge at a steady rate, applying firm pressure to fill the channel with the dispersion.

  • Immediately view the gauge at a low angle to the light source.

  • Observe the point on the calibrated scale where coarse particles or a pattern of scratches first appear continuously.

  • Record the Hegman value at this point. A higher Hegman number indicates a finer dispersion.[4][7][12][13]

Lightfastness Testing (Blue Wool Scale)

This test determines the resistance of a pigment to fading upon exposure to light.

Apparatus:

  • Lightfastness testing chamber with a controlled light source (e.g., Xenon arc lamp)

  • Blue Wool Scale (a set of 8 standardized blue wool swatches with known lightfastness)

  • Opaque masks

Procedure:

  • Prepare a sample of the pigment in a suitable binder and apply it to a substrate.

  • Once dry, place the sample and a Blue Wool Scale card in the lightfastness testing chamber.

  • Cover a portion of both the sample and the Blue Wool Scale with an opaque mask.

  • Expose the samples to the light source for a specified duration.

  • Periodically inspect the sample and the Blue Wool Scale for fading by comparing the exposed and unexposed areas.

  • The lightfastness rating is determined by identifying which of the eight blue wool swatches shows a similar degree of fading to the pigment sample.[2][3]

Logical Workflow for Pigment Replacement

The decision to replace a pigment involves a series of logical steps to ensure that the chosen alternative meets all performance and regulatory requirements.

G A Identify Need for Lead Chromate Replacement (Toxicity/Regulation) B Define Critical Performance Requirements (Color, Opacity, etc.) A->B C Screen Potential Alternatives (e.g., this compound) B->C D Review Technical Data Sheets & Safety Data Sheets C->D E Perform Laboratory Evaluation: - Color Matching - Dispersion - Lightfastness - Heat Stability - Chemical Resistance D->E F Cost-Performance Analysis E->F G Scale-Up and Production Trials F->G H Final Formulation Approval G->H

Caption: Workflow for Lead Chromate Replacement.

Signaling Pathway for Endocrine Disruption by Lead

Lead, a component of lead chromate, is a known endocrine disruptor. The following diagram illustrates a simplified signaling pathway of how lead can interfere with hormonal regulation.

G cluster_0 Normal Hormonal Signaling cluster_1 Lead Interference Hormone Hormone Receptor Hormone Receptor Hormone->Receptor Binds to Response Cellular Response Receptor->Response Activates Lead Lead (Pb) Receptor_Blocked Hormone Receptor Lead->Receptor_Blocked Binds to and Inhibits Receptor No_Response Inhibited Cellular Response Receptor_Blocked->No_Response

Caption: Lead's Interference with Hormonal Signaling.

Conclusion

The transition from lead chromate to this compound represents a significant step towards safer and more environmentally friendly pigment technology. While lead chromates offer certain performance advantages, particularly in opacity, the comprehensive benefits of this compound, including its excellent safety profile, brilliant color, and robust resistance properties, make it a highly viable and often superior alternative for a wide range of applications. This guide provides the foundational data and methodologies to support a seamless and effective substitution process.

References

Safety Operating Guide

Proper Disposal of Pigment Yellow 176: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Pigment Yellow 176, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

General Handling Guidelines:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling large quantities or if dust is generated, use an approved respirator.

    • Protective Clothing: Wear a lab coat to prevent skin contact.

  • Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to contain and clean the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup: For solid spills, carefully sweep or vacuum the material. Use wet clean-up techniques to minimize dust generation. Place the collected material into a suitable, sealed, and properly labeled container for disposal.

Detailed Disposal Protocol for this compound

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Organic pigments are generally considered non-hazardous; however, they should not be disposed of in the regular trash or down the drain.

Waste Identification and Segregation
  • Waste Classification: While many organic pigments are not classified as hazardous waste under OSHA's Hazard Communication Standard, it is best practice to treat all chemical waste as potentially hazardous until a formal hazard determination is made by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it separate from solvents, acidic, or basic waste.

Containerization and Labeling
  • Container: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves, weigh boats) in a designated, leak-proof, and sealable container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste" (or as directed by your institution). The label should include:

    • The full chemical name: "this compound"

    • CAS Number: 90268-24-9

    • The approximate quantity of waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name of the principal investigator or laboratory contact.

Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. This is a critical step to ensure regulatory compliance.

  • Documentation: Maintain meticulous records of all disposed chemicals, including the date of disposal, the quantity, and the disposal manifest provided by the waste management company.

Data Presentation

The following table summarizes general toxicological and physical data for similar organic yellow pigments. This information is crucial for risk assessment and safe handling.

PropertyValueSource Pigment
Acute Oral Toxicity (LD50) > 5000 mg/kg (rat)Pigment Yellow 17
Skin Irritation Not an irritantPigment Yellow 17
Eye Irritation May cause slight irritationPigment Yellow 17
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHAGeneral for organic pigments
Solubility in Water InsolubleGeneral for organic pigments

Experimental Protocols

While no specific experimental protocols were cited in the provided context, the disposal procedures outlined above are based on standard laboratory safety protocols for chemical waste management. These procedures are derived from guidelines provided in Safety Data Sheets for similar chemicals and general laboratory safety manuals.

Mandatory Visualization

Pigment_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_containerization Containerization & Labeling cluster_disposal Storage & Disposal start Start: Handle this compound ppe Wear Appropriate PPE start->ppe collect_solid Collect Solid Waste ppe->collect_solid collect_contaminated Collect Contaminated Materials ppe->collect_contaminated container Place in Labeled, Sealed Container collect_solid->container collect_contaminated->container store Store in Satellite Accumulation Area container->store dispose Dispose via Licensed Vendor store->dispose end End: Document Disposal dispose->end

Caption: Workflow for the proper disposal of this compound.

Spill_Response_Plan cluster_immediate_actions Immediate Actions spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate contain Contain Spill evacuate->contain ventilate->contain cleanup Clean Up Spill (Wet Method) contain->cleanup dispose_spill Dispose of Spill Debris as Hazardous Waste cleanup->dispose_spill

Caption: Spill response plan for this compound.

Safeguarding Your Research: A Guide to Handling Pigment Yellow 176

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pigment Yellow 176, including operational procedures and disposal plans, to build a foundation of trust and safety in your critical work.

Essential Safety Information

This compound is an organic pigment. While specific hazard information is limited, it is prudent to handle it with care, following standard laboratory safety protocols for handling fine powders. The primary risks are associated with inhalation of dust and eye contact.

Personal Protective Equipment (PPE)

Proper personal protective equipment is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Respiratory Dust mask or respiratorAt least a type FFP3 is recommended to prevent inhalation of fine dust particles.
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option.
Eyes Safety goggles or face shieldSplash-proof or dust-resistant safety goggles (EN166 compliant) should be worn.
Body Laboratory coat or impervious clothingA standard lab coat is the minimum requirement. For larger quantities or tasks with a high risk of dust generation, impervious clothing or overalls are recommended.
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1]
Ingestion Induce vomiting immediately and seek medical attention.[1]

Operational and Disposal Plans

A clear plan for handling and disposal is essential for maintaining a safe and efficient laboratory.

Handling and Storage

Handling:

  • Avoid generating dust. Use in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.

  • Take precautionary measures against static discharge.

  • Keep containers tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat and sources of ignition.

  • Store separately from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: Use a dust-binding material to contain the spill.

  • Collect the Material: Carefully sweep or vacuum the spilled material. Avoid dry sweeping which can generate dust.

  • Dispose of Waste: Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for proper disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning supplies, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste in accordance with federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow and Safety Precautions

The following diagram illustrates a typical experimental workflow involving the handling of this compound, with integrated safety checkpoints.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B Proceed with caution C Weigh Pigment in Ventilated Enclosure B->C Enter handling area D Prepare Solution/Mixture C->D Transfer material E Conduct Experiment D->E Begin experiment F Decontaminate Equipment E->F Experiment complete G Dispose of Waste F->G Segregate waste H Remove and Clean PPE G->H Final cleanup safety_hierarchy Hierarchy of Safety Controls for this compound cluster_controls Safety Control Levels Elimination Elimination (Not Feasible) Substitution Substitution (If Possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.